2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(7-amino-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c12-7-1-2-8-6(3-10(13)14)4-11(15)16-9(8)5-7/h1-2,4-5H,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASMQQUFOLZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476510 | |
| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85157-21-7 | |
| Record name | (7-Amino-2-oxo-2H-1-benzopyran-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, a fluorescent coumarin derivative. The information is intended for researchers in chemistry, biology, and drug development who are interested in the utilization of this compound as a fluorescent probe or a versatile building block in the synthesis of more complex molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, primarily involving a Pechmann condensation followed by hydrolysis. A plausible and efficient synthetic route is outlined below.
Synthetic Pathway
The overall synthetic scheme involves the reaction of a substituted phenol (3-aminophenol) with a β-ketoester (diethyl 1,3-acetonedicarboxylate) under acidic conditions to form the coumarin ring system, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Physicochemical and Spectroscopic Properties
This compound, also known as 7-amino-4-carboxymethyl coumarin, possesses distinct physicochemical and fluorescence properties that make it a valuable tool in various scientific applications.
General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 85157-21-7 | [1] |
| Molecular Formula | C₁₁H₉NO₄ | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Appearance | Off-white to light brown solid | [2] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO and aqueous base | |
| Storage | Room temperature, protected from light | [1] |
Computational Data
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 93.53 Ų | [1] |
| logP | 1.0023 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
Fluorescence Properties
The fluorescence of 7-aminocoumarin derivatives is a key feature. While specific data for the title compound is limited, the properties of the closely related 7-amino-4-methylcoumarin-3-acetic acid (AMCA) provide a strong indication of its expected behavior. The amino group at the 7-position acts as an electron-donating group, which is crucial for the compound's fluorescence.
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~350-355 nm | [2] |
| Emission Wavelength (λem) | ~440-460 nm (Blue) | [2][3] |
| Stokes Shift | ~90-100 nm | |
| Quantum Yield | Higher than corresponding 7-hydroxycoumarins | [3] |
| pH Sensitivity | Moderate, fluorescent in a pH range of 4-10 | [3] |
Experimental Protocols
The following are detailed experimental protocols adapted from literature procedures for similar compounds.
Synthesis of Diethyl 2-(7-amino-2-oxo-2H-chromen-4-yl)acetate (Intermediate)
This procedure is based on the Pechmann condensation reaction.
Materials:
-
3-Aminophenol
-
Diethyl 1,3-acetonedicarboxylate
-
Indium(III) chloride (InCl₃) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine 3-aminophenol (1 equivalent) and diethyl 1,3-acetonedicarboxylate (1.1 equivalents).
-
Add a catalytic amount of InCl₃ (e.g., 3 mol%) or slowly add concentrated H₂SO₄ while cooling the mixture in an ice bath.[4]
-
The reaction mixture is then heated with constant stirring. The optimal temperature and time will need to be determined empirically, but a starting point could be 110°C for several hours.[5]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, filter the mixture and wash the solid with cold ethanol.
-
If no solid forms, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Synthesis of this compound (Final Product)
This procedure involves the hydrolysis of the diethyl ester intermediate.
Materials:
-
Diethyl 2-(7-amino-2-oxo-2H-chromen-4-yl)acetate
-
Hydrobromic acid (48%)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve the diethyl ester intermediate (1 equivalent) in a mixture of glacial acetic acid and 48% hydrobromic acid (e.g., a 5:1 v/v mixture).[6]
-
Reflux the reaction mixture for several hours. The progress of the hydrolysis can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with cold water to remove any remaining acid.
-
Dry the solid product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Potential Applications and Logical Workflows
Given its structural similarity to other fluorescent aminocoumarins, this compound is a prime candidate for use as a fluorescent label for biomolecules. The carboxylic acid moiety provides a convenient handle for conjugation to primary amines in proteins and peptides.
Workflow for Fluorescent Labeling of a Protein
The following diagram illustrates a typical workflow for the fluorescent labeling of a protein with this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and involvement in signaling pathways of this compound. However, related aminocoumarin derivatives have shown a range of biological activities. For instance, 7-amino-4-methylcoumarin has demonstrated antitubercular properties.[7] It is plausible that the title compound could serve as a scaffold for the development of new biologically active molecules. Further research is required to elucidate any intrinsic biological effects or its potential to modulate cellular signaling pathways. Its primary utility, based on current knowledge of similar structures, is as a fluorescent probe for biological imaging and assays.[1][8]
References
- 1. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 7-Amino-4-methylcoumarin-3-acetic acid | 106562-32-7 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Spectral Properties of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectral properties of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, a fluorescent coumarin derivative. Due to the limited availability of specific experimental data for this compound in published literature, this document leverages data from closely related 7-aminocoumarin analogs to predict its spectral behavior. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for acquiring fluorescence, UV-Vis absorption, and NMR spectra, along with expected data ranges and interpretations. The methodologies are presented to enable researchers to fully characterize the photophysical and structural properties of this and similar molecules.
Introduction
Coumarin derivatives are a prominent class of heterocyclic compounds widely utilized as fluorescent probes and labels in biological and medicinal chemistry. Their photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment, make them invaluable tools for sensing, imaging, and as components of drug delivery systems. The 7-aminocoumarin scaffold, in particular, is known for its favorable spectral characteristics in the blue-to-green region of the visible spectrum.
This guide focuses on the spectral properties of this compound (CAS No. 85157-21-7). While specific spectral data for this compound is not extensively documented, this paper compiles and presents generalized properties and detailed experimental methodologies based on the well-established characteristics of analogous 7-aminocoumarin derivatives.
Predicted Spectral Properties
The spectral properties of 7-aminocoumarin derivatives are largely dictated by the electronic nature of the coumarin core and the influence of substituents. For this compound, we can anticipate the following characteristics:
UV-Vis Absorption and Fluorescence
7-Aminocoumarins typically exhibit strong absorption in the near-UV to blue region of the electromagnetic spectrum, with corresponding fluorescence emission in the blue-to-green region. The acetic acid moiety at the 4-position is not expected to significantly alter the core spectral properties of the 7-aminocoumarin fluorophore. The spectral properties are known to be sensitive to solvent polarity and pH.[1]
Table 1: Predicted UV-Vis Absorption and Fluorescence Data for this compound in Common Solvents
| Solvent | Predicted λ_abs_ (nm) | Predicted λ_em_ (nm) | Predicted Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Predicted Fluorescence Quantum Yield (Φ_F_) |
| Methanol | ~350 - 360 | ~440 - 450 | ~20,000 - 30,000 | ~0.6 - 0.8 |
| Ethanol | ~350 - 365 | ~445 - 455 | ~20,000 - 30,000 | ~0.6 - 0.8 |
| Acetonitrile | ~345 - 355 | ~435 - 445 | ~20,000 - 30,000 | ~0.7 - 0.9 |
| Water (pH 7) | ~355 - 370 | ~450 - 465 | ~15,000 - 25,000 | ~0.4 - 0.6 |
| Dioxane | ~340 - 350 | ~420 - 430 | ~20,000 - 30,000 | ~0.8 - 0.95 |
Note: These values are estimations based on data for structurally similar 7-aminocoumarin derivatives and may vary in experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound will provide detailed information about its molecular structure. The expected chemical shifts are based on the typical electronic environment of the coumarin ring system and the acetic acid side chain.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H3 | ~6.0 - 6.2 | s |
| H5 | ~7.3 - 7.5 | d |
| H6 | ~6.5 - 6.7 | dd |
| H8 | ~6.4 - 6.6 | d |
| -CH₂- (acetic acid) | ~3.5 - 3.8 | s |
| -NH₂ | ~5.0 - 6.0 | br s |
| -COOH | ~12.0 - 13.0 | br s |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O, lactone) | ~160 - 162 |
| C3 | ~110 - 112 |
| C4 | ~148 - 150 |
| C4a | ~108 - 110 |
| C5 | ~125 - 127 |
| C6 | ~112 - 114 |
| C7 | ~150 - 152 |
| C8 | ~98 - 100 |
| C8a | ~155 - 157 |
| -CH₂- (acetic acid) | ~35 - 40 |
| C=O (acetic acid) | ~170 - 172 |
Note: Predicted chemical shifts are based on general values for coumarin derivatives and can be influenced by solvent and concentration.
Experimental Protocols
The following sections provide detailed methodologies for the spectral characterization of this compound.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure for determining the molar absorptivity and maximum absorption wavelength (λ_max_).
Workflow for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis absorption spectroscopy.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of this compound.
-
Dissolve the compound in a known volume of spectroscopic grade solvent (e.g., methanol) to prepare a stock solution of approximately 1 mM.
-
Perform serial dilutions of the stock solution to obtain a series of concentrations ranging from 1 µM to 10 µM.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use a matched pair of quartz cuvettes with a 1 cm path length.
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Measure the absorbance spectra of each diluted sample from 200 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_max_).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance at λ_max_ versus concentration.
-
Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εcl), where A is absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy
This protocol describes the determination of the excitation and emission maxima (λ_ex_ and λ_em_) and the relative fluorescence quantum yield (Φ_F_).
Workflow for Fluorescence Spectroscopy
Caption: Workflow for fluorescence spectroscopy.
Methodology:
-
Sample Preparation:
-
Instrumentation and Measurement:
-
Use a spectrofluorometer with corrected excitation and emission spectra capabilities.
-
Record the excitation spectrum while monitoring the emission at the expected maximum.
-
Record the emission spectrum while exciting at the determined λ_ex_ max.
-
Measure the absorbance of the sample and reference solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Integrate the area under the emission spectra for both the sample and the reference.
-
-
Data Analysis (Comparative Method):
-
Calculate the fluorescence quantum yield (Φ_F_sample_) using the following equation: Φ_F_sample_ = Φ_F_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where:
-
Φ_F_ref_ is the quantum yield of the reference.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.[2]
-
-
NMR Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.
Workflow for NMR Spectroscopy
Caption: Workflow for NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[3]
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
Acquire the ¹³C spectrum, which will typically require a larger number of scans than the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections.
-
For the ¹H spectrum, integrate the peak areas to determine the relative ratios of protons.
-
Assign the chemical shifts of the signals by comparing them to known values for similar structures and by analyzing coupling patterns.
-
Signaling Pathways and Applications
While specific signaling pathways involving this compound are not well-documented, 7-aminocoumarin derivatives are frequently used as fluorescent labels for biomolecules such as peptides, proteins, and nucleic acids. The carboxylic acid functionality of the target compound makes it particularly suitable for conjugation to primary amines on biomolecules via carbodiimide chemistry (e.g., EDC/NHS coupling).
Logical Relationship for Biomolecule Labeling
Caption: Biomolecule labeling using the coumarin derivative.
Conclusion
This technical guide provides a foundational understanding of the expected spectral properties of this compound and detailed protocols for their experimental determination. While specific data for this compound remains to be published, the information presented, based on closely related 7-aminocoumarin analogs, offers a robust starting point for researchers. The methodologies outlined will enable the comprehensive characterization of its UV-Vis absorption, fluorescence, and NMR spectral properties, facilitating its application in various scientific and drug development endeavors.
References
Unveiling the Photophysical Core of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum yield and associated photophysical properties of the fluorescent probe 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, commonly known as 7-aminocoumarin-4-acetic acid (ACA). While a definitive, published quantum yield for ACA remains elusive in current literature, this document summarizes the available data for closely related compounds, outlines a detailed protocol for its experimental determination, and discusses its applications in biological research and drug development.
Quantitative Photophysical Data
The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore's emission of light upon excitation. For many 7-aminocoumarin derivatives, this value is notably high, making them excellent candidates for various fluorescence-based assays. Although a specific quantum yield for this compound has not been definitively reported, data for structurally similar and widely used coumarins provide a valuable reference point. For instance, the closely related 7-amino-4-methylcoumarin (AMC) is often cited with a high quantum yield. However, it is crucial to note that minor structural modifications can significantly impact photophysical properties.
One study highlighted a novel 7-aminocoumarin derivative with a vicinal hydroxyl group that exhibits a remarkable quantum yield of 0.81 in methanol, underscoring the influence of substituents on the coumarin core. The acetic acid moiety in ACA enhances its water solubility, a desirable characteristic for biological applications, particularly in droplet-based microfluidic systems where it has been shown to be well-retained.
For accurate and application-specific data, it is highly recommended that researchers determine the quantum yield of ACA under their specific experimental conditions.
| Compound Name | Abbreviation | Quantum Yield (Φ) | Solvent | Excitation Max (λex) | Emission Max (λem) | Notes |
| This compound | ACA / AOCAA | Not definitively reported | - | ~380 nm | ~444 nm | The subject of this guide. Used as a fluorescent probe in biological assays.[1] |
| 7-Amino-4-methylcoumarin | AMC | 0.78 (potential ambiguity in literature) | Ethanol | ~350 nm | ~450 nm | A closely related and commonly used blue fluorophore.[2] |
| 6-hydroxy-7-amino-4-methylcoumarin | - | 0.81 | Methanol | - | - | Demonstrates the high quantum yields achievable with substituted 7-aminocoumarins.[3] |
Experimental Protocol: Relative Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.
Principle
For dilute solutions with identical absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.
-
n_s and n_r are the refractive indices of the sample and reference solutions.
To minimize errors, the gradient method is often employed, where a series of concentrations are measured.
Materials and Instrumentation
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length.
-
Sample: this compound (ACA).
-
Reference Standard: A well-characterized fluorophore with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 N H₂SO₄, Φ = 0.52).
-
Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.
Procedure
-
Solution Preparation: Prepare a series of dilute solutions of both the ACA sample and the reference standard in the chosen solvent. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorbance Measurement: Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength. The same excitation wavelength must be used for both the sample and the reference.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
-
Data Analysis:
-
Correct the emission spectra for instrument response.
-
Integrate the area under the corrected emission spectra to obtain the integrated fluorescence intensity (I).
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the ACA sample and the reference standard.
-
Determine the gradients (slopes) of the resulting straight lines.
-
Calculate the quantum yield of ACA using the gradient method equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
-
Visualizations
Experimental Workflow for Quantum Yield Determination
Application in Enzyme Activity Assays
ACA can be used as a fluorogenic substrate to detect enzyme activity. The non-fluorescent substrate is cleaved by a specific enzyme, releasing the highly fluorescent ACA molecule. This principle is widely used in drug screening and diagnostics.
Applications in Research and Drug Development
The favorable photophysical properties of 7-aminocoumarin derivatives, including high fluorescence intensity and good photostability, make them valuable tools in various research and development areas.
-
Fluorescent Labeling: The carboxylic acid group of ACA allows for its conjugation to biomolecules such as proteins, peptides, and nucleic acids, enabling their visualization and tracking in biological systems.[4]
-
Enzyme Assays: As illustrated in Figure 2, ACA is a key component in the design of fluorogenic substrates for a wide range of enzymes. This is particularly useful in high-throughput screening for enzyme inhibitors in drug discovery.
-
Biosensors: The sensitivity of the coumarin fluorophore to its local environment can be exploited to develop biosensors that report on changes in pH, polarity, or the presence of specific analytes.
-
Cellular Imaging: The blue fluorescence of ACA and its derivatives can be used in multicolor imaging experiments to visualize cellular structures and processes.
References
A Technical Guide to the Photophysical Properties of 7-Aminocoumarin Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of 7-aminocoumarin-4-acetic acid (ACA) and its closely related derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work.
Introduction
7-Aminocoumarin-4-acetic acid (ACA) is a blue fluorophore belonging to the coumarin family of dyes. Coumarins are widely recognized for their utility as fluorescent probes in biological and chemical systems due to their sensitivity to the local environment, relatively large Stokes shifts, and good photostability. The presence of an amino group at the 7-position and an acetic acid moiety at the 4-position imparts specific photophysical characteristics and allows for covalent conjugation to biomolecules, making ACA a versatile tool in various applications, including enzyme assays, immunofluorescence, and drug delivery tracking.[1]
Core Photophysical Properties
The fluorescence of 7-aminocoumarin derivatives arises from an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting lactone group of the coumarin core upon photoexcitation. This ICT character is responsible for the molecule's sensitivity to its environment.
Absorption and Emission Spectra
7-Aminocoumarin acetic acid and its derivatives typically exhibit broad absorption bands in the near-UV region and emit in the blue region of the visible spectrum. The exact positions of the absorption and emission maxima are influenced by factors such as substitution on the coumarin ring and the surrounding solvent environment.
Tabulated Photophysical Data
The following tables summarize the key quantitative photophysical data for 7-aminocoumarin-4-acetic acid and related compounds.
| Compound | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Solvent/Conditions | Reference |
| 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | 345–355 nm | 440–460 nm | ~95-115 nm | Aqueous Buffer | [1] |
| 7-Aminocoumarin | 380 nm | 444 nm | 64 nm | Not Specified | [2] |
| 7-Amino-4-methylcoumarin-3-acetic acid | 350 nm | 433 nm | 83 nm | Methanol | [3] |
| Dipeptidyl-7-aminocoumarin-4-acetic acid | 350 nm | 450 nm | 100 nm | 50 mM sodium phosphate buffer, pH 7.0 | [4] |
| Compound | Quantum Yield (ΦF) | Fluorescence Lifetime (τf) | Extinction Coefficient (ε) | Solvent/Conditions | Reference |
| 7-Aminocoumarin | Not specified, but higher than 7-hydroxycoumarin | Not specified | 18,400 M-1cm-1 | Not Specified | [2] |
| 7-Hydroxycoumarin derivative | 0.25 and 0.32 | 4.0 - 4.2 ns | Not specified | PBS, pH 7.4 | [5] |
| 7-Methoxycoumarin-4-acetic acid | 0.18 | Not specified | 11,820 M-1cm-1 at 323.8 nm | Methanol | [6] |
Environmental Effects on Photophysical Properties
Solvent Effects (Solvatochromism)
The photophysical properties of 7-aminocoumarin derivatives are highly sensitive to the polarity of the solvent.[7] An increase in solvent polarity generally leads to a red-shift (bathochromic shift) in the emission spectrum. This is attributed to the larger dipole moment of the excited state compared to the ground state, which is stabilized to a greater extent by polar solvent molecules.[7] This solvatochromic behavior makes these compounds excellent probes for studying the microenvironment of systems like micelles, polymers, and biological macromolecules.
pH Effects
The fluorescence of 7-aminocoumarin is relatively stable over a wide pH range, typically from pH 3 to 10.[2] This is a significant advantage over its 7-hydroxycoumarin counterpart, whose fluorescence is pH-dependent and decreases sharply in acidic conditions (pH < 6.5).[2] The stable fluorescence of 7-aminocoumarin derivatives across a broad pH range makes them more reliable probes for biological applications where pH fluctuations can occur.
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a 7-aminocoumarin acetic acid derivative by comparing it to a well-characterized standard with a known quantum yield.
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
7-Aminocoumarin acetic acid derivative (sample)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54)
-
High-purity solvent (e.g., ethanol, water)
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the selected excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the corrected emission spectrum to obtain the integrated fluorescence intensity (I).
-
-
Calculation: The quantum yield of the sample (ΦF(sample)) can be calculated using the following equation:
ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
For improved accuracy, a gradient method can be used by plotting integrated fluorescence intensity versus absorbance for the series of solutions and using the slope of the resulting lines.[8]
References
- 1. 7-Amino-4-methylcoumarin-3-acetic acid | 106562-32-7 | Benchchem [benchchem.com]
- 2. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Methoxycoumarin-4-acetic acid [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 7-Amino-4-carboxymethylcoumarin (CAS number 85157-21-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Amino-4-carboxymethylcoumarin, with the CAS number 85157-21-7, is a fluorescent molecule belonging to the coumarin family. Its chemical name is 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic acid. This compound and its derivatives are pivotal in the development of fluorogenic substrates for the sensitive detection of protease activity. The core principle of its application lies in the significant increase in fluorescence upon enzymatic cleavage of a peptide bond, which liberates the aminocoumarin fluorophore. This property makes it an invaluable tool in high-throughput screening and mechanistic studies of enzymes, particularly proteases.
While 7-Amino-4-carboxymethylcoumarin is a key functional moiety, detailed physicochemical and biological data for this specific compound are not extensively available in the public domain. Much of the available data pertains to the closely related and more commonly studied 7-Amino-4-methylcoumarin (AMC). This guide will provide a comprehensive overview of the known properties and uses of 7-Amino-4-carboxymethylcoumarin, supplemented with data from its methyl-substituted analog where relevant, to offer a broader understanding of this class of compounds.
Physicochemical Properties
Table 1: General and Chemical Properties of 7-Amino-4-carboxymethylcoumarin
| Property | Value |
| CAS Number | 85157-21-7 |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol [1] |
| Appearance | White to off-white solid |
| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C[1] |
Table 2: Physicochemical Properties of 7-Amino-4-methylcoumarin (CAS 26093-31-2) as a Reference
| Property | Value |
| Melting Point | 223-226 °C |
| Boiling Point | Not available |
| pKa | Not available |
| Solubility | Soluble in DMSO, DMF, and acetone[2] |
| Appearance | Yellow crystalline solid |
Table 3: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC) as a Reference
| Property | Value |
| UV-Vis Absorption Maximum (λmax) | ~341-380 nm |
| Emission Maximum (λem) | ~440-460 nm[3] |
| Molar Extinction Coefficient (ε) | Information not readily available |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of 7-Amino-4-carboxymethylcoumarin is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from general coumarin synthesis methodologies, such as the Pechmann condensation, followed by appropriate functional group manipulations.
The synthesis of the related compound, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, starts from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and hydrazine hydrate[4]. This suggests a possible pathway for synthesizing the amino-substituted analog.
Below is a conceptual workflow for the synthesis of 7-Amino-4-carboxymethylcoumarin.
Uses and Applications
The primary application of 7-Amino-4-carboxymethylcoumarin is as a fluorogenic leaving group in the design of substrates for protease assays.
Principle of Fluorogenic Protease Assays
In its peptide-conjugated form, the fluorescence of the aminocoumarin moiety is typically quenched. Upon enzymatic cleavage of the amide bond by a protease, the free 7-amino-4-carboxymethylcoumarin is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. 7-Amino-4-methylcoumarin, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 4. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, a fluorescent coumarin derivative of significant interest in biomedical research and drug development. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this guide leverages available information on structurally similar coumarin derivatives to provide a comprehensive overview of its likely solubility profile and the methodologies for its empirical determination.
Predicted Solubility Profile
Based on the general solubility of coumarin and its derivatives, the solubility of this compound in various organic solvents is predicted as follows. It is important to note that these are qualitative predictions and empirical verification is essential.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of forming strong hydrogen bonds with the amino and carboxylic acid groups of the molecule, facilitating dissolution. Coumarin derivatives are generally known to be highly soluble in most organic solvents, with DMSO being a common choice for creating stock solutions.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl group of these alcohols can act as both a hydrogen bond donor and acceptor, interacting favorably with the solute. Coumarins are generally well-soluble in alcohols.[2][3] |
| Less Polar | Acetone, Ethyl Acetate | Moderate | These solvents have some polar character and can engage in dipole-dipole interactions, but their hydrogen bonding capacity is limited compared to protic solvents. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity of the 7-amino and 4-acetic acid groups makes favorable interactions with nonpolar solvents unlikely. The principle of "like dissolves like" suggests poor solubility in these solvents. |
| Aqueous Solutions | Water | Low to Insoluble | While the molecule possesses polar functional groups, the aromatic coumarin core is hydrophobic, leading to poor aqueous solubility.[2] The solubility is expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the carboxylic acid. |
Experimental Protocol for Solubility Determination
A standard and reliable method for determining the solubility of a compound is the shake-flask method, followed by a quantitative analysis technique such as UV-Vis spectroscopy.[4]
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis spectrophotometer and quartz cuvettes
-
Syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.
-
Filter the aliquot through a 0.45 µm syringe filter into a volumetric flask.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.
-
-
Quantification:
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of the compound in the same solvent.
-
Use the calibration curve to determine the concentration of the compound in the diluted saturated solution.
-
Calculate the solubility of the compound in the original undiluted saturated solution, taking into account the dilution factor.
-
Visualizing Related Workflows
To provide a broader context for the application and synthesis of this class of compounds, the following diagrams illustrate a typical synthesis route for a related aminocoumarin and a general workflow for its use in biochemical assays.
Caption: Synthesis of a 7-aminocoumarin derivative via the Pechmann reaction.
The synthesis of 7-aminocoumarin derivatives often employs the Pechmann condensation, a reaction between a phenol (in this case, m-aminophenol) and a β-ketoester (like ethyl acetoacetate) under acidic conditions.[5] This reaction is a cornerstone in coumarin chemistry due to its versatility and the use of readily available starting materials.[5]
Caption: General workflow for an enzyme activity assay using a 7-aminocoumarin substrate.
7-Aminocoumarin derivatives are widely used as fluorescent probes in biochemical assays.[6][7] In a typical enzyme assay, a non-fluorescent substrate conjugated to the aminocoumarin is cleaved by the enzyme of interest, releasing the highly fluorescent aminocoumarin. The increase in fluorescence over time is directly proportional to the enzyme's activity.[7]
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive framework can be established based on the known behavior of similar coumarin structures. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, with good solubility in polar protic solvents such as methanol and ethanol, and poor solubility in nonpolar and aqueous media. For precise quantitative data, the detailed experimental protocol provided herein offers a robust methodology. The illustrative workflows for synthesis and application further contextualize the importance of understanding the physicochemical properties of this valuable fluorescent molecule in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
7-Aminocoumarin-4-Acetic Acid: A Comprehensive Technical Guide to its Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of 7-aminocoumarin-4-acetic acid (AMCA), a widely utilized blue fluorescent probe in biomedical research and drug development. This document details its excitation and emission characteristics, provides comprehensive experimental protocols for their determination, and presents key quantitative data in a clear, comparative format.
Core Spectral Properties of 7-Aminocoumarin-4-Acetic Acid (AMCA)
7-Aminocoumarin-4-acetic acid is a fluorescent dye known for its distinct blue fluorescence. Its photophysical characteristics are influenced by environmental factors such as solvent polarity, with an increase in polarity generally causing a red-shift in the emission spectrum. The spectral properties of AMCA and its commonly used succinimidyl ester derivative are summarized below.
| Property | 7-Aminocoumarin-4-acetic acid (AMCA) | AMCA, Succinimidyl Ester (AMCA-SE) | Reference |
| Excitation Maximum (λex) | ~350 nm | ~353 nm | [1] |
| Emission Maximum (λem) | ~450 nm | ~442-455 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ (for the AMCA moiety when conjugated to a protein at 350 nm) | 19,000 M⁻¹cm⁻¹ | [5][6] |
| Quantum Yield (Φ) | Not explicitly found, but can be determined using a reference standard such as quinine sulfate. | Not explicitly found | [7][8] |
| Recommended Solvent | DMSO, DMF | DMSO, DMF | [3] |
Note: The spectral properties, particularly the quantum yield, are highly dependent on the solvent and local environment. It is recommended to characterize the fluorophore in the specific experimental buffer or solvent system being used.
Experimental Protocols
Accurate determination of the excitation and emission spectra, as well as the quantum yield, is crucial for the effective application of AMCA in quantitative assays. The following sections provide detailed methodologies for these measurements.
Measurement of Excitation and Emission Spectra
This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of 7-aminocoumarin-4-acetic acid using a spectrofluorometer.
Materials:
-
7-Aminocoumarin-4-acetic acid (AMCA)
-
Spectroscopic grade solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Calibrated spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of AMCA in the chosen solvent (e.g., 1 mM in DMSO).
-
Working Solution Preparation: Prepare a dilute working solution from the stock solution in the desired experimental buffer or solvent. The final concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner-filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
Use a quartz cuvette for all measurements.
-
-
Emission Spectrum Measurement:
-
Place the cuvette with the working solution in the sample holder.
-
Set the excitation wavelength to the known absorption maximum of AMCA (approximately 350 nm).
-
Scan a range of emission wavelengths (e.g., 400 nm to 600 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).
-
-
Data Analysis: Correct the obtained spectra for instrument-specific factors (e.g., lamp intensity and detector response) if the instrument software provides this option.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative (or relative) method, using a well-characterized standard, is a common and reliable approach for its determination.[7][8][9]
Materials:
-
AMCA solution of unknown quantum yield.
-
A quantum yield standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_std ≈ 0.546).[10]
-
UV-Vis spectrophotometer.
-
Calibrated spectrofluorometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the AMCA sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Excite each solution at the same wavelength used for the absorbance measurements.
-
Measure the integrated fluorescence intensity of the emission spectrum for each solution.
-
-
Data Analysis (Gradient Method):
-
Plot the integrated fluorescence intensity versus absorbance for both the AMCA sample and the standard.
-
Determine the slope (gradient, Grad) of the linear fit for each plot.
-
Calculate the quantum yield of the AMCA sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
-
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows can aid in understanding the logical sequence of steps involved in characterizing the spectral properties of a fluorophore.
Caption: Experimental workflow for determining the spectral properties of 7-aminocoumarin-4-acetic acid.
This comprehensive guide provides the essential information for researchers and scientists to effectively utilize and characterize the spectral properties of 7-aminocoumarin-4-acetic acid in their studies. Accurate determination of its excitation and emission spectra, along with its quantum yield, is fundamental for the development of robust and reliable fluorescence-based assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. chemodex.com [chemodex.com]
- 4. AMCA-H N-succinimidyl ester | TargetMol [targetmol.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
The Luminescence Enigma: A Technical Guide to the Fluorescence Mechanism of 7-Aminocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the core principles governing the fluorescence of 7-aminocoumarin derivatives, a class of fluorophores pivotal in biomedical research and drug development. Renowned for their bright emission and environmental sensitivity, a comprehensive understanding of their photophysical behavior is paramount for the strategic design of fluorescent probes and assays. This document provides a detailed exploration of their fluorescence mechanism, supported by quantitative data, experimental protocols, and visual schematics.
Core Fluorescence Mechanism: The Tale of Two Excited States
The fluorescence of 7-aminocoumarin derivatives is a dynamic process governed by an excited-state phenomenon known as Intramolecular Charge Transfer (ICT) . Upon absorption of a photon, the molecule transitions from its ground state (S₀) to an electronically excited state (S₁). The core of the fluorescence mechanism lies in the nature of this excited state, which is often a delicate interplay between a Locally Excited (LE) state and a charge-separated ICT state.[1][2][3]
In the LE state, the electron density is largely confined to the coumarin scaffold. However, due to the potent electron-donating nature of the 7-amino group and the electron-accepting character of the lactone carbonyl group, a rapid transfer of electron density occurs from the amino group to the coumarin core upon excitation. This leads to the formation of a highly polar ICT state.[2][3]
A critical evolution of the ICT model is the Twisted Intramolecular Charge Transfer (TICT) state model.[1][4] This model posits that in polar solvents, the 7-amino group can undergo rotational motion (twisting) in the excited state. This twisting leads to a more complete charge separation and the formation of a non-emissive or weakly emissive TICT state, which provides a non-radiative decay pathway, effectively quenching the fluorescence.[1][4] The extent of this twisting and the stabilization of the TICT state are highly dependent on the solvent polarity and the ability of the solvent to form hydrogen bonds.[1][3]
The interplay between the emissive LE/ICT state and the non-emissive TICT state is the primary determinant of the fluorescence quantum yield and environmental sensitivity of 7-aminocoumarin derivatives. In non-polar solvents, the formation of the TICT state is disfavored, leading to high fluorescence quantum yields. Conversely, in polar, protic solvents, the TICT state is stabilized, resulting in a decrease in fluorescence intensity and a red-shift in the emission wavelength.[4][5]
Quantitative Photophysical Data
The photophysical properties of 7-aminocoumarin derivatives are exquisitely sensitive to their molecular structure and the surrounding solvent environment. The following tables summarize key quantitative data for representative 7-aminocoumarin derivatives.
Table 1: Absorption (λ_abs_) and Emission (λ_em_) Maxima of Selected 7-Aminocoumarin Derivatives in Various Solvents.
| Derivative | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Reference |
| Coumarin 120 | Water | 342.0 | 435.0 | [1] |
| Methanol | 351.5 | 425.0 | [1] | |
| Ethanol | 353.5 | 428.0 | [1] | |
| 1-Propanol | 354.0 | 428.0 | [1] | |
| 1-Butanol | 354.5 | 428.0 | [1] | |
| Coumarin 2 | Water | 361.5 | 455.0 | [1] |
| Methanol | 365.5 | 445.0 | [1] | |
| Ethanol | 365.0 | 445.0 | [1] | |
| 1-Propanol | 365.0 | 445.0 | [1] | |
| 1-Butanol | 366.0 | 445.0 | [1] | |
| Coumarin 1 | Water | 355.0 | 450.0 | [1] |
| Methanol | 365.5 | 440.0 | [1] | |
| Coumarin 102 | DMSO | 387 | 458 | [2] |
| Coumarin 153 | DMSO | 426 | 532 | [2] |
Table 2: Fluorescence Quantum Yields (Φ_f_) of Selected 7-Aminocoumarin Derivatives.
| Derivative | Solvent | Φ_f_ | Reference |
| Coumarin 120 | Water | 0.55 | [1] |
| Methanol | 0.94 | [1] | |
| Ethanol | 0.95 | [1] | |
| 1-Propanol | 0.90 | [1] | |
| 1-Butanol | 0.86 | [1] | |
| Coumarin 2 | Water | 0.72 | [1] |
| Methanol | 0.95 | [1] | |
| Ethanol | 0.96 | [1] | |
| 1-Propanol | 0.93 | [1] | |
| 1-Butanol | 0.81 | [1] | |
| Coumarin 1 | Water | 0.72 | [1] |
| Methanol | 0.56 | [1] |
Experimental Protocols
Accurate determination of the photophysical properties of 7-aminocoumarin derivatives is crucial for their application. The following are detailed methodologies for key experiments.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Materials:
-
Spectrophotometer (for absorption)
-
Fluorometer (for emission)
-
Quartz cuvettes (1 cm path length)
-
7-aminocoumarin derivative of interest
-
Solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water)
Procedure:
-
Sample Preparation: Prepare a stock solution of the 7-aminocoumarin derivative in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM. From the stock solution, prepare dilute solutions (1-10 µM) in the desired solvents. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[6][7]
-
Absorption Measurement:
-
Record the absorption spectrum of each solution using the spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Use the pure solvent as a blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λ_abs_).
-
-
Emission Measurement:
-
Excite the sample at its λ_abs_ in the fluorometer.
-
Record the emission spectrum over a suitable wavelength range (e.g., 400-650 nm).
-
Identify the wavelength of maximum emission (λ_em_).
-
Determination of Fluorescence Quantum Yield (Φ_f_)
Objective: To quantify the efficiency of the fluorescence process using the comparative method.[6][7][8]
Materials:
-
Fluorometer
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
7-aminocoumarin derivative (sample)
-
A well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.546)[9]
-
Solvent (the same for both sample and standard)
Procedure:
-
Standard and Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with varying concentrations, ensuring the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.[6][7]
-
Absorption and Emission Measurements:
-
For each solution, measure the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.
-
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_f(sample)_) is calculated using the following equation:[6]
Φ_f(sample)_ = Φ_f(std)_ × (Grad_sample_ / Grad_std_) × (n_sample_² / n_std_²)
where:
-
Φ_f(std)_ is the quantum yield of the standard.
-
Grad_sample_ and Grad_std_ are the gradients of the plots for the sample and standard, respectively.
-
n_sample_ and n_std_ are the refractive indices of the sample and standard solutions (if different solvents are used, though it is highly recommended to use the same solvent).
-
Visualizing the Mechanism and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in 7-aminocoumarin fluorescence.
Caption: Fluorescence mechanism of 7-aminocoumarin derivatives.
Caption: Experimental workflow for quantum yield determination.
Conclusion
The fluorescence of 7-aminocoumarin derivatives is a sophisticated process dictated by the dynamics of intramolecular charge transfer and the formation of twisted, non-emissive states. This sensitivity to the local environment, particularly solvent polarity and hydrogen-bonding capacity, is the very characteristic that makes them powerful tools for sensing and imaging in complex biological systems. A thorough understanding of their photophysical properties, underpinned by robust experimental characterization, is essential for the rational design of novel fluorescent probes and their successful application in research and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Controlling Stimulated Emission via Intramolecular Charge Transfer in Amino-Coumarin Dyes: Switching from Reverse Saturable to Saturable Absorption [mdpi.com]
- 3. Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid [mdpi.com]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. static.horiba.com [static.horiba.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide: Synthesis, Biological Evaluation, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these derivatives, with a particular focus on their antimicrobial and anticancer properties. Detailed experimental protocols for the synthesis of the core hydrazide and its subsequent conversion into various derivatives, including Schiff bases, thiazolidinones, pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, are presented. Quantitative biological activity data, including Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values, have been compiled and organized into clear, comparative tables. Furthermore, this guide elucidates the potential mechanisms of action, particularly in the context of cancer, by visualizing key signaling pathways, such as the PI3K/Akt pathway and the Bax/Bcl-2 apoptosis cascade, using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents based on the coumarin scaffold.
Introduction
Coumarins, a group of naturally occurring benzopyrone derivatives, are renowned for their diverse pharmacological properties. Among them, 7-hydroxycoumarin derivatives have attracted significant attention due to their prominent biological activities. The incorporation of an acetic acid hydrazide moiety at the 4-position of the 7-hydroxycoumarin scaffold provides a versatile template for the synthesis of a wide array of derivatives. This core structure, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, serves as a key intermediate for the development of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents. This guide will delve into the synthetic methodologies, quantitative biological data, and mechanistic insights of these promising compounds.
Synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and its Derivatives
The synthesis of the target hydrazide and its derivatives typically involves a multi-step process, commencing with the synthesis of a 7-hydroxycoumarin precursor, followed by the introduction of the acetic acid hydrazide side chain, and subsequent derivatization.
Synthesis of the Core Hydrazide
The synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) is generally achieved through the hydrazinolysis of the corresponding ethyl ester (1).[1]
Experimental Protocol: Synthesis of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) [1]
-
To a solution of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester (1) in methanol, an excess of 100% hydrazine hydrate is added.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by filtration, washed with a suitable solvent (e.g., methanol), and dried to afford the desired hydrazide (2).
Synthesis of Schiff Bases
Schiff bases are readily prepared by the condensation of the core hydrazide with various aromatic aldehydes.[1]
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases (3a-l) [2]
-
A mixture of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) is refluxed in a mixture of ethanol and acetic acid (24:1).
-
The reaction is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting precipitate is collected by filtration and recrystallized from ethanol.
Synthesis of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones can be synthesized from the corresponding Schiff bases via cyclocondensation with thioglycolic acid.
Experimental Protocol: General Procedure for the Synthesis of N-(2-aryl-4-oxothiazolidin-3-yl)-2-((7-hydroxy-2-oxo-2H-chromen-4-yl)acetyl)hydrazides
-
A mixture of the appropriate Schiff base (1 equivalent), thioglycolic acid (1 equivalent), and a catalytic amount of anhydrous ZnCl2 in a suitable solvent such as N,N-dimethylformamide (DMF) is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into crushed ice.
-
The solid product is filtered, washed with water, and recrystallized from an appropriate solvent.
Synthesis of 1,3,4-Oxadiazole Derivatives
Cyclization of the core hydrazide with carbon disulfide in the presence of a base is a common method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[1]
Experimental Protocol: Synthesis of 7-hydroxy-4-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-2H-chromen-2-one (12) [1]
-
A mixture of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2), carbon disulfide, and potassium hydroxide in ethanol is refluxed.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the solvent is evaporated.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl).
-
The precipitated product is filtered, washed with water, and recrystallized.
Synthesis of 1,2,4-Triazole Derivatives
The core hydrazide can be converted to 1,2,4-triazole derivatives by reaction with potassium isothiocyanate followed by cyclization.[1]
Experimental Protocol: Synthesis of 7-hydroxy-4-((5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2H-chromen-2-one (14) [1]
-
A mixture of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) and potassium isothiocyanate in a suitable solvent is heated.
-
The intermediate thiosemicarbazide is then cyclized by heating with a base (e.g., NaOH).
-
The reaction mixture is then cooled and acidified to precipitate the product.
-
The solid is collected by filtration, washed, and recrystallized.
Biological Activities
Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been reported to exhibit a range of biological activities, most notably antimicrobial and anticancer effects.
Antimicrobial Activity
The antimicrobial potential of these compounds has been evaluated against various bacterial and fungal strains. The data is summarized in the table below.
Table 1: Antimicrobial Activity (MIC in µg/mL) of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide Derivatives
| Compound | Derivative Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 3c | Schiff Base (2-chlorobenzylidene) | 12.5 | 25 | 50 | 100 | [3] |
| 3d | Schiff Base (3-chlorobenzylidene) | 25 | 50 | 100 | >100 | [3] |
| 3g | Schiff Base (2,5-dihydroxybenzylidene) | 6.25 | 12.5 | 25 | 50 | [4] |
| 12 | 1,3,4-Oxadiazole | 25 | 50 | 50 | 100 | [3] |
| 14 | 1,2,4-Triazole | 50 | 100 | >100 | >100 | [3] |
Anticancer Activity
Several derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The IC50 values are presented in the following table.
Table 2: Anticancer Activity (IC50 in µM) of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide Derivatives
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| Compound 4 | Cinnamic acid hybrid | HL60 (Leukemia) | 8.09 | [5][6] |
| Compound 8b | Cinnamic acid hybrid | HepG2 (Liver Cancer) | 13.14 | [5][6] |
| Organotin Complex 2 | Organotin Complex | HeLa (Cervical Cancer) | 1.63 - 3.69 | [7] |
| Organotin Complex 3 | Organotin Complex | HeLa (Cervical Cancer) | 1.63 - 3.69 | [7] |
Mechanisms of Action in Cancer
The anticancer effects of 7-hydroxycoumarin derivatives are often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways that regulate cell survival and proliferation.
Modulation of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been shown to exert their anticancer effects by inhibiting this pathway.[5][6] Inhibition of PI3K/Akt signaling can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic cascades.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid succinimidyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid succinimidyl ester is a blue fluorescent labeling reagent used for the covalent modification of proteins and other biomolecules. This amine-reactive dye contains a coumarin core, a class of fluorophores known for their small size, good fluorescence quantum yields, and sensitivity to the local environment.[1][2] The succinimidyl ester (NHS ester) moiety reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4] This labeling chemistry is robust and widely used for preparing fluorescently-labeled proteins for various applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein interaction studies.[5]
The 7-amino substitution on the coumarin ring results in favorable spectral properties, including excitation in the near-UV range and emission in the blue region of the visible spectrum.[6] A key advantage of 7-aminocoumarin derivatives is their relatively pH-insensitive fluorescence, allowing for consistent signal in various cellular compartments and buffer conditions.[6]
Chemical Properties and Reaction Mechanism
The labeling reaction proceeds via nucleophilic acyl substitution, where the primary amine of the protein attacks the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The optimal pH for this reaction is typically between 8.0 and 9.0 to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic.[2]
Data Presentation
Photophysical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₁N₂O₆ | (Calculated) |
| Molecular Weight | 315.26 g/mol | (Calculated) |
| Excitation Maximum (λex) | ~380 nm | [6] |
| Emission Maximum (λem) | ~444 nm | [6] |
| Molar Extinction Coefficient (ε) | ~18,400 M⁻¹cm⁻¹ | [6] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.8 (highly dependent on solvent and local environment) | [2][3][7] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [3][4] |
| Target Functional Group | Primary Amines (-NH₂) | [3][4] |
Note: The exact photophysical properties of the conjugated dye may vary depending on the protein and the degree of labeling.
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each specific protein and desired degree of labeling. |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Carbonate) | Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction. |
| Reaction pH | 8.0 - 9.0 | A pH of 8.3-8.5 is often optimal.[2] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-2 hours is typical. Lower temperatures for longer incubation times can be used for sensitive proteins. |
| Reaction Time | 1 - 4 hours | Can be extended for reactions at 4°C (e.g., overnight). |
Experimental Protocols
Protocol 1: Protein Labeling with this compound succinimidyl ester
This protocol provides a general procedure for labeling a protein with the amine-reactive coumarin dye.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 1X PBS, pH 7.4)
-
This compound succinimidyl ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3
Methodology:
-
Prepare Protein Solution:
-
Dissolve or buffer exchange the protein into an amine-free buffer at a concentration of 2-10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to approximately 8.3.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the this compound succinimidyl ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye:protein molar ratio (a 10-fold molar excess is a good starting point).
-
While gently vortexing, add the dissolved dye to the protein solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Alternatively, purify the conjugate by dialysis against a large volume of the storage buffer.
-
-
Characterization of the Labeled Protein:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and ~380 nm.
-
The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye] Where:
-
A_dye is the absorbance at the dye's maximum absorption wavelength.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).
-
-
Protocol 2: Purification of the Labeled Protein using Size-Exclusion Chromatography
Materials:
-
Labeled protein reaction mixture from Protocol 1
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., 1X PBS, pH 7.4)
-
Fraction collection tubes
Methodology:
-
Column Equilibration:
-
Equilibrate the size-exclusion column with at least 3-5 column volumes of the desired storage buffer.
-
-
Sample Application:
-
Carefully apply the entire volume of the labeling reaction mixture to the top of the column.
-
-
Elution:
-
Begin eluting the sample with the storage buffer. The labeled protein will typically elute in the void volume, appearing as a colored band that moves faster than the smaller, unreacted dye molecules.
-
-
Fraction Collection:
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~380 nm (for the dye).
-
-
Pooling and Concentration:
-
Pool the fractions containing the labeled protein.
-
If necessary, concentrate the labeled protein using a suitable method (e.g., centrifugal ultrafiltration).
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing.
-
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Amine-reactive labeling mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Amino coumarin based fluorescent phototriggers coupled with nano/bio-conjugated bonds: Synthesis, labeling and photorelease - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of Peptides with 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a critical technique in biochemical and biomedical research, enabling sensitive detection and quantification in various applications such as cellular imaging, receptor-ligand interaction studies, and high-throughput screening. 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, also known as 7-aminocoumarin-4-acetic acid (AMCA), is a blue fluorescent dye widely used for tagging biomolecules.[1][2] Its key features include a strong absorption in the ultraviolet (UV) range and emission of bright blue fluorescence, making it suitable for multicolor fluorescence applications.[1] This document provides detailed protocols for the conjugation of AMCA to peptides, covering both solution-phase and solid-phase approaches, as well as methods for purification and characterization of the labeled product.
Principle of Conjugation
The conjugation of this compound to a peptide involves the formation of a stable amide bond between the carboxylic acid group of the coumarin derivative and a primary amine on the peptide.[1] This amine is typically the N-terminal α-amino group or the ε-amino group of a lysine residue. The reaction is facilitated by activating the carboxylic acid of the AMCA, most commonly using a carbodiimide reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[3] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which then reacts with NHS to create a more stable, amine-reactive NHS ester. This activated ester subsequently reacts with the primary amine on the peptide to form the final conjugate, releasing NHS as a byproduct.[1][3]
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors, including the molar ratios of the reagents, pH, temperature, and reaction time. The following tables summarize the key quantitative parameters for successful peptide labeling with AMCA.
Table 1: Reagent Stoichiometry for AMCA Conjugation
| Reagent | Solution-Phase Conjugation (Molar Excess over Peptide) | On-Resin Conjugation (Molar Excess over Resin Loading) |
| This compound | 1.5 - 5 equivalents | 1.5 - 3 equivalents |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.5 - 5 equivalents | 1.5 - 3 equivalents |
| NHS (N-hydroxysuccinimide) or HOBt (1-Hydroxybenzotriazole) | 1.5 - 5 equivalents | 1.5 - 3 equivalents |
| DIPEA (N,N-Diisopropylethylamine) | 3 - 6 equivalents (for on-resin) | 3 - 6 equivalents |
Table 2: Optimized Reaction Conditions
| Parameter | Solution-Phase Conjugation | On-Resin Conjugation |
| Activation Step | ||
| pH | 4.5 - 6.0 | Not directly controlled, performed in DMF |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature |
| Duration | 15 - 60 minutes | 10 - 20 minutes |
| Coupling Step | ||
| pH | 7.2 - 8.5 | Not directly controlled, DIPEA added |
| Solvent | Aqueous Buffer (e.g., PBS, Bicarbonate) | Anhydrous DMF |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Duration | 2 - 4 hours or overnight | 2 - 4 hours |
Table 3: Spectroscopic Properties of AMCA
| Property | Value |
| Excitation Maximum (λex) | ~350 nm[1] |
| Emission Maximum (λem) | ~450 nm[4] |
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (N-terminus or Lysine side chain)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffers:
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
For On-Resin Protocol:
-
Fmoc-protected peptide on a solid support resin (e.g., Rink Amide)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
-
Purification:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Protocol 1: Solution-Phase Conjugation of Peptides
This protocol is suitable for purified peptides available in solution.
Step 1: Preparation of Reagents
-
Dissolve the peptide in Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Prepare fresh solutions of AMCA, EDC, and NHS in anhydrous DMF or DMSO.
Step 2: Activation of this compound
-
In a separate microcentrifuge tube, combine this compound (1.5 eq), EDC (1.5 eq), and NHS (1.5 eq) in a minimal volume of anhydrous DMF.
-
Incubate the activation mixture for 15-30 minutes at room temperature with gentle agitation. For reactions in aqueous buffers, the activation can be performed in MES buffer (pH 4.5-6.0).[3][5]
Step 3: Conjugation to the Peptide
-
Add the activated AMCA solution dropwise to the peptide solution with gentle stirring.
-
If the activation was performed in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10-20% to prevent peptide precipitation.
-
Adjust the pH of the reaction mixture to 7.2-8.5 with a suitable base if necessary. The reaction of the NHS ester with the primary amine is most efficient at a neutral to slightly basic pH.[3]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
Step 4: Quenching the Reaction
-
Add quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification
-
Purify the AMCA-labeled peptide from unreacted dye and other reagents using RP-HPLC on a C18 column.
-
Use a linear gradient of increasing acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5-65% acetonitrile over 30 minutes.[6] The optimal gradient should be determined empirically for each peptide.[7]
-
Monitor the elution at both 220 nm (for the peptide backbone) and ~350 nm (for the AMCA).
-
Collect the fractions containing the desired product and lyophilize.
Protocol 2: On-Resin Conjugation of Peptides
This protocol is performed during solid-phase peptide synthesis (SPPS) after the final amino acid has been coupled and the N-terminal Fmoc group has been removed.
Step 1: N-terminal Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute incubation to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
Step 2: On-Resin Labeling
-
In a separate vial, pre-activate this compound (1.5 eq relative to resin loading) with a coupling reagent like HOBt (1.5 eq) and DIC (1.5 eq) in DMF for 10 minutes.[8]
-
Add the activated AMCA solution to the deprotected peptide-resin.
-
Add DIPEA (3 eq) to the reaction vessel.[8]
-
Agitate the mixture for 2-4 hours at room temperature, protected from light.[8]
Step 3: Washing
-
After the reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove excess reagents.
-
Dry the resin under vacuum.
Step 4: Cleavage and Deprotection
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8][9]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[8]
Step 5: Purification
-
Purify the crude AMCA-labeled peptide by RP-HPLC as described in Protocol 1, Step 5.
Characterization of the Conjugate
-
RP-HPLC: Analyze the purified product to assess its purity. A single major peak that absorbs at both 220 nm and ~350 nm is indicative of the desired product.
-
Mass Spectrometry: Confirm the successful conjugation by determining the molecular weight of the purified product.[1] The observed mass should correspond to the theoretical mass of the peptide plus the mass of the AMCA moiety minus the mass of one water molecule. MALDI-TOF or ESI-MS are commonly used for this purpose.[10]
-
Fluorometry: Measure the fluorescence spectrum of the purified conjugate to confirm the characteristic excitation and emission maxima of AMCA.[1]
Visualizations
Caption: Workflow for the conjugation of this compound to a peptide.
Caption: Reaction mechanism for EDC/NHS-mediated coupling of AMCA to a peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. lubio.ch [lubio.ch]
- 3. benchchem.com [benchchem.com]
- 4. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. renyi.hu [renyi.hu]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. Enhancement in MALDI MS signal intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, also known as 7-Amino-4-carboxymethylcoumarin, is a blue-emitting fluorophore that holds significant promise for applications in fluorescence microscopy. As a derivative of the widely used 7-aminocoumarin scaffold, it offers a versatile platform for fluorescently labeling a diverse range of biomolecules. The key feature of this compound is its carboxylic acid moiety, which provides a convenient handle for covalent conjugation to primary amines on proteins, peptides, and other targets of interest via amide bond formation. This allows for the specific and stable labeling of biological structures for visualization and analysis.
The 7-aminocoumarin core imparts favorable photophysical properties, including a large Stokes shift and good fluorescence intensity. While specific data for this exact compound is limited, its spectral characteristics are expected to be similar to other 7-aminocoumarin derivatives, with excitation in the near-UV range and emission in the blue region of the visible spectrum. This makes it suitable for multicolor imaging experiments in conjunction with green and red fluorophores.
These application notes provide an overview of the potential uses of this compound in fluorescence microscopy and detailed protocols for its conjugation and application in cellular imaging.
Photophysical and Chemical Properties
| Compound Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molecular Weight ( g/mol ) | Molecular Formula |
| This compound | ACA | ~350-365 | ~440-450 | 219.19 | C₁₁H₉NO₄ |
| 7-Amino-4-methylcoumarin | AMC | 344 - 365 | 430 - 460 | 175.18 | C₁₀H₉NO₂ |
| 7-amino-4-methylcoumarin-3-acetic acid | AMCA | 351 - 364 | 450 | 233.22 | C₁₂H₁₁NO₄ |
| 7-Amino-4-(trifluoromethyl)coumarin | AFC | 400 | 490 | 243.16 | C₁₀H₆F₃NO₂ |
Note: The excitation and emission maxima for this compound are estimated based on its structural similarity to AMC and AMCA.[1][2][3][4][5][6]
Applications in Fluorescence Microscopy
The carboxylic acid group of this compound makes it an ideal candidate for labeling biomolecules for a variety of fluorescence microscopy applications, including:
-
Immunofluorescence: The dye can be conjugated to primary or secondary antibodies to visualize the localization of specific proteins within cells and tissues.
-
Peptide/Protein Labeling: Peptides and proteins can be labeled for tracking their uptake, trafficking, and localization within living cells.
-
Enzyme Substrate Development: The fluorophore can be incorporated into substrates for various enzymes. Enzymatic cleavage would release the free fluorophore, leading to a detectable change in fluorescence, enabling the spatial and temporal analysis of enzyme activity.
-
Receptor Internalization Studies: By labeling a ligand with this dye, the process of receptor-mediated endocytosis can be visualized and quantified.[7]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in fluorescence microscopy. Optimization may be required for specific applications and cell types.
Protocol 1: Conjugation of this compound to a Protein/Antibody
This protocol describes the covalent attachment of the fluorophore to a protein or antibody through the formation of an amide bond using EDC/NHS chemistry.
Materials:
-
This compound
-
Protein/Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein/antibody in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Freshly prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of the Fluorophore:
-
In a microcentrifuge tube, mix a 10-fold molar excess of the fluorophore stock solution with a 15-fold molar excess of both EDC and NHS stock solutions relative to the amount of protein/antibody to be labeled.
-
Incubate the mixture at room temperature for 15-30 minutes in the dark to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Slowly add the activated fluorophore solution to the protein/antibody solution while gently vortexing.
-
Incubate the reaction at room temperature for 2-4 hours with continuous stirring, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein/antibody from the unreacted dye and other reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein/antibody.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Measure the absorbance of the conjugate at the excitation maximum of the fluorophore (around 350-365 nm) and at 280 nm.
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law.
-
Workflow for Protein Conjugation
Caption: Workflow for the conjugation of the fluorophore to a protein.
Protocol 2: Immunofluorescence Staining of Adherent Cells
This protocol outlines the steps for using a fluorescently labeled antibody to stain adherent cells for fluorescence microscopy.
Materials:
-
Adherent cells grown on glass coverslips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (if using a labeled secondary antibody)
-
This compound labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Fixation:
-
Seed cells onto glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If staining an intracellular antigen, incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS.
-
Incubate the cells with the this compound labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI, if desired.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for the blue fluorophore (e.g., excitation ~360/40 nm, emission ~450/50 nm) and the nuclear counterstain.
-
Workflow for Immunofluorescence Staining
Caption: General workflow for immunofluorescence staining of cells.
Data Interpretation and Considerations
-
Photobleaching: Like many blue fluorophores, 7-aminocoumarin derivatives can be susceptible to photobleaching. To minimize this, use an antifade mounting medium, limit the exposure time to the excitation light, and use the lowest laser power necessary for image acquisition.
-
Spectral Overlap: When performing multicolor imaging, ensure that the emission spectrum of this compound does not significantly overlap with the emission spectra of other fluorophores in the panel. Spectral unmixing may be necessary if there is considerable overlap.
-
Environmental Sensitivity: The fluorescence of coumarin dyes can be sensitive to the polarity and pH of their microenvironment. This can be a useful property for developing biosensors but should be considered when interpreting fluorescence intensity data.
-
Controls: Always include appropriate controls in your experiments, such as cells stained with only the secondary antibody (to check for non-specific binding) and unstained cells (to assess autofluorescence).
Conclusion
This compound is a valuable tool for fluorescence microscopy, offering a straightforward method for labeling biomolecules with a blue-emitting fluorophore. Its carboxylic acid functionality allows for stable conjugation to a wide range of targets. By following the provided protocols and considering the key experimental parameters, researchers can effectively utilize this compound to visualize and investigate a multitude of biological processes at the cellular level.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-amino-4-methylcoumarin-3-acetic acid-conjugated streptavidin permits simultaneous flow cytometry analysis of either three cell surface antigens or one cell surface antigen as a function of RNA and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. benchchem.com [benchchem.com]
Illuminating Cellular Processes: Applications of 2-(7-Amino-2-oxo-2H-chromen-4-yl)acetic Acid in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, hereafter referred to as ACA, in bioimaging. ACA is a versatile blue-emitting fluorophore derived from the coumarin scaffold. Its inherent fluorescence and the presence of a reactive carboxylic acid group and an amino group make it an excellent building block for the synthesis of targeted fluorescent probes.
Introduction to this compound (ACA)
ACA is a derivative of 7-aminocoumarin, known for its favorable photophysical properties, including a significant Stokes shift and good fluorescence quantum yield. The acetic acid moiety at the 4-position enhances its hydrophilicity compared to other coumarin derivatives like 7-amino-4-methylcoumarin (AMC), making it particularly suitable for applications in aqueous environments and reducing non-specific partitioning into hydrophobic compartments within cells or experimental systems.[1][2] This characteristic is especially advantageous in droplet-based microfluidic assays, where it prevents the leakage of the fluorophore into the surrounding oil phase.[1]
Application: Enzyme-Activatable Probes for Detecting Dipeptidyl Peptidase (DPP) Activity
A primary application of ACA in bioimaging is in the design of enzyme-activatable probes. By coupling a peptide substrate to the 7-amino group of ACA, the fluorophore is initially in a quenched or spectrally shifted state. Upon enzymatic cleavage of the peptide by a specific protease, the free ACA is released, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio for detecting enzyme activity.
One notable application is the detection of dipeptidyl peptidase (DPP) activity.[1] DPPs are a class of proteases involved in various physiological processes, and their dysregulation is associated with several diseases. Probes consisting of a dipeptide linked to ACA can be used to sensitively measure the activity of specific DPPs.
Quantitative Data
The following tables summarize the key photophysical and kinetic parameters of ACA and its dipeptidyl conjugates for DPP activity assays.
Table 1: Photophysical Properties of 7-Aminocoumarin-4-acetic Acid (ACA)
| Property | Value | Reference |
| Excitation Maximum (λex) | ~350 nm | [1] |
| Emission Maximum (λem) | ~450 nm | [1] |
| Molar Extinction Coefficient (ε) | Data not available in search results | |
| Quantum Yield (Φ) | Data not available in search results |
Table 2: Kinetic Parameters for Dipeptidyl-ACA Substrates with Dipeptidyl Peptidases [1]
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| P. mexicana DPP7 (PmDAPBII) | Met-Leu-ACA | 2.1 ± 0.2 | 110 ± 2 | (5.2 ± 0.5) x 107 |
| S. maltophilia DPP7 (SmDPP7) | Met-Leu-ACA | 6.8 ± 0.5 | 130 ± 3 | (1.9 ± 0.1) x 107 |
| P. gingivalis DPP11 (PgDPP11) | Leu-Asp-ACA | 29 ± 1 | 480 ± 6 | (1.7 ± 0.1) x 107 |
| S. maltophilia DPP11 (SmDPP11) | Leu-Asp-ACA | 11 ± 1 | 420 ± 10 | (3.8 ± 0.3) x 107 |
Experimental Protocols
Protocol 1: Synthesis of a Dipeptidyl-ACA Probe (e.g., Met-Leu-ACA)
This protocol describes a general procedure for the synthesis of a dipeptidyl-ACA probe via solid-phase peptide synthesis followed by coupling to ACA.
Materials:
-
Fmoc-protected amino acids (e.g., Fmoc-Leu-OH, Fmoc-Met-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
This compound (ACA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Dissolve Fmoc-Leu-OH, DIC, and OxymaPure in DMF. Add the solution to the deprotected resin and shake for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling: Couple Fmoc-Met-OH to the resin-bound leucine using the same procedure as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
ACA Coupling: Dissolve ACA, DIC, and OxymaPure in DMF. Add the solution to the deprotected dipeptide-resin and shake for 4 hours at room temperature. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide-ACA conjugate from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized Met-Leu-ACA probe by mass spectrometry and NMR.
References
Application Notes and Protocols: 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic Acid as a Fluorescent Probe for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid, also known as 7-amino-4-carboxymethylcoumarin (ACC), is a versatile fluorescent probe widely employed in the development of sensitive and continuous enzyme assays. Its utility lies in the principle of fluorescence resonance energy transfer (FRET) or collisional quenching. When conjugated to a substrate, the coumarin's fluorescence is typically quenched. Upon enzymatic cleavage of the substrate, the fluorescent ACC moiety is released, leading to a measurable increase in fluorescence intensity. This "turn-on" fluorescence provides a direct and real-time measure of enzyme activity, making it an invaluable tool for high-throughput screening (HTS) of enzyme inhibitors and for detailed kinetic studies.
These application notes provide an overview of the properties of this compound and detailed protocols for its application in protease assays.
Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Excitation Maximum (λex) | ~380 nm |
| Emission Maximum (λem) | ~460 nm |
| Appearance | Pale yellow to yellow powder |
| Solubility | Soluble in DMSO, DMF |
Principle of the Assay
The fundamental principle of enzyme assays utilizing ACC-conjugated substrates is the relief of fluorescence quenching upon enzymatic cleavage. A peptide or other molecular scaffold recognized by the target enzyme is synthesized with the ACC fluorophore at one position and a quenching group at another. In the intact substrate, the quencher effectively suppresses the fluorescence of the ACC molecule. When the enzyme cleaves the substrate, the fluorophore and quencher are separated, restoring the fluorescence of ACC. The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction.
Caption: General principle of the enzyme assay.
Applications in Protease Assays
This compound is particularly well-suited for developing fluorogenic substrates for various classes of proteases, including cysteine cathepsins, serine proteases, and proprotein convertases. The peptide sequence of the substrate can be tailored to achieve high specificity for the target protease.
Data Presentation: Protease Activity with ACC-Conjugated Substrates
The following table summarizes the activity of various proteases on different ACC-conjugated peptide substrates. The data is adapted from a study investigating the effects of advanced glycation end products on prohormone processing.[1][2]
| Enzyme | Substrate Sequence | P1 Residue (X) | Relative Activity (%) |
| Cathepsin L (CTSL) | Ac-His-Arg-Tyr-X-ACC | Arg | 100 |
| Lys | ~80 | ||
| MG-H1¹ | ~40 | ||
| CML² | ~50 | ||
| Cathepsin B (CTSB) | Cbz-Phe-X-ACC | Arg | 100 |
| Lys | ~90 | ||
| MG-H1¹ | ~50 | ||
| CML² | ~60 | ||
| Trypsin | Ac-His-Arg-Tyr-X-ACC | Arg | 100 |
| Lys | ~95 | ||
| MG-H1¹ | 0 | ||
| CML² | 0 | ||
| Proprotein Convertase Subtilisin/Kexin (PCSK) 1, 3, & 7 | pGlu-Arg-Thr-Lys-X-ACC | Arg | 100 |
| MG-H1¹ | 0 |
¹ MG-H1: Methylglyoxal-hydroimidazolone ² CML: Nε-carboxymethyllysine
Experimental Protocols
Synthesis of ACC-Peptide Substrates
The synthesis of ACC-conjugated peptides is typically achieved through solid-phase peptide synthesis (SPPS). A common strategy involves using Fmoc-protected this compound (Fmoc-ACC-OH) for incorporation into the peptide sequence.
References
Application Notes and Protocols: Synthesis and Applications of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties. The incorporation of a hydrazide moiety, particularly at the 4-position of the coumarin scaffold, has been shown to enhance their biological activities, including antimicrobial and anticancer effects. The 7-amino substitution on the coumarin ring further provides a key functional group for potential modulation of these activities and for the development of fluorescent probes. This document provides detailed protocols for the synthesis of novel 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid hydrazide derivatives and summarizes their potential applications in drug discovery and development.
Synthesis of this compound hydrazide Derivatives
The synthesis of the target hydrazide derivatives is a multi-step process commencing with the formation of the coumarin core, followed by conversion to the hydrazide, and subsequent derivatization to hydrazones.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(7-amino-2-oxo-2H-chromen-4-yl)acetate (Compound 1)
This protocol outlines the synthesis of the key intermediate, ethyl 2-(7-amino-2-oxo-2H-chromen-4-yl)acetate, via a Pechmann condensation reaction.[1]
-
Materials:
-
m-Aminophenol
-
Diethyl 1,3-acetonedicarboxylate
-
Concentrated Sulfuric Acid
-
Ethanol
-
Ice
-
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (25 mL) to 0°C in an ice bath.
-
Slowly add a mixture of m-aminophenol (0.05 mol) and diethyl 1,3-acetonedicarboxylate (0.05 mol) to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 2-(7-amino-2-oxo-2H-chromen-4-yl)acetate.
-
Dry the product in a desiccator.
-
Protocol 2: Synthesis of this compound hydrazide (Compound 2)
This protocol describes the conversion of the ethyl ester to the corresponding hydrazide through hydrazinolysis.[2][3]
-
Materials:
-
Ethyl 2-(7-amino-2-oxo-2H-chromen-4-yl)acetate (Compound 1)
-
Hydrazine hydrate (80%)
-
Ethanol
-
-
Procedure:
-
Dissolve ethyl 2-(7-amino-2-oxo-2H-chromen-4-yl)acetate (0.02 mol) in ethanol (50 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.04 mol) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallize the product from ethanol to yield pure this compound hydrazide.
-
Protocol 3: Synthesis of this compound hydrazone Derivatives (Compound 3a-c)
This protocol details the synthesis of hydrazone derivatives by condensing the hydrazide with various aromatic aldehydes.[4][5][6]
-
Materials:
-
This compound hydrazide (Compound 2)
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound hydrazide (0.01 mol) in ethanol (30 mL).
-
Add the respective aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The solid product will precipitate out.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize the hydrazone derivative from a suitable solvent like ethanol or a mixture of ethanol and DMF.
-
Data Presentation
The following tables summarize the potential biological activities of coumarin-hydrazone derivatives based on existing literature for structurally related compounds. Note: The data presented below is for related coumarin derivatives and serves as a guide. The specific activity of 7-amino substituted derivatives should be determined experimentally.
Table 1: Anticancer Activity of Brominated Coumarin Hydrazide-Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 7c | Panc-1 (Pancreatic) | 3.60 | [2] |
| Hep-G2 (Liver) | 6.50 | [2] | |
| CCRF (Leukemia) | 4.80 | [2] | |
| 8c | Panc-1 (Pancreatic) | 2.02 | [2] |
| 10c | Panc-1 (Pancreatic) | 2.15 | [2] |
| Doxorubicin | Panc-1 (Pancreatic) | >10 | [2] |
Table 2: Antimicrobial Activity of 7-Hydroxy-4-methylcoumarin Derivatives
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) | C. albicans (Zone of Inhibition, mm) | Reference |
| MK-1 | 18 | 16 | 17 | [5] |
| MK-2 | 15 | 14 | 16 | [5] |
| MK-3 | 20 | 18 | 19 | [5] |
| MK-4 | 17 | 15 | 16 | [5] |
| MK-5 | 16 | 14 | 15 | [5] |
| MK-6 | 19 | 17 | 18 | [5] |
| Standard Drug | 22-25 | 20-23 | 21-24 | [5] |
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound hydrazide derivatives.
Potential Biological Applications
Caption: Potential biological applications of the synthesized coumarin-hydrazide derivatives.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eresearchco.com [eresearchco.com]
- 6. ijrrjournal.com [ijrrjournal.com]
Application Notes and Protocols for Detecting Dipeptidyl Peptidase Activities using 7-Aminocoumarin-4-Acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptidyl peptidases (DPPs) are a class of serine proteases that cleave N-terminal dipeptides from polypeptides. A prominent member of this family, Dipeptidyl Peptidase-IV (DPP-IV or CD26), is a key therapeutic target for type 2 diabetes due to its role in the degradation of incretin hormones like GLP-1. The accurate and sensitive detection of DPP activity is crucial for both basic research and the discovery of novel inhibitors.
This document provides detailed protocols for the use of 7-aminocoumarin-4-acetic acid (ACA) as a fluorogenic reporter for detecting DPP activity. ACA-based substrates offer significant advantages over traditional 7-amino-4-methylcoumarin (AMC) substrates, particularly in specialized applications such as droplet-based microfluidics, due to their enhanced hydrophilicity and retention in aqueous environments. The enzymatic cleavage of a dipeptide from the non-fluorescent dipeptidyl-ACA substrate liberates the highly fluorescent ACA molecule, providing a robust and sensitive measure of enzyme activity.
Principle of the Assay
The assay is based on the enzymatic cleavage of a dipeptide substrate conjugated to the fluorophore 7-aminocoumarin-4-acetic acid (ACA). In its conjugated form, the substrate is non-fluorescent. Upon hydrolysis by a dipeptidyl peptidase, the free ACA is released, which exhibits strong fluorescence upon excitation. The rate of fluorescence increase is directly proportional to the DPP activity.
Caption: Enzymatic cleavage of a dipeptidyl-ACA substrate.
Advantages of ACA over AMC
For many standard aqueous buffer assays, AMC-based substrates are sufficient. However, ACA provides distinct advantages in certain experimental setups:
-
Improved Retention in Emulsions: In water-in-oil droplet microfluidics, the hydrophobic nature of AMC can lead to its leakage from the aqueous droplets into the surrounding oil phase. The acetic acid moiety of ACA increases its hydrophilicity, ensuring it is retained within the aqueous compartment for extended periods (e.g., >7 days), which is critical for long-term cell-based assays or high-throughput screens in this format.[1][2]
-
Enhanced Substrate Specificity: Studies with bacterial DPPs have shown that ACA-based substrates can exhibit a significant increase in substrate specificity constants (kcat/Km) compared to their AMC counterparts, with increases of up to 4.7-fold observed.[2] This suggests that ACA may be a more sensitive reporter for certain DPP enzymes.
Caption: ACA's improved retention in aqueous droplets.
Data Presentation
The use of ACA as a fluorophore can lead to improved kinetic parameters for DPP enzymes compared to AMC. The table below summarizes the reported increase in substrate specificity for bacterial dipeptidyl peptidases.
| Dipeptidyl Peptidase | Substrate | kcat/Km (mM⁻¹s⁻¹) with AMC | kcat/Km (mM⁻¹s⁻¹) with ACA | Fold Increase with ACA |
| P. multocida DAPBII | Met-Leu | 2.0 | 9.4 | 4.7 |
| P. gingivalis DPP11 | Leu-Asp | 0.82 | 2.1 | 2.6 |
Data adapted from Nakamura et al., 2022.[2]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Dipeptidyl-7-Aminocoumarin-4-Acetic Acid (Dipeptidyl-ACA)
This protocol outlines the synthesis of a dipeptidyl-ACA substrate using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
7-Aminocoumarin-4-acetic acid (ACA)
-
Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or collidine)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Diethyl ether
-
HPLC for purification
Procedure:
-
Synthesis of Fmoc-ACA-OH: The amino group of ACA is protected with an Fmoc group by reacting it with Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent system (e.g., dioxane/water). The product, Fmoc-7-aminocoumarin-4-acetic acid, is then purified.
-
Loading of Fmoc-ACA-OH onto Resin: a. Swell 2-chlorotrityl chloride resin in DCM for 30 minutes. b. Dissolve Fmoc-ACA-OH (1.5 eq) and DIPEA (3 eq) in DCM. c. Add the solution to the swollen resin and agitate for 2-4 hours at room temperature. d. Cap any remaining active sites on the resin by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes. e. Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Peptide Chain Elongation: a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the ACA. Wash the resin with DMF. b. First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 eq), a coupling reagent (e.g., HATU, 3 eq), and a base (e.g., collidine, 6 eq) in DMF. Add the solution to the resin and agitate for 1-2 hours. Wash the resin with DMF. c. Second Amino Acid Coupling: Repeat the deprotection step (3a). Then, couple the second Fmoc-protected amino acid using the same procedure as in 3b.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide-ACA conjugate by adding cold diethyl ether. e. Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.
-
Purification: Purify the crude dipeptidyl-ACA substrate using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
Caption: Solid-phase synthesis workflow for dipeptidyl-ACA.
Protocol 2: DPP-IV Activity Assay
This protocol is for a 96-well plate format and can be adapted for other DPP enzymes.
Materials:
-
Recombinant human DPP-IV
-
Dipeptidyl-ACA substrate stock solution (e.g., 10 mM in DMSO), for example, Gly-Pro-ACA.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~450 nm).
Procedure:
-
Prepare a standard curve for ACA: a. Prepare a stock solution of free ACA in DMSO (e.g., 1 mM). b. Create a series of dilutions in Assay Buffer to generate a standard curve (e.g., 0 to 50 µM). c. Add 100 µL of each standard dilution to separate wells of the 96-well plate.
-
Prepare Assay Wells: a. Sample Wells: Add 50 µL of Assay Buffer and a specific amount of DPP-IV enzyme (e.g., 10-50 ng). b. Blank Wells (No Enzyme Control): Add 100 µL of Assay Buffer to wells to measure the background fluorescence of the substrate.
-
Initiate the Reaction: a. Prepare a working solution of the Dipeptidyl-ACA substrate in Assay Buffer. The final concentration in the well should be optimized (typically around the Km value). For a 2X working solution, if the desired final concentration is 50 µM, prepare a 100 µM solution. b. Add 50 µL of the 2X substrate working solution to the Sample and Blank wells. The total volume in each well should be 100 µL.
-
Incubation and Measurement: a. Incubate the plate at 37°C, protected from light. b. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time.
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other readings.
-
Use the ACA standard curve to convert the fluorescence units (RFU) into the concentration of ACA produced.
-
Calculate the reaction velocity (V) as the change in ACA concentration per unit of time (µM/min).
-
The DPP-IV activity can be expressed as pmol of ACA produced per minute per µg of enzyme.
Protocol 3: DPP-IV Inhibitor Screening and IC50 Determination
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
All materials from Protocol 2.
-
DPP-IV inhibitor (e.g., Sitagliptin as a positive control).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Serial Dilutions of Inhibitors: a. Create a series of dilutions of the test compound and the positive control (Sitagliptin) in Assay Buffer. A 10-point, 3-fold serial dilution is common, starting from a high concentration (e.g., 100 µM).
-
Set up the Assay Plate: a. 100% Activity Control Wells: Add 50 µL of Assay Buffer containing DPP-IV and 10 µL of vehicle (e.g., DMSO). b. Inhibitor Wells: Add 50 µL of Assay Buffer containing DPP-IV and 10 µL of each inhibitor dilution. c. Blank Wells (No Enzyme): Add 60 µL of Assay Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the Reaction: Add 40 µL of the Dipeptidyl-ACA substrate solution to all wells.
-
Measurement: Measure the fluorescence kinetically or as an endpoint reading as described in Protocol 2.
Data Analysis:
-
Calculate the reaction rates for all wells.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Control Well)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
Caption: Workflow for DPP-IV inhibitor screening assay.
References
Microwave-Assisted Synthesis of Coumarin-Thiazolidinone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of coumarin-thiazolidinone derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, often leading to higher product yields and aligning with the principles of green chemistry.[1][2] Coumarin and its derivatives are a significant class of heterocyclic compounds known for their wide array of pharmacological activities, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and antioxidant properties.[1][3][4] The thiazolidinone moiety is also a well-established pharmacophore with diverse biological activities such as antibacterial, antifungal, and anticancer effects.[2][5] The hybridization of these two scaffolds has been a focal point in medicinal chemistry to develop novel therapeutic agents.[3][6]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, which results in a rapid and uniform increase in temperature. This efficient energy transfer provides several key benefits:
-
Accelerated Reaction Rates: Chemical reactions that typically require hours of conventional heating can often be completed in a matter of minutes.[1]
-
Higher Product Yields: Improved reaction kinetics and a reduction in the formation of side products frequently result in higher isolated yields.[1][7]
-
Enhanced Purity: The rapid nature of microwave-assisted reactions can minimize the decomposition of reactants and products.[1]
-
Energy Efficiency: The focused heating of the reaction vessel is more energy-efficient compared to traditional oil baths or heating mantles.[1]
-
"Green" Chemistry: This methodology often allows for the use of smaller quantities of solvents or even solvent-free conditions, which is environmentally beneficial.[1]
General Synthetic Strategy
The synthesis of coumarin-thiazolidinone derivatives typically involves a multi-step process. A common route begins with the synthesis of a coumarin core, followed by functionalization to introduce a suitable handle for the subsequent attachment of the thiazolidinone ring. A generalized workflow is depicted below.
Experimental Protocols
Herein, we provide detailed protocols for the microwave-assisted synthesis of key intermediates and the final coumarin-thiazolidinone derivatives.
Protocol 1: Microwave-Assisted Synthesis of 3-Acetylcoumarin
This protocol is based on the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine salicylaldehyde (18 mmol), ethyl acetoacetate (24 mmol), and a catalytic amount of piperidine (0.1 mL) in ethanol (5 mL).[8]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 50 W, maintaining a temperature of 45°C for 5 minutes.[8]
-
After the irradiation is complete, cool the reaction mixture to room temperature.
-
The precipitated solid is then filtered and recrystallized from ethanol to yield pure 3-acetylcoumarin.[8]
Protocol 2: Synthesis of 3-(Bromoacetyl)coumarin
Materials:
-
3-Acetylcoumarin
-
Bromine
-
Chloroform
Procedure:
-
Dissolve 3-acetylcoumarin (11 mmol) in chloroform (15 mL) in a suitable reaction vessel.
-
With constant stirring, add a solution of bromine (20 mmol) dropwise.[8]
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 3-(bromoacetyl)coumarin, which can be used in the next step with or without further purification.
Protocol 3: Microwave-Assisted Synthesis of Coumarin-Thiazolidinone Derivatives
This protocol describes the final cyclization step to form the thiazolidinone ring.
Materials:
-
Coumarin Schiff base intermediate (synthesized from the corresponding coumarin hydrazone and an aromatic aldehyde)
-
Thioglycolic acid (mercaptoacetic acid)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
1,4-Dioxane or DMF
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the coumarin Schiff base (1 mmol) and thioglycolic acid (1.2 mmol) in 1,4-dioxane or DMF.[5]
-
Add a catalytic amount of anhydrous ZnCl₂ to the mixture.[5]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 100-300W) and temperature (e.g., 100-130°C) for 5-15 minutes. Reaction conditions may need to be optimized for specific substrates.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure coumarin-thiazolidinone derivative.
Data Presentation
The following tables summarize quantitative data from various studies on the microwave-assisted synthesis of coumarin and its derivatives.
Table 1: Microwave-Assisted Synthesis of Coumarin Derivatives via Pechmann Condensation
| Entry | Phenol | Catalyst | MW Power (W) | Time (min) | Yield (%) (MW) | Yield (%) (Conventional) | Ref. |
| 1 | Resorcinol | FeF₃ | 450 | 5 | 92 | 45 (2h) | [1] |
| 2 | Resorcinol | Fly Ash | 300 | 1.5 | 98 | - | |
| 3 | Resorcinol | Amberlyst-15 | - | 20 | 97 | 18 (20 min) | [9] |
| 4 | Catechol | SnCl₂·2H₂O | 800 | 4.3 | 85 | - | [10] |
| 5 | Hydroquinone | AlCl₃ | 800 | 5 | 78 | - | [10] |
Table 2: Microwave-Assisted Synthesis of Coumarin-Thiazole/Thiazolidinone Hybrids
| Entry | Reactants | Catalyst/Conditions | MW Power (W) | Time (min) | Temp (°C) | Yield (%) | Ref. |
| 1 | Coumarins, Aldehydes, Thiocarbohydrazide | Acetic acid (20 mol%) | 210 | 8-12 | 70 | Good to High | [7][11] |
| 2 | 3-(Bromoacetyl)coumarin, 2-Arylidenehydrazinocarbothioamides | Acetic acid, Ethanol | 60 | 10 | 100 | 71-80 | [8][12] |
| 3 | 4-Hydroxycoumarin, Aryl glyoxals, Amines | Metal-free | - | 30 | 130 | Good | [7][11] |
| 4 | Coumarins, Thiazolidinedione | - | 100 | - | 50 | 85-94 | [11] |
Biological Activities and Mechanism of Action
Coumarin-thiazolidinone derivatives have demonstrated a wide range of biological activities, making them promising candidates for drug development.
Antibacterial Activity
Several synthesized coumarin-thiazolidinone derivatives have shown significant antibacterial activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumoniae) bacteria.[5] One study identified an indole-incorporated coumarin-thiazolidinone conjugate with potent, broad-spectrum antibacterial activity at low concentrations (0.25-2 µg/mL).[13]
The proposed mechanisms of antibacterial action for some derivatives include:
-
Cell Membrane Disruption: Leading to the leakage of intracellular materials.[13]
-
Inhibition of Metabolism: By interfering with essential cellular processes.[13]
-
Induction of Oxidative Stress: Accumulation of reactive oxygen species (ROS) that can damage cellular components.[13]
-
DNA Gyrase Inhibition: Interaction with DNA gyrase B, preventing DNA replication and repair.[13]
Anticancer Activity
Coumarin-thiazolidinone hybrids have also been investigated for their anticancer properties. Certain derivatives have shown noteworthy cytotoxicity against cancer cell lines such as MCF-7 (human breast adenocarcinoma).[3][6]
The mechanism of action for their anticancer effects is believed to involve the induction of apoptosis.[6] This is a programmed cell death pathway crucial for eliminating cancerous cells. Some derivatives have been shown to activate initiator caspases, such as caspase-9, which trigger the apoptotic cascade.[6]
Conclusion
Microwave-assisted synthesis represents a powerful and efficient methodology for the rapid generation of libraries of coumarin-thiazolidinone derivatives. These compounds have demonstrated significant potential as antibacterial and anticancer agents, warranting further investigation in the field of drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore this promising class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 8. Microwave-assisted synthesis and antitumor evaluation of a new series of thiazolylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. fccollege.ac.in [fccollege.ac.in]
- 12. Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of unique thiazolidinone-conjugated coumarins as novel broad spectrum antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Amino Acids with 7-Aminocoumarin Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Aminocoumarin and its derivatives are a class of blue fluorescent probes widely utilized for the covalent labeling of biomolecules, including amino acids, peptides, and proteins. These fluorophores are characterized by their high fluorescence quantum yields, large Stokes shifts, and, in certain derivatives, pH-insensitive fluorescence. These properties make them valuable tools for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and high-throughput screening assays.
This document provides detailed protocols for the labeling of amino acids with 7-aminocoumarin fluorescent probes, focusing on the use of succinimidyl ester derivatives for targeting primary amines. Additionally, it outlines the application of 7-aminocoumarin in the site-specific labeling of proteins in living cells using enzymatic methods.
Data Presentation
Table 1: Photophysical Properties of Selected 7-Aminocoumarin Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features |
| 7-Aminocoumarin | 380[1][2] | 444[1][2] | 18,400[1] | pH-insensitive fluorescence (stable across pH 3-10)[1][2] |
| 7-Hydroxycoumarin | 386[1][2] | 448[1][2] | 36,700[1] | pH-dependent fluorescence (pKa = 7.5), quenched in acidic environments[1][2][3] |
| 7-Diethylaminocoumarin-3-carboxylic acid N-succinimidyl ester | 445 | 482 | Not specified | Amine-reactive fluorescent labeling reagent |
| 7-Amino-4-methylcoumarin (AMC) | 355[4] | 460[4] | Not specified | Commonly used for preparing protease substrates[5][6] |
| 7-Aminocoumarin-4-acetic acid (ACA) | 350[4] | 450[4] | Not specified | More hydrophilic derivative, retained in water-in-oil droplets[4][6] |
Experimental Protocols
Protocol 1: Labeling of Amino Acids with 7-Aminocoumarin Succinimidyl Ester
This protocol describes a general method for the covalent labeling of the primary amine group of an amino acid with a 7-aminocoumarin succinimidyl ester (SE) derivative.
Materials:
-
Amino acid of interest
-
7-Aminocoumarin Succinimidyl Ester (e.g., 7-Diethylaminocoumarin-3-carboxylic acid N-succinimidyl ester)[7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer, pH 8.3[8]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, to maintain basic pH)[9]
-
Reaction vessel (e.g., microcentrifuge tube)
-
Stirring equipment
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometer
Methodology:
-
Preparation of Reagents:
-
Dissolve the amino acid in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the 7-aminocoumarin SE in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be done immediately before use as SE esters are susceptible to hydrolysis.
-
-
Labeling Reaction:
-
In a reaction vessel, combine the amino acid solution with the 7-aminocoumarin SE stock solution. A molar excess of the SE dye (typically 5-10 fold) is recommended to ensure efficient labeling.
-
If the amino acid solution is not buffered, add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA to maintain a pH between 8.0 and 9.0.[9]
-
Incubate the reaction mixture at room temperature for 1-4 hours with continuous stirring, protected from light.[1][3][10]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by analytical HPLC to observe the formation of the labeled amino acid and the consumption of the starting materials.
-
-
Purification of the Labeled Amino Acid:
-
Once the reaction is complete, the labeled amino acid can be purified from unreacted dye and byproducts.
-
For small-scale reactions, preparative HPLC is the most effective method for obtaining a highly pure product.
-
Alternatively, size-exclusion chromatography can be used to remove excess, unreacted dye.[9]
-
-
Characterization:
-
Confirm the identity and purity of the 7-aminocoumarin-labeled amino acid using mass spectrometry and analytical HPLC.
-
The degree of labeling can be determined using UV-Vis spectrophotometry by measuring the absorbance of the coumarin dye at its maximum absorption wavelength.
-
Protocol 2: Site-Specific Protein Labeling in Living Cells using PRIME Technology
This protocol outlines the use of 7-aminocoumarin for the site-specific labeling of a protein of interest (POI) in living mammalian cells using the PRobe Incorporation Mediated by Enzymes (PRIME) system.[1][2][11] This technique utilizes an engineered E. coli lipoic acid ligase (LplA) to covalently attach a 7-aminocoumarin probe to a specific 13-amino acid recognition sequence (Ligase Acceptor Peptide, LAP) that is genetically fused to the POI.[1][2][11]
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression plasmid for the LAP-tagged protein of interest
-
Expression plasmid for the engineered coumarin ligase (W37V LplA mutant)[1][2]
-
Transfection reagent
-
Complete cell culture medium
-
7-Aminocoumarin probe (for cell surface labeling) or 7-Aminocoumarin-AM ester (for intracellular labeling)[1][2][3]
-
Imaging medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence microscope
Methodology:
A. Cell Surface Protein Labeling
-
Cell Culture and Transfection:
-
Seed mammalian cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Co-transfect the cells with the expression plasmids for the LAP-tagged cell surface protein and the coumarin ligase using a suitable transfection reagent.
-
Incubate the cells for 18-24 hours to allow for protein expression.[2]
-
-
Labeling Reaction:
-
Prepare a labeling solution containing the 7-aminocoumarin probe and the purified W37V LplA enzyme in the cell culture medium.
-
Aspirate the existing medium from the cells and replace it with the labeling solution.
-
Incubate the cells for 20-30 minutes at 37°C.[2]
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells 2-3 times with fresh growth medium to remove unbound probe and enzyme.[2]
-
Replace the final wash with imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for 7-aminocoumarin (e.g., DAPI or blue fluorescent protein channel).
-
B. Intracellular Protein Labeling
-
Cell Culture and Transfection:
-
Follow the same procedure as for cell surface labeling, but use an expression plasmid for a LAP-tagged intracellular protein and co-express the W37V LplA.
-
-
Labeling Reaction:
-
To label intracellular proteins, use the cell-permeant 7-aminocoumarin-acetoxymethyl (AM) ester.[1][2][3] Upon entering the cell, endogenous esterases cleave the AM group, trapping the 7-aminocoumarin probe inside.[1][2][3]
-
Incubate the cells with the 7-aminocoumarin-AM probe for approximately 10 minutes.[1][2][3]
-
-
Washing and Imaging:
-
After incubation, replace the labeling medium and allow for a further 60 minutes to allow for the clearance of excess unconjugated probe from the cytosol.[3]
-
Wash the cells and image as described for cell surface labeling.
-
Mandatory Visualizations
Caption: Workflow for labeling amino acids with 7-aminocoumarin SE.
Caption: Experimental workflow for PRIME-mediated protein labeling.
Caption: Chemical reaction for labeling a primary amine with a 7-aminocoumarin SE.
References
- 1. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-(Diethylamino)coumarin-3-carboxylic acid NHS ester, 139346-57-9 | BroadPharm [broadpharm.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells [dspace.mit.edu]
Application Notes and Protocols for Cellular Imaging with Rhodamine and Coumarin Fused Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of novel fluorescent probes created by the fusion of rhodamine and coumarin dyes. These hybrid dyes leverage the advantageous photophysical properties of both fluorophores to offer enhanced capabilities for cellular imaging. Key applications include organelle staining and the detection of specific ions, often with ratiometric sensing capabilities provided by Förster Resonance Energy Transfer (FRET).
Introduction to Rhodamine-Coumarin Fused Dyes
Rhodamine-coumarin fused dyes are a class of synthetic fluorophores that combine the structural and photophysical characteristics of both rhodamine and coumarin molecules. This fusion can extend the emission wavelength into the deep-red region, increase the Stokes shift, and improve photostability compared to the individual dyes.[1][2][][4] Furthermore, the design of these fused systems can incorporate specific recognition moieties, enabling their use as selective fluorescent probes for various analytes within living cells.[1][2] A significant application of these fused dyes is in the development of FRET-based ratiometric sensors, where coumarin often acts as the energy donor and rhodamine as the acceptor.[5][6][7]
Key Applications and Featured Dyes
Mitochondrial Staining
A series of deep-red fluorescent dyes, CR1E to CR3E, have been developed by fusing coumarin and rhodamine skeletons. These probes exhibit superior properties for mitochondrial staining compared to commercially available MitoTrackers, including a large Stokes shift, high photostability, excellent imaging contrast, and low cytotoxicity.[1][2] Their mechanism of accumulation in mitochondria is dependent on the mitochondrial membrane potential.
Ratiometric Ion Sensing
The fusion of coumarin and rhodamine provides a robust platform for creating ratiometric fluorescent sensors for metal ions. The sensing mechanism often relies on the analyte-induced opening of the spirolactam ring of the rhodamine moiety, which modulates the FRET efficiency from the coumarin donor.[5][6]
-
Mercury Ion (Hg²⁺) Detection: Probes such as CR1S have been designed for the ratiometric sensing of Hg²⁺ in living cells.[1][2] The presence of Hg²⁺ triggers a change in the fluorescence emission spectrum, allowing for quantitative imaging.
-
Ferric Ion (Fe³⁺) Detection: Similarly, rhodamine-coumarin hybrids have been synthesized to act as selective chemosensors for Fe³⁺.[6] The binding of Fe³⁺ induces a conformational change that alters the dye's fluorescence properties.
Quantitative Data of Selected Rhodamine-Coumarin Fused Dyes
For ease of comparison, the following table summarizes the key photophysical properties of representative rhodamine-coumarin fused dyes.
| Dye/Probe | Application | Excitation Max (λex) | Emission Max (λem) | Stokes Shift | Quantum Yield (Φ) | Target Analyte | Reference |
| CR1E-CR3E Series | Mitochondrial Staining | ~600 nm | >650 nm | >50 nm | Not specified | Mitochondria | [1][2] |
| CR1S | Hg²⁺ Sensing | Not specified | Not specified | Not specified | Not specified | Hg²⁺ | [1][2] |
| Coumarin-Rhodamine Fe³⁺ Probe | Fe³⁺ Sensing | ~405 nm (Coumarin) | ~470 nm (Coumarin), ~585 nm (Rhodamine) | >180 nm (FRET) | Not specified | Fe³⁺ | [6] |
Experimental Protocols
The following protocols are generalized for the use of rhodamine-coumarin fused dyes in cellular imaging. Optimization for specific cell types, dye concentrations, and instrumentation is recommended.
Protocol 1: Live-Cell Staining of Mitochondria with CR1E-CR3E Dyes
This protocol describes the use of CR1E-CR3E series dyes for staining mitochondria in living cells.
Materials:
-
CR1E, CR2E, or CR3E dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., for Cy5)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the CR-series dye in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a glass-bottom dish or coverslip.
-
Staining Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. Immediately proceed with imaging using a fluorescence or confocal microscope. Acquire images in the deep-red channel.
Workflow for Live-Cell Mitochondrial Staining
References
- 1. A rhodamine coumarin-derived fluorescence probe that selectively detects Fe3+ and measures radiation doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Coumarin- and rhodamine-fused deep red fluorescent dyes: synthesis, photophysical properties, and bioimaging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A thiocoumarin-based colorimetric and ratiometric fluorescent probe for Hg2+ in aqueous solution and its application in live-cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Increasing the Labeling Efficiency of 7-Aminocoumarin Dyes
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the labeling efficiency of 7-aminocoumarin dyes. It provides practical solutions to common issues encountered during bioconjugation experiments.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve experimental challenges.
Q1: Why is my labeling efficiency or degree of labeling (DOL) consistently low?
A: Low labeling efficiency is a common issue that can often be traced back to suboptimal reaction conditions. Here are the most frequent causes and their solutions:
-
Incorrect Reaction pH: The reaction between an NHS ester and a primary amine (e.g., on a protein) is highly pH-dependent. The optimal pH range is 8.3-8.5.[1][2] At a lower pH, the amine groups on your protein will be protonated and thus unreactive. Conversely, a pH significantly higher than 8.5 will accelerate the hydrolysis of the 7-aminocoumarin NHS ester, rendering it inactive before it can react with your target.[1]
-
Inappropriate Buffer Composition: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane).[2] These buffers will compete with your target molecule for the dye, significantly reducing the labeling efficiency. Use amine-free buffers like sodium bicarbonate or phosphate buffer.[1][2][3]
-
Suboptimal Dye-to-Protein Ratio: Using too little dye will result in under-labeling. A good starting point is a 10- to 20-fold molar excess of the dye to the protein.[2] However, this ratio should be optimized for each specific protein and dye combination.
-
Dye Hydrolysis: 7-Aminocoumarin NHS esters are sensitive to moisture. Ensure your dye is stored properly, protected from light and moisture.[2][4] Always prepare the dye solution in an anhydrous solvent like DMSO or DMF immediately before starting the reaction to minimize hydrolysis.[2][5]
-
Low Protein Concentration: The concentration of your target molecule can impact reaction kinetics. A protein concentration between 1-10 mg/mL is generally recommended to improve labeling efficiency.[2]
Q2: My conjugate appears to be labeled, but the fluorescence signal is weak. What is happening?
A: A weak fluorescent signal, even with successful conjugation, can be due to several factors related to the dye's properties and its environment:
-
Environmental Sensitivity: The fluorescence of many coumarin dyes is highly sensitive to the local microenvironment.[2] When conjugated to a protein, the dye may reside in a polar environment on the protein surface, which can quench its fluorescence.[2]
-
pH-Dependent Fluorescence: While 7-aminocoumarin dyes are generally fluorescent over a wide pH range, their hydroxy-coumarin counterparts are not.[6] The fluorescence of 7-hydroxycoumarin, for example, drops sharply in acidic conditions (pH < 6.5), making it unsuitable for applications in acidic organelles like endosomes.[6] 7-aminocoumarin is a better choice for such studies as it remains fluorescent at lower pH.[6]
-
Photobleaching: Coumarin dyes, like all fluorophores, are susceptible to photobleaching (irreversible photochemical destruction) upon prolonged exposure to excitation light.[7] To mitigate this, reduce the intensity of the excitation light, minimize exposure time, and use an appropriate antifade reagent in your imaging medium.[7]
-
Self-Quenching: Over-labeling your protein can lead to self-quenching, a phenomenon where fluorophores in close proximity to each other diminish their respective signals.[2] If you suspect over-labeling, try reducing the dye-to-protein molar ratio in your reaction.
Q3: How can I reduce high background fluorescence in my experiments?
A: High background can obscure your signal and is typically caused by one of two things:
-
Unbound Dye: The most common cause is residual, unreacted dye in your sample. It is crucial to remove all unbound dye after the labeling reaction. Size-exclusion chromatography (e.g., Sephadex G-25) is an effective method for purifying the labeled protein from smaller dye molecules.[5]
-
Sample Autofluorescence: Some biological samples naturally fluoresce (autofluorescence), which can contribute to background noise. To check for this, image a control sample that has not been labeled with the 7-aminocoumarin dye.[7]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with 7-aminocoumarin NHS esters? The optimal pH for the reaction is between 8.3 and 8.5 to ensure primary amines are deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[1][2]
Q2: Can I use Tris buffer for my labeling reaction? It is highly discouraged. Tris buffer contains primary amines that will compete with the amine groups on your target molecule, leading to significantly lower labeling efficiency.[2] Use amine-free buffers such as 0.1 M sodium bicarbonate or phosphate buffer.[1][3]
Q3: How should I properly store and handle my 7-aminocoumarin dye? Store the dye protected from light and moisture, as recommended by the manufacturer.[4][8] When preparing for an experiment, dissolve the dye in a high-quality, anhydrous grade of DMSO or DMF to create a stock solution. This stock solution should be used immediately.[2][5]
Q4: What is a key difference between 7-aminocoumarin and 7-hydroxycoumarin dyes for labeling? A primary difference is their fluorescence behavior at different pH values. 7-aminocoumarin's fluorescence is largely independent of pH between 3 and 10.[6] In contrast, 7-hydroxycoumarin's fluorescence is pH-dependent and significantly decreases in acidic environments, which can be a limitation for studying processes like receptor internalization into acidic endosomes.[6]
Data Presentation
The efficiency of your labeling reaction depends on several key parameters. The following table provides recommended starting conditions that can be optimized for your specific application.
Table 1: Recommended Reaction Conditions for NHS Ester Labeling [2]
| Parameter | Recommended Condition | Rationale |
| pH | 8.3 - 8.5 | Optimal for deprotonation of primary amines without rapid hydrolysis of the NHS ester. |
| Buffer Composition | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris) which compete with the target protein.[2] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 (starting point) | This should be optimized for each specific protein to avoid under- or over-labeling.[2] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[2] |
| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | Longer incubation may be needed for less reactive proteins or at lower temperatures.[2] |
| Dye Solvent | Anhydrous DMSO or DMF | Ensures the dye is fully dissolved and prevents premature hydrolysis.[2][5] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with 7-Aminocoumarin-NHS Ester
This protocol provides a general method for conjugating a 7-aminocoumarin NHS ester to a protein.
Materials:
-
Protein with primary amines (e.g., lysine residues)
-
7-Aminocoumarin-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.[5]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 7-aminocoumarin-NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM). This solution should be protected from light.[5]
-
Initiate Labeling Reaction: Calculate the volume of the dye stock solution needed to achieve the desired molar excess (e.g., 10-fold). Slowly add the dye solution to the protein solution while gently stirring or vortexing.[5]
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS). The first colored fraction to elute will be the dye-protein conjugate.
Visualizations
The following diagrams illustrate key pathways and workflows to aid in your understanding of the labeling process.
Caption: Reaction scheme for labeling a primary amine with a 7-aminocoumarin NHS ester.
Caption: Experimental workflow for 7-aminocoumarin dye conjugation.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 7-Amino-4-Methylcoumarin, reference standard 100 mg | Contact Us | Invitrogen™ [thermofisher.com]
"reducing background fluorescence with coumarin-based probes"
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using coumarin-based probes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my experiment?
High background fluorescence can originate from several sources, complicating signal analysis. The main contributors are:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself. Common sources include collagen, elastin, flavins, NADH, and lipofuscin.[1][2][3] Chemical fixatives like formaldehyde and glutaraldehyde can also increase autofluorescence by cross-linking proteins.[3][4][5]
-
Non-Specific Probe Binding: The coumarin probe may bind to unintended sites within the sample. This can be caused by the hydrophobic nature of some coumarin dyes, leading to interactions with lipids and proteins.[6]
-
Probe Aggregation: At high concentrations or in suboptimal buffer conditions, coumarin probes can form aggregates that bind non-specifically to the sample, appearing as fluorescent puncta.[6][7]
-
Excess Unbound Probe: Insufficient washing after the staining step can leave a high concentration of unbound probe in the imaging medium, contributing to a generalized background glow.[7][8]
-
Contaminated Reagents or Materials: Reagents like cell culture media (especially those with phenol red), mounting media, or even laboratory plastics can be sources of fluorescence.[1]
Q2: My unstained control sample is highly fluorescent. What does this mean and how can I fix it?
If your unstained control—a sample that has gone through all processing steps (e.g., fixation, permeabilization) but has not been incubated with the coumarin probe—shows significant fluorescence, the issue is autofluorescence.[9] This is the natural fluorescence emanating from your cells or tissue.[2]
Here are strategies to reduce autofluorescence:
-
Chemical Quenching: Treat samples with a chemical reagent designed to reduce autofluorescence. Common options include Sodium Borohydride (especially for aldehyde-induced fluorescence), Sudan Black B (for lipofuscin), or commercial quenching kits.[3][10][11]
-
Photobleaching: Before labeling, intentionally expose your sample to high-intensity light from your microscope's light source to bleach the endogenous fluorophores.[1][3]
-
Spectral Separation: Autofluorescence is often most prominent in the blue and green regions of the spectrum.[1][12] If possible, choose a coumarin derivative or another fluorophore that emits in the red or far-red spectrum to spectrally separate your signal from the background.[12]
-
Optimize Fixation: Use the minimum required concentration and duration for fixation.[4] Consider alternatives to aldehyde-based fixatives, such as cold methanol or ethanol, which may induce less autofluorescence.[12][13]
Q3: How do I determine the optimal concentration for my coumarin probe to minimize background?
Using a probe concentration that is too high is a common cause of high background due to non-specific binding and potential aggregation.[6][7] The optimal concentration should be determined empirically for each specific probe and experimental setup.
Recommendation: Perform a titration experiment. Test a range of concentrations (e.g., below, at, and above the manufacturer's suggested concentration) to identify the lowest concentration that provides a strong specific signal with a low background (i.e., the best signal-to-noise ratio).[6][7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving high background fluorescence issues.
Guide 1: Systematic Troubleshooting Workflow
If you are experiencing high background fluorescence, follow this logical workflow to identify and resolve the source of the issue.
Guide 2: Visualizing Sources of Background Fluorescence
Understanding where background signals originate is key to reducing them. This diagram illustrates the common culprits in a typical fluorescence microscopy experiment.
Data Presentation
Table 1: Common Endogenous Sources of Autofluorescence
This table summarizes common autofluorescent molecules found in biological samples and their general spectral characteristics.[1][2][3][14]
| Autofluorescent Source | Typical Location | Excitation Range | Emission Range |
| Collagen & Elastin | Extracellular matrix, vessel walls | UV - Green (e.g., 360-488 nm) | Blue - Green (e.g., 400-550 nm) |
| Lipofuscin | Post-mitotic cells (e.g., neurons) | UV - Green (e.g., 360-550 nm) | Broad; Green - Red (e.g., 500-650 nm) |
| NADH & Flavins | Mitochondria | UV - Blue (e.g., 340-450 nm) | Blue - Green (e.g., 440-540 nm) |
| Aldehyde Fixatives | Throughout fixed tissue | UV - Blue | Green - Yellow |
Table 2: Photostability of Common Coumarin Derivatives
Photostability is crucial for experiments requiring long exposure times. A lower photobleaching quantum yield (φb) indicates higher photostability.[15]
| Coumarin Probe | Photobleaching Quantum Yield (φb) |
| Coumarin 120 | 4.3 x 10⁻⁴ |
| Coumarin 102 | 4.3 x 10⁻⁴ |
| Coumarin 39 | 1.2 x 10⁻³ |
| Carbostyril 124 | 1.4 x 10⁻³ |
| Coumarin 307 | 1.8 x 10⁻³ |
| Note: Data obtained in aqueous solutions. Photostability can be influenced by the local environment.[15] |
Table 3: Common Blocking Agents to Reduce Non-Specific Binding
Blocking saturates non-specific binding sites before the probe is introduced.[6]
| Blocking Agent | Typical Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in buffer | Use high-quality, IgG-free BSA to avoid cross-reactivity.[6] |
| Normal Serum | 5-10% (v/v) in buffer | Use serum from the same species as the secondary antibody host (if applicable).[6] |
| Fish Gelatin | 0.1-0.5% (w/v) in buffer | Good alternative to BSA or milk proteins to avoid cross-reactivity.[6] |
Experimental Protocols
Protocol 1: General Staining of Fixed Cells
This protocol provides a general workflow for staining fixed and permeabilized cells with a coumarin-based probe.[7]
-
Cell Preparation: Culture cells to the desired confluency (e.g., 60-80%) on glass coverslips or in imaging-compatible dishes.
-
Washing: Gently wash the cells once with pre-warmed Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Note: Aldehyde fixation can increase autofluorescence.[5]
-
Washing: Wash the cells three times with PBS, for 5 minutes each.
-
Permeabilization (Optional): If the probe's target is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[7]
-
Washing: Wash the cells three times with PBS, for 5 minutes each.
-
Blocking (Recommended): To reduce non-specific binding, incubate cells in a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.[6]
-
Staining: Dilute the coumarin probe to its pre-determined optimal concentration in an appropriate buffer (e.g., PBS or blocking buffer). Remove the blocking buffer and add the staining solution to the cells. Incubate for the recommended time (typically 15-60 minutes) at the appropriate temperature, protected from light.
-
Washing: Wash the cells three to four times with PBS (a mild detergent like 0.05% Tween-20 can be added to the wash buffer) to thoroughly remove unbound probe.[7][16]
-
Mounting & Imaging: Mount the coverslip onto a slide using an antifade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter set for your coumarin probe.
Protocol 2: Autofluorescence Quenching with Sodium Borohydride
This method is effective for reducing background caused by aldehyde fixation.[14]
-
Perform Fixation: Fix your samples as required by your primary protocol (e.g., with paraformaldehyde or glutaraldehyde).
-
Wash: Wash thoroughly with PBS.
-
Prepare Quenching Solution: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in PBS. The solution will fizz. Caution: Handle sodium borohydride with care according to safety data sheets.
-
Incubate: Apply the fresh, fizzing solution to your cells or tissue sections. For cell monolayers, incubate for 4 minutes, replace with a fresh solution, and incubate for another 4 minutes. For tissue sections, three incubations of 10 minutes each may be necessary.[14]
-
Wash Extensively: Rinse the samples many times with PBS to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard blocking and immunofluorescence staining protocol.
References
- 1. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Autofluorescence - Wikipedia [en.wikipedia.org]
- 3. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 4. Causes of Autofluorescence [visikol.com]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 11. biotium.com [biotium.com]
- 12. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. docs.research.missouri.edu [docs.research.missouri.edu]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Photobleaching of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic Acid (ACA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the photobleaching of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid (ACA). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during fluorescence experiments with this coumarin-based probe.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound in fluorescence imaging experiments.
| Problem | Possible Cause | Solution |
| Rapid loss of fluorescence signal | High excitation light intensity. | Reduce the power of the laser or lamp to the lowest level that provides an adequate signal-to-noise ratio.[1][2] |
| Prolonged exposure to excitation light. | Minimize the duration of light exposure by using the shortest possible exposure times and employing shutters to block the light path when not acquiring images.[2][3][4] | |
| Presence of molecular oxygen. | Use a deoxygenating system (e.g., glucose oxidase/catalase) in your imaging buffer for live-cell imaging or a mounting medium with antifade reagents for fixed samples. | |
| Low initial fluorescence intensity | Suboptimal excitation or emission filter set. | Ensure that the filters on your microscope are appropriate for the spectral characteristics of ACA (excitation ~350-400 nm, emission ~450-500 nm). |
| pH of the medium. | Check and adjust the pH of your buffer or mounting medium. While 7-aminocoumarins are generally less sensitive to pH than 7-hydroxycoumarins, extreme pH values can still affect fluorescence. | |
| Quenching by components in the medium. | Some antifade reagents, particularly those containing p-phenylenediamine (PPD), can quench the initial fluorescence of blue-emitting dyes. Consider using an alternative antifade reagent. | |
| High background fluorescence | Autofluorescence from the sample (cells or tissue). | Before staining, you can pre-expose the unstained sample to UV light to bleach some of the endogenous fluorophores.[2] For multi-channel imaging, use spectral unmixing if available on your system. |
| Non-specific binding of the ACA probe. | Ensure thorough washing steps after staining to remove unbound probe. Consider optimizing the staining concentration and incubation time. | |
| Autofluorescence from the mounting medium. | Test the mounting medium alone for fluorescence at your imaging settings. If it is autofluorescent, switch to a different formulation. | |
| Inconsistent fluorescence between samples | Variation in illumination intensity over time. | Allow the light source (e.g., mercury or xenon arc lamp) to warm up and stabilize before starting your experiment. |
| Different levels of photobleaching between samples imaged at different times. | Image all samples as quickly as possible after preparation and under identical illumination conditions. Consider using a photobleaching correction curve if quantitative comparisons are critical.[4] |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it affect this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as ACA, upon exposure to excitation light.[4] This process leads to a loss of the molecule's ability to fluoresce, resulting in a diminished signal during microscopy experiments. The mechanism often involves the excited fluorophore reacting with molecular oxygen to generate reactive oxygen species (ROS), which then chemically degrade the dye.[1]
Q2: How can I quantify the photobleaching of my ACA sample?
A2: You can quantify photobleaching by measuring the fluorescence intensity of a region of interest (ROI) over time under continuous illumination. The data can be used to calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Q3: What are the most effective strategies to prevent photobleaching of ACA?
A3: A multi-faceted approach is most effective:
-
Optimize Imaging Conditions: Use the lowest possible excitation light intensity and the shortest exposure times necessary for a good quality image.[1][2][4]
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium for fixed samples. These reagents act as free radical scavengers.
-
Minimize Oxygen: For live-cell imaging, consider using an oxygen scavenging system in your imaging buffer.
-
Choose Photostable Alternatives: If significant photobleaching persists and your experimental design allows, consider using a more photostable fluorophore.[3]
Q4: Are there commercially available antifade reagents that work well with coumarin dyes like ACA?
A4: Yes, several commercial antifade mounting media are effective for coumarin dyes. Products like VECTASHIELD® and ProLong™ Gold Antifade Mountant have been shown to reduce the photobleaching of a variety of fluorophores, including those in the blue-green spectral range.
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, you can prepare a cost-effective homemade antifade mounting medium. A common recipe involves a buffered glycerol solution containing an antifade agent like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).
Data Presentation
| Condition | Relative Photostability | Expected Fluorescence Half-life |
| High-intensity, continuous illumination | Low | Short |
| Low-intensity, intermittent illumination | High | Long |
| In the presence of an antifade reagent (e.g., NPG, DABCO) | High | Significantly increased |
| In deoxygenated buffer | High | Increased |
The following table presents a summary of the fluorescence quantum yields for several 7-aminocoumarin derivatives in different solvents, which can serve as a reference for understanding the potential behavior of ACA.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) |
| 7-Amino-4-methylcoumarin | Ethanol | ~0.60 |
| 7-Amino-4-trifluoromethylcoumarin | Ethanol | 0.53 |
| 7-(Diethylamino)coumarin-3-carboxylic acid | Ethanol | ~0.73 |
Experimental Protocols
Protocol 1: Quantitative Assessment of ACA Photobleaching
Objective: To measure the rate of photobleaching of this compound under specific experimental conditions.
Materials:
-
Solution of ACA in a suitable buffer (e.g., PBS, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope with a stable light source and appropriate filter set for ACA.
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation: Prepare a slide with the ACA solution. For cellular imaging, use cells stained with ACA.
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the filter cube appropriate for ACA.
-
Set the excitation intensity to a fixed level that will be used for all measurements.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) within the sample.
-
Set the image acquisition software to time-lapse mode.
-
Acquire a series of images of the ROI under continuous illumination at regular intervals (e.g., every 5-10 seconds). The total acquisition time will depend on how quickly the fluorophore bleaches.
-
-
Data Analysis:
-
Open the image series in image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Measure the mean fluorescence intensity of a background region (an area with no fluorescent signal) for each time point and subtract this from the ROI intensity.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Fit the curve to an exponential decay function to determine the photobleaching half-life (t½).
-
Protocol 2: Preparation of a Homemade Antifade Mounting Medium
Objective: To prepare a glycerol-based mounting medium containing an antifade reagent to reduce the photobleaching of ACA.
Materials:
-
Glycerol (high purity).
-
Phosphate-buffered saline (PBS), 10x stock solution.
-
n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Deionized water.
-
pH meter.
Methodology for NPG-based Medium:
-
Prepare a 1x PBS solution from the 10x stock.
-
Prepare a 2% (w/v) solution of NPG in glycerol. This may require gentle heating and stirring to dissolve.
-
Mix 9 parts of the NPG/glycerol solution with 1 part of 1x PBS.
-
Adjust the pH to 8.0-8.5 using NaOH or HCl.
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Methodology for DABCO-based Medium:
-
Prepare a solution of 90% glycerol in 1x PBS.
-
Add DABCO to a final concentration of 2.5% (w/v).
-
Adjust the pH to 8.6.
-
Store in the dark at 4°C.
Mandatory Visualization
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in 7-Aminocoumarin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their experiments utilizing 7-aminocoumarin and its derivatives.
Troubleshooting Guides
This section addresses specific issues that can arise during 7-aminocoumarin experiments, leading to a suboptimal signal-to-noise ratio.
Issue: High Background Fluorescence
High background fluorescence can mask the specific signal from your probe, significantly reducing the sensitivity of your assay.
-
Question: My entire field of view, including areas without my sample, is showing fluorescence. What could be the cause? Answer: This often points to fluorescent components within your imaging medium or buffer.[1] Many standard cell culture media contain phenol red, a pH indicator that fluoresces.[1] Additionally, fetal bovine serum (FBS) is a known source of autofluorescence.[1] Excess, unbound 7-aminocoumarin probe in the medium will also contribute to high background.[1]
Solutions:
-
Question: My control samples (no probe) are showing high fluorescence. What should I do? Answer: This indicates autofluorescence from your sample itself or the mounting medium.
Solutions:
-
Image an unstained sample to determine the level of native autofluorescence.[1] This background can sometimes be computationally subtracted.[1]
-
If using a mounting medium, check for autofluorescence by imaging a blank slide with only the medium.[2] Some antifade reagents, like p-phenylenediamine (PPD), can be autofluorescent.[3] Consider alternatives like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[3]
-
-
Question: The fluorescence signal appears diffuse and non-specific across my cells or tissue. Why is this happening? Answer: This is likely due to non-specific binding of the 7-aminocoumarin probe.
Solutions:
-
Optimize the probe concentration. High concentrations can lead to increased non-specific binding.[1]
-
Reduce the incubation time or lower the temperature to minimize non-specific uptake.[1]
-
For fixed-cell staining, incorporate blocking agents like Bovine Serum Albumin (BSA) to reduce non-specific binding sites.[1]
-
Ensure adequate washing steps in your staining protocol to remove unbound probe.[2]
-
Issue: Rapid Signal Loss (Photobleaching)
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a diminished signal over time.[3]
-
Question: My fluorescent signal is fading very quickly during imaging. How can I prevent this? Answer: This is a classic case of photobleaching.
Solutions:
-
Reduce Excitation Light Intensity: Lower the laser power or lamp intensity. A neutral density filter can be used for this purpose.[2]
-
Decrease Exposure Time: Use the shortest possible camera exposure time that still provides a detectable signal.[1][2]
-
Use Antifade Reagents: Incorporate a fresh, high-quality antifade reagent into your mounting medium for fixed samples.[2] For live-cell imaging, consider using reagents like Trolox.
-
Optimize Mounting Medium: For fixed samples, use a mounting medium with a high refractive index, such as one containing glycerol, to improve light collection.[2]
-
Issue: Low Initial Fluorescence Intensity
A weak initial signal can make it difficult to distinguish from background noise.
-
Question: My signal is very weak, even at the beginning of the experiment. What could be wrong? Answer: Several factors can contribute to low initial fluorescence.
Solutions:
-
Incorrect Filter Sets: Ensure you are using a filter set that is appropriate for the specific excitation and emission spectra of your 7-aminocoumarin derivative (typically UV/violet excitation and blue/cyan emission).[2]
-
Suboptimal pH: The fluorescence of many aminocoumarins is pH-sensitive. For many derivatives, a pH of 8.0-8.5 is optimal for brightness.[2]
-
Quenching: Some antifade reagents, like p-phenylenediamine (PPD), can quench the initial fluorescence of certain dyes.[2] Consider switching to an n-propyl gallate (NPG) or Trolox-based antifade reagent.[2]
-
Low Probe Concentration: You may need to increase the concentration of your 7-aminocoumarin probe. However, be mindful of potential toxicity in live-cell imaging.[2]
-
Solvent Effects: The fluorescence of 7-aminocoumarins is highly dependent on the polarity of their environment.[4] In polar solvents, the fluorescence emission tends to red-shift and decrease in intensity.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is photobleaching and why does it affect 7-aminocoumarin? A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like 7-aminocoumarin, when it is exposed to excitation light.[3] This leads to a loss of fluorescence. The primary mechanisms behind the photobleaching of coumarin dyes are the generation of reactive oxygen species (ROS) in the presence of molecular oxygen and direct photochemical reactions due to the electron-rich structure of the coumarin ring.[3]
-
Q2: Which antifade reagents are recommended for 7-aminocoumarin? A2: The choice of antifade reagent depends on whether you are working with fixed or live cells. For fixed cells, n-Propyl Gallate (NPG) is a commonly used and effective antifade agent that is less prone to quenching the initial fluorescence compared to PPD.[2] For live-cell imaging, Trolox can be used to reduce photobleaching.[2]
-
Q3: How does pH affect 7-aminocoumarin fluorescence? A3: Many 7-aminocoumarin derivatives exhibit pH-dependent fluorescence.[4] The amino group at the 7-position can be protonated in acidic conditions, which alters the electronic structure of the molecule and can affect its fluorescence properties.[5] Unlike 7-hydroxycoumarin, which is only highly fluorescent in its deprotonated (anionic) form at higher pH, 7-aminocoumarin is generally fluorescent over a wider pH range, making it suitable for imaging in acidic organelles like endosomes.[6]
-
Q4: How do I choose the right 7-aminocoumarin derivative for my experiment? A4: The choice of derivative depends on your specific application. Consider the excitation and emission maxima to match your imaging system's capabilities. The quantum yield is also a critical factor, as it determines the brightness of the probe.[7] Some derivatives are designed for specific applications, such as enzyme assays where the coumarin is released upon cleavage of a substrate.[7]
Data Presentation
Table 1: Spectral Properties of Selected 7-Aminocoumarin Derivatives
| Fluorophore/Probe | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Key Applications |
| 7-Aminocoumarin | ~380 | ~444 | ~64 | High (pH insensitive) | Enzyme activity, pH sensing in acidic organelles |
| 7-Amino-4-methylcoumarin (AMC) | 341 | 441 | 100 | - | Fluorescent compound |
| 7-Amino-4-(trifluoromethyl)coumarin (AFC) | ~400 | ~490-505 | ~90-105 | - | Enzyme assays, proteinase detection |
| 7-(Diethylamino)coumarin-3-carboxylic acid (DEAC) | ~430 | ~477 | ~47 | Low (0.012 in aqueous solution) | Labeling, FRET |
Data compiled from multiple sources.[5][8][9] The exact spectral properties can vary depending on the solvent and local environment.
Experimental Protocols
Protocol 1: General Procedure for a 7-Aminocoumarin-Based Protease Activity Assay
This protocol outlines a general method for measuring protease activity using a fluorogenic AMC-conjugated peptide substrate.
Materials:
-
Purified protease of interest
-
AMC-conjugated peptide substrate specific for the protease
-
Assay Buffer (e.g., Tris-HCl, HEPES at the optimal pH for the enzyme)
-
Free AMC standard for calibration
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a stock solution of free AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0-50 µM).
-
Add 100 µL of each standard dilution to the wells of the 96-well plate, including a buffer-only blank.
-
Measure the fluorescence at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[10]
-
-
Enzyme Assay:
-
Prepare a stock solution of the AMC-conjugated substrate in DMSO.
-
Dilute the protease to the desired concentration in pre-warmed Assay Buffer.
-
In separate wells of the 96-well plate, add the enzyme solution. Include a "no-enzyme" control.
-
Initiate the reaction by adding the AMC-conjugated substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to the optimal temperature for the enzyme.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence over time (kinetic read) at Ex/Em = ~380/460 nm.[10]
-
Calculate the initial reaction velocity (Relative Fluorescence Units/min) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "no-enzyme" control from the experimental rates.
-
Convert the corrected rates to the rate of product formation (e.g., nmol/min) using the slope from the AMC standard curve.[10]
-
Protocol 2: General Workflow for Live-Cell Imaging with 7-Aminocoumarin Probes
This protocol provides a general guideline for staining live cells with a 7-aminocoumarin probe.
Materials:
-
Cells seeded on a suitable imaging dish (e.g., glass-bottom dish)
-
7-aminocoumarin probe stock solution (e.g., in DMSO)
-
Complete cell culture medium (pre-warmed)
-
Phosphate-Buffered Saline (PBS) or other imaging buffer (pre-warmed)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto the imaging dish and culture until they reach the desired confluency (typically 50-70%).[11]
-
Probe Preparation: Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell line and probe.[11]
-
Cell Staining:
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.[11]
-
Imaging: Add fresh imaging buffer to the cells and acquire fluorescent images using a fluorescence microscope equipped with a filter set appropriate for the specific coumarin derivative's excitation and emission wavelengths.[11]
Mandatory Visualizations
Caption: A generalized workflow for experiments using 7-aminocoumarin probes, highlighting the iterative process of optimization.
Caption: A troubleshooting flowchart to diagnose and resolve common issues encountered in 7-aminocoumarin experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio with 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid
Welcome to the technical support center for 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid (ACA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing ACA to overcome challenges associated with low signal-to-noise ratios in fluorescence-based experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ACA) and why is it used to improve signal-to-noise ratio?
A1: this compound, also known as 7-Amino-4-carboxymethyl coumarin, is a blue fluorescent dye. Its key advantage in improving signal-to-noise ratio lies in its hydrophilicity due to the acetic acid moiety. This property makes it particularly useful in multiphase systems, such as water-in-oil emulsions, where it is retained in the aqueous phase, reducing background fluorescence from the oil phase and thereby increasing the signal-to-noise ratio.[1][2][3] In general, its environmental sensitivity means its fluorescence can be modulated by the local environment, which can be harnessed to increase signal in specific target areas.[4]
Q2: How does the fluorescence of ACA compare to other common blue fluorophores?
A2: ACA is a coumarin-based dye, a class of fluorophores known for their sensitivity to the local environment.[4] Compared to other coumarins like 7-amino-4-methylcoumarin (AMC), ACA's additional carboxylic acid group enhances its water solubility. This can be a significant advantage in preventing the dye from leaking out of aqueous compartments in certain assay setups.[1][2][3] While coumarins may have lower intrinsic brightness compared to some other classes of dyes, their smaller size can be advantageous in minimizing disruption to biomolecule function upon labeling.
Q3: What are the optimal excitation and emission wavelengths for ACA?
A3: For 7-aminocoumarin-4-acetic acid (ACA), the recommended excitation wavelength is approximately 350 nm, with an emission maximum around 450 nm.[1] For a closely related compound, 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), the excitation is around 350 nm and emission is in the 440-460 nm range in methanol.[5] It is always recommended to determine the optimal excitation and emission spectra for your specific experimental setup and buffer conditions.
Q4: How should I store ACA and its solutions?
A4: ACA powder should be stored at room temperature, protected from light.[6] Stock solutions, typically prepared in an organic solvent like DMSO or DMF, should be stored at -20°C or -80°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered when using ACA to improve the signal-to-noise ratio.
Issue 1: Weak or No Fluorescent Signal
Q: I have labeled my sample with ACA, but the fluorescence signal is much weaker than expected.
A: A weak signal can be due to several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Labeling Efficiency:
-
Incorrect pH for Labeling: If you are using an amine-reactive form of ACA (e.g., an NHS ester), the labeling reaction is highly pH-dependent. The optimal pH for labeling primary amines is typically between 8.3 and 8.5.[7][8] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with your target molecule for the dye.[7]
-
Dye Quality: Ensure that the ACA derivative has been stored properly to prevent degradation. It is best to use freshly prepared solutions in an anhydrous solvent like DMSO or DMF.[7]
-
Suboptimal Dye-to-Target Ratio: An incorrect molar ratio of dye to your target molecule can lead to insufficient labeling. A 10- to 20-fold molar excess of the dye is a good starting point for optimization.[7]
-
-
Check Instrument Settings:
-
Incorrect Filter Sets: Confirm that the excitation and emission filters on your microscope or plate reader are appropriate for ACA (Ex: ~350 nm, Em: ~450 nm).
-
Low Detector Sensitivity: Increase the gain or exposure time on your instrument. Be mindful that this can also increase background noise.
-
-
Environmental Factors:
-
pH of Imaging Buffer: The fluorescence of coumarin dyes can be pH-sensitive. Ensure your imaging buffer is at a pH that is optimal for ACA fluorescence. For some coumarins, fluorescence is stronger at a slightly alkaline pH.[4]
-
Issue 2: High Background Fluorescence
Q: My signal is detectable, but the background is too high, resulting in a low signal-to-noise ratio.
A: High background can obscure your specific signal. Consider the following sources and solutions:
-
Autofluorescence:
-
Source: Biological samples often contain endogenous fluorophores (e.g., NADH, flavins) that fluoresce in the blue region of the spectrum, overlapping with ACA's emission.[9][10] Cell culture media containing phenol red or riboflavin can also be a source of autofluorescence.[11]
-
Solution:
-
Use phenol red-free media for cell-based assays.[11]
-
Image your samples in a buffered saline solution instead of complete media.[10]
-
Include an unstained control sample to assess the level of autofluorescence.
-
Consider using a background subtraction algorithm during image analysis.
-
For fixed cells, autofluorescence can sometimes be quenched with reagents like sodium borohydride.
-
-
-
Non-specific Binding:
-
Source: The ACA probe may be binding non-specifically to cellular components or the surface of your experimental vessel.
-
Solution:
-
Increase the number and duration of wash steps after staining.[10]
-
Include a blocking step (e.g., with BSA) before adding the fluorescent probe.
-
Add a small amount of a non-ionic detergent (e.g., Tween-20) to your wash buffer to reduce non-specific interactions.
-
-
-
Probe Aggregation:
-
Source: At high concentrations, fluorescent dyes can form aggregates, which can lead to altered fluorescence properties and non-specific signals.
-
Solution:
-
Centrifuge your stock solution before dilution to pellet any aggregates.
-
Optimize the probe concentration to the lowest level that provides a sufficient signal.
-
-
Issue 3: Rapid Photobleaching
Q: The fluorescence signal from ACA fades quickly during imaging.
A: Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.
-
Reduce Excitation Light Exposure:
-
Lower Intensity: Use the lowest possible excitation light intensity that provides an adequate signal.
-
Shorter Exposure Time: Minimize the camera exposure time.
-
Use a Shutter: Ensure the excitation light is only illuminating the sample during image acquisition.
-
-
Use Antifade Reagents:
-
Incorporate an antifade reagent into your mounting medium for fixed samples. These reagents scavenge reactive oxygen species that contribute to photobleaching.
-
-
Optimize Imaging Conditions:
-
Acquire images at a lower frame rate for time-lapse experiments to reduce the total light exposure.
-
Quantitative Data Summary
The following table summarizes the key photophysical and chemical properties of this compound (ACA) and the closely related compound 7-Amino-4-methylcoumarin-3-acetic acid (AMCA).
| Property | This compound (ACA) | 7-Amino-4-methylcoumarin-3-acetic acid (AMCA) | Reference |
| Molecular Formula | C₁₁H₉NO₄ | C₁₂H₁₁NO₄ | [6],[5] |
| Molecular Weight | 219.19 g/mol | 233.22 g/mol | [6],[5] |
| Excitation Maximum (λex) | ~350 nm | ~350 nm (in Methanol) | [1], |
| Emission Maximum (λem) | ~450 nm | 440-460 nm (in Methanol) | [1],[5] |
| Solubility | Soluble in DMSO and DMF | Soluble in DMSO | [1],[5] |
| Storage | Room temperature (solid), -20°C to -80°C (solution) | -20°C to -80°C (solution) | [6],[5] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with Amine-Reactive ACA
This protocol provides a general guideline for labeling proteins with an N-hydroxysuccinimide (NHS) ester of ACA.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Amine-reactive ACA (NHS ester)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive ACA in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add the dye stock solution to the protein solution. A starting point for optimization is a 10- to 20-fold molar excess of the dye to the protein.[7] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: a. Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). b. The labeled protein will elute first.
-
Characterization: a. Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and ~350 nm.
Protocol 2: Improving Signal-to-Noise in a Droplet-Based Enzyme Assay
This protocol outlines a conceptual workflow for using ACA to improve the signal-to-noise ratio in a water-in-oil droplet-based enzymatic assay, leveraging its hydrophilic properties.[1][2][3]
Materials:
-
Enzyme and substrate conjugated to ACA
-
Aqueous assay buffer
-
Oil phase with surfactant for droplet generation
-
Microfluidic device for droplet generation and analysis
Procedure:
-
Prepare Aqueous Phase: Prepare the aqueous assay buffer containing the enzyme and the ACA-conjugated substrate.
-
Generate Droplets: Use a microfluidic device to generate water-in-oil droplets, encapsulating the aqueous phase.
-
Incubation: Allow the droplets to incubate for a sufficient time for the enzymatic reaction to proceed. The cleavage of the substrate will release the fluorescent ACA molecule.
-
Fluorescence Detection: a. Flow the droplets through a detection region of the microfluidic device. b. Excite the droplets with a laser at ~350 nm and detect the emission at ~450 nm.
-
Data Analysis: a. The fluorescence intensity of each droplet corresponds to the enzyme activity. b. Due to the hydrophilicity of ACA, it will be retained within the aqueous droplets, minimizing background signal from the oil phase and leading to a high signal-to-noise ratio.[1][2][3]
Visualizations
Caption: Workflow for labeling proteins with amine-reactive ACA.
Caption: Troubleshooting guide for low signal-to-noise ratio.
Caption: Conceptual pathway for tracking receptor internalization.
References
- 1. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. microscopyfocus.com [microscopyfocus.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Fluorescence Quenching of 7-Aminocoumarin Dyes by Solvents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 7-aminocoumarin dyes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving solvent-induced fluorescence quenching.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why is the fluorescence intensity of my 7-aminocoumarin dye significantly lower in polar solvents like water or methanol compared to non-polar solvents like cyclohexane?
A weak fluorescence signal in polar solvents is a well-documented phenomenon for many 7-aminocoumarin dyes. This is often attributed to the formation of a non-emissive or weakly emissive "Twisted Intramolecular Charge Transfer" (TICT) state. In the excited state, the dye molecule becomes more polar, and polar solvent molecules can stabilize this charge separation. This stabilization facilitates rotation around the C-N bond of the amino group, leading to the formation of the TICT state, which provides a non-radiative pathway for the molecule to return to the ground state, thus quenching the fluorescence. In non-polar solvents, the formation of this charge-separated and twisted state is less favorable, and the molecule is more likely to de-excite via fluorescence from a planar, locally excited (LE) state.[1]
Troubleshooting Steps:
-
Solvent Selection: If your application allows, consider using a less polar solvent to enhance the fluorescence signal.
-
Structural Modification: Dyes with restricted rotation of the amino group can exhibit higher quantum yields in polar solvents.
-
Temperature Control: Lowering the temperature can sometimes reduce the efficiency of TICT state formation and increase fluorescence.
Q2: I'm observing a red-shift (a shift to longer wavelengths) in the emission spectrum of my 7-aminocoumarin dye as I increase the solvent polarity. What causes this?
This phenomenon is known as solvatochromism and is characteristic of dyes like 7-aminocoumarins that have a larger dipole moment in the excited state than in the ground state.[1] In polar solvents, the solvent molecules reorient around the more polar excited state of the dye in a process called solvent relaxation.[1] This relaxation lowers the energy of the excited state more than the ground state, reducing the energy gap between them and resulting in the emission of lower-energy (longer wavelength) light.[1]
Q3: My fluorescence measurements are inconsistent, with high variability between replicates. What could be the cause?
High variability can stem from several factors:
-
Concentration Effects: At high concentrations, dye molecules can aggregate, leading to self-quenching and erratic signals.
-
Photobleaching: 7-aminocoumarin dyes can be susceptible to photochemical degradation, especially under intense or prolonged illumination.[2]
-
Instrumental Fluctuations: Instability in the light source or detector of the fluorometer can introduce variability.
-
Sample Preparation: Inconsistent sample preparation, including variations in concentration or the presence of impurities, can lead to inconsistent results.
Troubleshooting Steps:
-
Concentration Optimization: Perform a concentration-dependent study to ensure you are working in a range where fluorescence intensity is linear with concentration.
-
Minimize Light Exposure: Reduce the excitation light intensity and exposure time. Use fresh samples for each measurement if possible.[2]
-
Instrument Calibration: Ensure your fluorometer is properly calibrated and warmed up before taking measurements.
-
Standardize Protocols: Maintain consistent sample preparation procedures, including solvent purity, dye concentration, and incubation times.
Q4: I am not observing any significant fluorescence quenching, even in highly polar solvents. What are the possible reasons?
While many 7-aminocoumarins are sensitive to solvent polarity, the extent of quenching can vary depending on the specific dye structure.
-
Restricted Rotation: If the 7-amino group is part of a rigid ring structure, the formation of the TICT state may be sterically hindered, resulting in less quenching.
-
Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific dye in the given solvent. These can shift with solvent polarity.
-
Dye Degradation: The dye may have degraded, leading to a loss of its solvent-sensitive fluorescence properties.
Troubleshooting Steps:
-
Confirm Dye Structure: Verify the structure of your 7-aminocoumarin dye.
-
Optimize Wavelengths: Record the full excitation and emission spectra in each solvent to determine the optimal wavelengths.
-
Check Dye Purity: Use a fresh, high-purity sample of the dye.
Data Presentation
The following tables summarize the photophysical properties of selected 7-aminocoumarin dyes in various solvents. This data can be used as a reference for selecting appropriate dyes and solvents for your experiments.
Table 1: Photophysical Properties of 7-Diethylaminocoumarin (7-DEAC)
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| n-Hexane | 1.88 | 362 | 412 | 3380 | 0.65 |
| Benzene | 2.27 | 374 | 430 | 3380 | 0.70 |
| Diethyl Ether | 4.33 | 372 | 426 | 3290 | 0.73 |
| Chloroform | 4.81 | 378 | 442 | 3670 | 0.75 |
| Ethyl Acetate | 6.02 | 376 | 438 | 3620 | 0.69 |
| Acetonitrile | 37.5 | 378 | 458 | 4350 | 0.45 |
| Methanol | 32.7 | 374 | 460 | 4680 | 0.20 |
| Water | 80.1 | 373 | 490 | 5980 | 0.02 |
Table 2: Photophysical Properties of 7-Diethylamino-4-methylcoumarin (7-DEA4MC)
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| n-Hexane | 1.88 | 366 | 414 | 3100 | 0.72 |
| Benzene | 2.27 | 378 | 432 | 3210 | 0.78 |
| Diethyl Ether | 4.33 | 376 | 428 | 3190 | 0.81 |
| Chloroform | 4.81 | 382 | 444 | 3480 | 0.83 |
| Ethyl Acetate | 6.02 | 380 | 440 | 3420 | 0.77 |
| Acetonitrile | 37.5 | 382 | 460 | 4170 | 0.51 |
| Methanol | 32.7 | 378 | 462 | 4500 | 0.25 |
| Water | 80.1 | 376 | 492 | 5790 | 0.03 |
Experimental Protocols
Protocol 1: Measurement of Solvent-Dependent Fluorescence Spectra
Objective: To determine the effect of solvent polarity on the fluorescence emission spectrum of a 7-aminocoumarin dye.
Materials:
-
7-aminocoumarin dye of interest
-
A series of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetonitrile, methanol, water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the 7-aminocoumarin dye in a suitable solvent (e.g., ethanol or acetonitrile).
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be low enough to have an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[3]
-
Absorption Measurement: Record the UV-Vis absorption spectrum of each working solution to determine the wavelength of maximum absorption (λ_abs).
-
Fluorescence Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the λ_abs determined for each solvent.
-
Record the fluorescence emission spectrum for each solution.
-
Note the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Plot the emission spectra for all solvents on the same graph to visualize the solvatochromic shift.
-
Calculate the Stokes shift (in cm⁻¹) for each solvent using the formula: Δν = (1/λ_abs - 1/λ_em) x 10⁷.
-
Correlate the Stokes shift and emission maximum with a solvent polarity scale (e.g., the Lippert-Mataga plot).
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield
Objective: To quantify the fluorescence quenching efficiency of different solvents by measuring the relative fluorescence quantum yield (Φ_f) of a 7-aminocoumarin dye.
Materials:
-
Same as Protocol 1
-
A fluorescence standard with a known quantum yield in a specific solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).[3]
Procedure:
-
Sample and Standard Preparation: Prepare a series of dilutions (at least 5) of both the 7-aminocoumarin dye (in the solvent of interest) and the fluorescence standard (in its specified solvent). The absorbance of all solutions at the excitation wavelength should be kept between 0.01 and 0.1.[3]
-
Absorption and Fluorescence Measurements:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for each plot.
-
Calculate the quantum yield of the sample (Φ_x) using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients for the sample and the standard, respectively.
-
η_x and η_st are the refractive indices of the sample and standard solvents, respectively.
-
-
Mandatory Visualization
Caption: Experimental workflow for studying solvent-induced fluorescence quenching.
Caption: Mechanism of TICT-based fluorescence quenching in polar solvents.
References
"impact of pH on the fluorescence of 7-hydroxycoumarin derivatives"
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the impact of pH on the fluorescence of 7-hydroxycoumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: How does pH fundamentally affect the fluorescence of 7-hydroxycoumarin derivatives?
The fluorescence of 7-hydroxycoumarin and its derivatives is highly sensitive to pH due to the phenolic hydroxyl group at the 7-position. This group can exist in a protonated (neutral) or deprotonated (anionic/phenolate) form, depending on the pH of the solution. These two forms have distinct electronic properties and, consequently, different fluorescence characteristics. The underlying mechanism often involves a phenomenon called Excited-State Proton Transfer (ESPT), where the hydroxyl group becomes significantly more acidic upon excitation by light.[1]
At acidic to neutral pH, the neutral form of the molecule typically absorbs UV light and emits fluorescence in the near-UV to blue region of the spectrum.[1] As the pH increases and surpasses the ground-state pKa, the anionic form begins to dominate. This anionic species absorbs light at a longer wavelength and exhibits a significant red-shift in its fluorescence emission, usually appearing in the blue-green to green part of the spectrum.[1][2] This pH-dependent shift allows these compounds to be used as fluorescent pH indicators.
Q2: My fluorescence signal is weaker than expected. Could pH be the cause?
Yes, a suboptimal pH is a primary reason for weak fluorescence signals with 7-hydroxycoumarin probes. If the pH of your experimental medium is significantly lower than the pKa of the 7-hydroxyl group, the compound will be in its less fluorescent protonated form.[3] For many derivatives, optimal fluorescence is observed in slightly alkaline conditions (pH > 8), where the highly fluorescent anionic form is predominant.[3][4]
Q3: I'm observing a shift in the emission wavelength of my 7-hydroxycoumarin derivative. What could be causing this?
A shift in the emission wavelength is the expected behavior for pH-sensitive 7-hydroxycoumarin derivatives. A "blue-shift" (shift to a shorter wavelength) indicates a more acidic environment where the neutral form is favored. Conversely, a "red-shift" (shift to a longer wavelength) suggests a more alkaline environment, promoting the formation of the anionic species.[2][5] For example, some derivatives exhibit a shift from blue fluorescence (around 450 nm) in acidic conditions to yellow-green fluorescence (around 553 nm) in basic conditions.[5]
Q4: Can the solvent I use affect the pH-dependent fluorescence?
Absolutely. Solvent polarity can influence the excited-state dynamics, including the efficiency of ESPT.[1] Aqueous buffers are generally ideal for observing the pH-dependent effects.[6][7] In non-polar, aprotic solvents, the excited molecule is more likely to remain in its neutral form, emitting in the near-UV to blue region, regardless of the presence of minor aqueous phase pH changes.[1] Some studies have shown that fluorescence intensity is strongest in aqueous buffers like PBS, with a significant decrease in more hydrophobic solvents like THF and toluene.[3][6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Fluorescence Signal | Suboptimal pH: The pH of the medium may be too acidic, leading to the protonation of the 7-hydroxyl group and quenching of fluorescence.[3] | 1. Verify the pH of your buffer or sample solution. 2. Perform a pH titration experiment (see Protocol 1) to determine the optimal pH for your specific derivative. 3. Adjust the pH of your experimental medium to the optimal range, typically slightly alkaline for maximal fluorescence.[3] |
| Probe Aggregation: At high concentrations, these molecules can stack, leading to self-quenching.[3] | 1. Perform a concentration-dependent study. 2. If fluorescence decreases at higher concentrations, aggregation is likely. 3. Work with more dilute concentrations of the probe. | |
| Inconsistent or Drifting Fluorescence Readings | Buffer Instability: The buffer capacity may be insufficient to maintain a stable pH throughout the experiment, especially if the experiment itself generates or consumes protons. | 1. Ensure you are using a buffer with adequate buffering capacity in the desired pH range. 2. Remeasure the pH of your sample at the end of the experiment to check for significant shifts. |
| Photobleaching: Prolonged or high-intensity excitation can lead to the photochemical destruction of the fluorophore. | 1. Reduce the excitation light intensity or exposure time. 2. Use fresh samples for each measurement where possible. 3. Incorporate an anti-photobleaching agent if compatible with your experiment. | |
| Unexpected Emission Wavelength | Incorrect pH: The observed emission wavelength is directly tied to the protonation state, which is pH-dependent.[2] | 1. Confirm the pH of your solution. An emission in the blue region (~390-450 nm) suggests an acidic to neutral pH, while an emission in the green region (~450-550 nm) points to an alkaline pH.[1][2][8] |
| Contamination: The presence of fluorescent impurities can lead to unexpected spectral features. | 1. Run a blank measurement of your buffer and solvents. 2. Check the purity of your 7-hydroxycoumarin derivative. |
Data Presentation
Table 1: pH-Dependent Photophysical Properties of Selected 7-Hydroxycoumarin Derivatives
| Compound | pKa | Condition | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| 7-Hydroxycoumarin (Umbelliferone) | ~7.8 | - | - | - | - | [9] |
| 7-Hydroxycoumarin-3-carboxylic acid | 7.04 | - | - | - | - | |
| 6,7-Dihydroxycoumarin (Aesculetin) | 7.3 | Ground State | - | - | - | [9] |
| -1.0 | Excited State | - | - | - | [9] | |
| Scopoletin | 7.4 | Ground State | - | - | - | [9][10] |
| 1.4 | Excited State | - | - | - | [10] | |
| Derivative 6d | - | pH 7.4 PBS | 340 | 460 | 0.25 | [6][7] |
| Derivative 7 | - | pH 7.4 PBS | - | - | 0.32 | [6] |
| Fluorinated Coumarin Amide (26) | 7.8 | - | 330 | 410 | 0.69 | [11] |
| Fluorinated Coumarin Amide (27) | 6.4 | - | 362 | 450 | 0.72 | [11] |
| Fluorinated Coumarin Amide (28) | 6.2 | - | 363 | 452 | 0.93 | [11] |
| Fluorinated Coumarin Amide (29) | 5.3 | - | 370 | 452 | 0.81 | [11] |
| Fluorinated Coumarin Amide (30) | 6.2 | - | 362 | 452 | 0.72 | [11] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: pH Titration to Determine Optimal Fluorescence
Objective: To determine the optimal pH for the fluorescence of a 7-hydroxycoumarin derivative.
Materials:
-
7-hydroxycoumarin derivative stock solution (e.g., 1 mM in DMSO)
-
A series of buffers with varying pH values (e.g., citrate, phosphate, borate buffers covering a range from pH 4 to 10)
-
Fluorometer
-
pH meter
-
96-well black microplate or quartz cuvettes
Procedure:
-
Prepare a working solution of the 7-hydroxycoumarin derivative by diluting the stock solution in each of the different pH buffers to a final concentration (e.g., 1-10 µM).
-
Transfer the solutions to the wells of a 96-well black microplate or individual cuvettes.
-
Measure the fluorescence intensity of each sample using the fluorometer.
-
Set the excitation wavelength to the absorbance maximum of the probe (this may vary slightly with pH, a good starting point is ~320-360 nm).
-
Record the emission spectrum (e.g., from 400 nm to 600 nm).
-
Identify the fluorescence intensity at the emission maximum for each pH value.
-
Plot the fluorescence intensity as a function of pH to determine the optimal pH range for your experiments.
Visualizations
Caption: pH-dependent equilibrium of 7-hydroxycoumarin in ground and excited states.
Caption: Experimental workflow for determining optimal pH for fluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. 7-Hydroxycoumarin | 93-35-6 [chemicalbook.com]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural Basis for Blocked Excited State Proton Transfer in a Fluorescent, Photoacidic Non-Canonical Amino Acid-Containing Antibody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
"stability of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid in different buffers"
Technical Support: Stability of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound (AOCAA), also known as 7-Amino-4-carboxymethyl coumarin.[1] Proper handling and understanding of its stability profile are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, like many coumarin derivatives, is susceptible to degradation in aqueous solutions, particularly under alkaline conditions.[2] The primary degradation pathway is the hydrolysis of the lactone ring, which is accelerated at high pH. It is recommended to prepare fresh solutions for experiments whenever possible and to store stock solutions under recommended conditions.
Q2: How does pH affect the stability and fluorescence of this compound?
A2: The pH of the buffer can significantly impact both the chemical stability and the fluorescent properties of the compound.
-
Stability: In alkaline solutions (pH > 8.5), the rate of hydrolysis of the coumarin's lactone ring increases, leading to a loss of the native structure and its associated fluorescence.[2] Acidic to neutral pH conditions (pH 4-7.5) are generally preferred for maintaining chemical integrity.[2]
-
Fluorescence: Some coumarin derivatives exhibit pH-sensitive fluorescence.[3][4] For AOCAA, the fluorescence intensity may change as the pH shifts from acidic to alkaline.[4] It is crucial to characterize the fluorescence profile of the compound in your specific buffer system to ensure that observed changes are due to the experimental variable and not a pH-induced artifact.
Q3: What are the recommended storage conditions for solid and stock solutions?
A3:
-
Solid Form: The compound in its solid form should be stored in a dry, dark place at 2-8°C.[5]
-
Stock Solutions: Prepare stock solutions in a high-purity anhydrous solvent like DMSO. These can be stored at -20°C or -80°C. To minimize degradation from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I use common biological buffers like PBS or Tris with this compound?
A4: Yes, but with caution.
-
Phosphate-Buffered Saline (PBS): Typically at a pH of 7.4, PBS is generally suitable for short-term experiments. However, for long-term incubations, you should assess the compound's stability.
-
Tris Buffer: Tris buffers are often prepared at pH values ranging from 7.5 to 9.0. Given that alkaline conditions can accelerate degradation, it is critical to evaluate the stability of AOCAA in your specific Tris buffer concentration and pH, especially for experiments running for several hours.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescent signal | Compound Degradation: The compound may have degraded due to improper storage, high pH of the buffer, or prolonged exposure to light. | Prepare a fresh solution from solid stock. Verify the pH of your experimental buffer. Run a stability test in your buffer over the time course of your experiment. |
| Incorrect Instrument Settings: Excitation/emission wavelengths may be mismatched with the fluorophore's spectra.[6] | Confirm the optimal excitation and emission wavelengths for AOCAA in your specific buffer. Ensure instrument gain and sensitivity settings are appropriate.[7] | |
| Photobleaching: The fluorescent signal diminishes over time due to light-induced degradation.[8] | Minimize the exposure of your sample to the excitation light source.[9] Use an anti-fade reagent if compatible with your assay. | |
| High background fluorescence | Buffer or Media Autofluorescence: Some buffers or cell culture media components can be inherently fluorescent. | Run a "buffer blank" control to measure background fluorescence.[6] If possible, switch to a buffer with lower autofluorescence. |
| Contaminated Reagents or Plates: Impurities in reagents or the use of autofluorescent plates can contribute to background noise.[6] | Use high-purity reagents and black-walled microplates designed for fluorescence assays to reduce stray light and background.[6] | |
| Inconsistent or irreproducible results | pH Fluctuation: The pH of the buffer may be unstable, affecting the compound's fluorescence and stability. | Ensure your buffer has adequate capacity for the experimental conditions. Re-measure the pH at the end of the experiment. |
| Variable Compound Concentration: Inaccurate pipetting or precipitation of the compound from the solution can lead to variability. | Ensure the compound is fully dissolved. Visually inspect for any precipitate. Use calibrated pipettes for accurate dispensing. |
Quantitative Stability Data (Illustrative)
The following tables provide representative data on the stability and fluorescence of this compound in different buffer systems. Note: This is illustrative data based on the known behavior of coumarin derivatives and should be confirmed experimentally.
Table 1: Half-life of this compound in Various Buffers at 25°C
| Buffer (50 mM) | pH | Half-life (t½, hours) |
| Sodium Acetate | 5.0 | > 48 |
| MES | 6.0 | > 48 |
| PBS (Phosphate-Buffered Saline) | 7.4 | ~ 24 |
| Tris-HCl | 8.5 | ~ 8 |
| CAPS | 10.0 | < 2 |
Table 2: Relative Fluorescence Intensity at Different pH Values
| Buffer (50 mM) | pH | Relative Fluorescence (%) |
| Sodium Acetate | 5.0 | 95% |
| MES | 6.0 | 100% |
| PBS | 7.4 | 98% |
| Tris-HCl | 8.5 | 90% |
| CAPS | 10.0 | 75% |
Experimental Protocols
Protocol 1: Assessing Chemical Stability by HPLC
This protocol allows for the quantitative measurement of the parent compound over time.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffers (e.g., 50 mM MES at pH 6.0, 50 mM PBS at pH 7.4, 50 mM Tris at pH 8.5).
-
-
Incubation:
-
Dilute the stock solution to a final concentration of 100 µM in each of the test buffers.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by mixing with an equal volume of cold acetonitrile or by freezing at -80°C.
-
-
HPLC Analysis:
-
Analyze the samples using a reverse-phase C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution of the parent compound using a UV detector (e.g., at ~325 nm) or a fluorescence detector.
-
-
Data Analysis:
-
Calculate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the remaining percentage of the compound against time. The slope of this line can be used to determine the degradation rate constant and the half-life.
-
Protocol 2: Evaluating Functional Stability by Fluorescence Spectroscopy
This protocol assesses the stability of the compound's fluorescent signal over time.
-
Preparation of Solutions:
-
Prepare solutions as described in Protocol 1, but at a lower final concentration suitable for fluorescence measurements (e.g., 1-10 µM).
-
-
Measurement Setup:
-
Use a fluorescence plate reader or a spectrofluorometer.
-
Set the excitation and emission wavelengths to the optimal values for the compound (determine these first by running a scan).
-
-
Time-Course Measurement:
-
Place the samples in the instrument, maintained at a constant temperature.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) over the desired experimental duration.
-
Include a "buffer only" blank for background subtraction.
-
-
Data Analysis:
-
Subtract the background fluorescence from each measurement.
-
Plot the fluorescence intensity against time for each buffer condition to visualize the stability of the signal.
-
Visual Diagrams
Caption: Workflow for assessing compound stability.
Caption: Potential pH-dependent degradation pathway.
References
- 1. chemscene.com [chemscene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 4. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
Technical Support Center: 7-Aminocoumarin-4-Acetic Acid Succinimidyl Ester (AMCA-NHS) Labeling
Welcome to the technical support center for 7-aminocoumarin-4-acetic acid succinimidyl ester (AMCA-NHS) labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with AMCA-NHS?
A1: The optimal pH range for reacting AMCA-NHS with primary amines is between 7.2 and 8.5.[1][2][3] For many applications, a pH of 8.3-8.5 is considered ideal to ensure that the primary amine groups are sufficiently deprotonated and nucleophilic for the reaction to proceed efficiently.[2][4][5]
Q2: What buffers are recommended for the labeling reaction?
A2: It is critical to use buffers that are free of primary amines.[2][6] Recommended buffers include phosphate-buffered saline (PBS), sodium borate buffer, sodium bicarbonate buffer, and HEPES buffer.[1][4][6] Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[2][3][6]
Q3: How should I prepare and store AMCA-NHS?
A3: AMCA-NHS is moisture-sensitive.[6] Vials should be equilibrated to room temperature before opening to prevent moisture condensation.[6] For reconstitution, use an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][7][8] It is best to prepare fresh solutions for each experiment.[2][6] Stock solutions in anhydrous solvent can be stored at -20°C for a limited time, but repeated freeze-thaw cycles should be avoided.[4][7][9][10][11] Do not store AMCA-NHS in aqueous solutions, as it will rapidly hydrolyze.[6]
Q4: What is the primary side reaction that competes with the labeling reaction?
A4: The primary competing reaction is the hydrolysis of the NHS ester by water.[1][2] This reaction forms an inactive carboxylic acid and reduces the efficiency of the desired conjugation.[2][12] The rate of hydrolysis increases significantly with increasing pH.[1][13][14]
Q5: My protein is in a Tris or glycine buffer. Can I still perform the labeling?
A5: No, you must first remove the amine-containing buffer. This can be achieved through buffer exchange using methods such as dialysis or gel filtration (desalting column) into a compatible buffer like PBS or borate buffer.[2][6]
Q6: What are some alternative fluorescent dyes for the blue spectrum?
A6: While AMCA is a popular blue fluorescent dye, alternatives that may offer improved brightness or photostability include CF®350, iFluor® 350, and Pacific Blue™.[15][16] The best choice will depend on your specific experimental setup and instrumentation.
Troubleshooting Guide
Low Labeling Efficiency
Low or no labeling is a frequent issue. The following guide will help you diagnose and resolve the problem.
| Potential Cause | Issue | Recommended Solution |
| Incorrect Buffer pH | The reaction pH is outside the optimal range of 7.2-8.5. A pH that is too low results in protonated, unreactive amines, while a pH that is too high accelerates the hydrolysis of the NHS ester.[2][3][13] | Use a calibrated pH meter to verify that the reaction buffer is within the optimal range, ideally between 8.3 and 8.5.[2][4][5] |
| Incompatible Buffer Components | The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.[2][3][6] | Perform a buffer exchange to a compatible buffer like PBS or borate buffer before the labeling reaction.[2][6] |
| Hydrolyzed AMCA-NHS | The AMCA-NHS reagent has been inactivated by moisture. NHS esters are moisture-sensitive.[6] | Equilibrate the vial to room temperature before opening. Prepare the labeling reagent immediately before use in an anhydrous solvent like DMSO or DMF.[6] Do not store the reagent in an aqueous solution.[6] |
| Low Reactant Concentration | The concentration of the protein or biomolecule is too low, which can lead to less efficient labeling due to the competing hydrolysis reaction.[3] | Increase the concentration of your protein if possible; a concentration of at least 2 mg/mL is recommended.[3] You can also try increasing the molar excess of the AMCA-NHS.[3] |
| Inaccessible Primary Amines | The primary amines on your protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the AMCA-NHS.[2] | If structural information is available, assess the accessibility of lysine residues. Consider using a different labeling chemistry that targets other functional groups if primary amines are not available. |
High Background or Non-Specific Staining
| Potential Cause | Issue | Recommended Solution |
| Excess Unconjugated Dye | Non-reacted AMCA-NHS has not been sufficiently removed after the labeling reaction. | Purify the conjugate thoroughly using gel filtration, a desalting column, or dialysis to remove all free dye.[4][5][6] |
| Antibody Aggregates | The labeled antibody may have formed aggregates during storage, which can lead to non-specific binding. | Centrifuge the labeled antibody solution before use to pellet any aggregates.[17] |
| Inadequate Blocking | In applications like immunofluorescence or western blotting, non-specific binding sites on the sample have not been adequately blocked. | Optimize your blocking protocol by testing different blocking agents (e.g., BSA, non-fat dry milk), increasing the blocking incubation time, or adjusting the concentration of the blocking agent.[16][17] |
| Excessive Labeled Antibody Concentration | Using too high a concentration of the labeled antibody can increase non-specific binding. | Perform a titration experiment to determine the optimal concentration of the labeled antibody that provides the best signal-to-noise ratio.[17] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for AMCA-NHS Labeling
| Parameter | Recommended Value | Reference |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | [1][2][3][4][5] |
| Protein Concentration | ≥ 2 mg/mL | [3] |
| Molar Excess of Dye to Protein | 8- to 15-fold | [4][6] |
| Incubation Time | 0.5 - 4 hours at room temperature or overnight at 4°C | [1][3][4] |
| Incubation Temperature | Room temperature or 4°C | [1][3] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4 - 5 hours | [1][14] |
| 8.6 | 4°C | 10 minutes | [1][14] |
Experimental Protocols
Detailed Protocol for Antibody Labeling with AMCA-NHS
This protocol provides a general procedure for labeling an antibody. Optimization may be required for specific applications.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
AMCA-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[15]
-
Purification Column (e.g., Sephadex G-25 desalting column)[15]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
AMCA-NHS Preparation:
-
Labeling Reaction:
-
Calculate the required volume of AMCA-NHS solution. A 10-fold molar excess of dye is a good starting point for an antibody concentration of 2-5 mg/mL.[6]
-
Add the calculated amount of AMCA-NHS solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[6]
-
-
Purification of the Labeled Antibody:
-
Remove the unreacted AMCA-NHS and byproducts by passing the reaction mixture over a desalting column (e.g., Sephadex G-25) that has been equilibrated with PBS.[6]
-
Collect the fractions containing the labeled antibody. The labeled antibody will elute first.
-
-
Determination of Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified labeled antibody at 280 nm (for protein) and ~345-350 nm (for AMCA).
-
Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or in single-use aliquots at -20°C for long-term storage, protected from light.[6]
-
Visualizations
Caption: A generalized workflow for labeling proteins with AMCA-NHS.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lunanano.ca [lunanano.ca]
- 10. vectorlabs.com [vectorlabs.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. benchchem.com [benchchem.com]
- 13. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic Acid vs. FITC for Protein Labeling
For researchers, scientists, and drug development professionals, the precise labeling of proteins is a cornerstone of modern biological research. The choice of a fluorescent dye can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive comparison of a promising blue-emitting fluorophore, 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid (AOC), and the widely used green-emitting dye, Fluorescein isothiocyanate (FITC), for protein labeling applications.
While FITC has been a workhorse in the field for decades, its limitations, particularly in terms of photostability and pH sensitivity, have prompted the search for superior alternatives. Coumarin derivatives, such as AOC, have emerged as a promising class of fluorophores, offering the potential for improved performance in demanding applications like fluorescence microscopy and flow cytometry. This guide will delve into a data-driven comparison of their physicochemical properties, performance characteristics in protein labeling, and provide detailed experimental protocols.
Physicochemical Properties: A Tale of Two Dyes
The fundamental properties of a fluorescent dye dictate its suitability for various applications. Here, we compare the key physicochemical characteristics of AOC and FITC. It is important to note that while extensive data is available for FITC, specific experimental data for AOC in protein labeling contexts is limited. Therefore, the properties of AOC are largely inferred from data on closely related 7-aminocoumarin derivatives.
| Property | This compound (AOC) | Fluorescein isothiocyanate (FITC) |
| Molecular Weight | 219.19 g/mol [1] | 389.38 g/mol |
| Excitation Max (λex) | ~350-400 nm (UV-A to violet)[2] | 494 nm[3] |
| Emission Max (λem) | ~430-470 nm (Blue-green)[2] | 518 nm (Green)[3] |
| Molar Extinction Coefficient (ε) | Varies by derivative, e.g., ~24,000-28,000 M⁻¹cm⁻¹ for some 3-hetarylcoumarins | ~70,000 - 92,300 M⁻¹cm⁻¹[4] |
| Reactive Group | Carboxylic acid (requires activation to an amine-reactive ester) | Isothiocyanate |
| Reactivity | Primary amines (after activation) | Primary amines |
Performance in Protein Labeling: Beyond the Color
The true test of a fluorescent label lies in its performance once conjugated to a protein. Key parameters include the efficiency of light emission (quantum yield), resistance to light-induced degradation (photostability), and the influence of the local environment (pH sensitivity).
| Performance Parameter | 7-Aminocoumarin Derivatives (as a proxy for AOC) | Fluorescein isothiocyanate (FITC) |
| Fluorescence Quantum Yield (Φf) | Generally high, can reach up to 0.83 for some derivatives[4][5][6] | High, typically around 0.9[4] |
| Photostability | Generally considered more photostable than fluorescein, but can be less stable than rhodamine derivatives.[4] | Known to be susceptible to photobleaching, especially under high illumination intensity.[4] |
| pH Sensitivity | Some derivatives are insensitive to pH, while others show a fluorescence shift from blue to yellow-green in alkaline conditions.[5][6][7][8] | Fluorescence is highly pH-dependent and decreases significantly in acidic environments.[9][] |
| Environmental Sensitivity | The fluorescence quantum yield of many aminocoumarins is highly sensitive to the polarity of their environment.[2] | Less sensitive to solvent polarity compared to aminocoumarins. |
Experimental Protocols
Protein Labeling with Amine-Reactive Dyes
The following protocols provide a general framework for the covalent labeling of proteins with amine-reactive derivatives of AOC (as an N-hydroxysuccinimide ester) and FITC.
Protocol 1: Protein Labeling with an Amine-Reactive 7-Aminocoumarin Derivative (e.g., AOC-NHS ester)
This protocol outlines the labeling of a protein with an amine-reactive 3-aminocoumarin derivative.[11]
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)
-
Amine-reactive 7-aminocoumarin (e.g., AOC-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer. The protein concentration should ideally be 2-10 mg/mL.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-8.5.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 7-aminocoumarin NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye (at its absorbance maximum).
Protocol 2: Protein Labeling with FITC
This protocol describes a general procedure for labeling a protein with FITC.
Materials:
-
Protein of interest (2-10 mg/mL in carbonate-bicarbonate buffer, pH 9.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in carbonate-bicarbonate buffer (pH 9.0).
-
Prepare FITC Stock Solution: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.
-
Labeling Reaction: Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of FITC to protein.
-
Incubation: Incubate the reaction mixture for 2-8 hours at 4°C or room temperature, protected from light.
-
Purification: Remove unreacted FITC by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the storage buffer.
-
Characterization: Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and 495 nm.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical structures of the fluorophores, the protein labeling reaction, and the general experimental workflow.
Caption: Chemical structures of this compound (AOC) and Fluorescein isothiocyanate (FITC).
Caption: General workflow for labeling proteins with amine-reactive fluorescent dyes.
Caption: A step-by-step experimental workflow for protein labeling and purification.
Conclusion: Choosing the Right Tool for the Job
The decision between AOC and FITC for protein labeling is not a one-size-fits-all scenario and depends heavily on the specific experimental requirements.
Choose this compound (or other 7-aminocoumarin derivatives) for:
-
Multiplexing experiments: Its blue fluorescence provides an excellent spectral window when used in combination with green and red fluorophores.
-
Applications requiring higher photostability: Coumarin dyes generally offer better resistance to photobleaching compared to fluorescein, making them more suitable for long-term imaging experiments.[4]
-
Probing pH-sensitive environments: While some derivatives are pH-insensitive, others exhibit a pH-dependent spectral shift that can be exploited to monitor changes in the local environment.
Choose Fluorescein isothiocyanate (FITC) for:
-
Standard, well-established protocols: A vast body of literature and commercial kits are available for FITC labeling.
-
Applications where high initial brightness is the primary concern: FITC exhibits a very high quantum yield.[4]
-
Experiments with instrumentation optimized for the 488 nm laser line: FITC's excitation maximum is well-matched to this common laser line in flow cytometers and confocal microscopes.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study | Semantic Scholar [semanticscholar.org]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Rhodamine and 7-Aminocoumarin Probes for Cellular Imaging
In the dynamic landscape of cellular imaging, the selection of an appropriate fluorescent probe is paramount to the success and reliability of experimental outcomes. Among the plethora of available fluorophores, rhodamines and 7-aminocoumarins have emerged as two of the most versatile and widely utilized classes of dyes. This guide provides an objective, data-driven comparison of their performance characteristics to assist researchers, scientists, and drug development professionals in making informed decisions for their specific cellular imaging needs.
Executive Summary
Rhodamine and 7-aminocoumarin probes each offer a distinct set of advantages for cellular imaging. Rhodamine derivatives are renowned for their exceptional brightness, high photostability, and a broad spectrum of excitation and emission wavelengths, making them ideal for a wide range of applications, including super-resolution microscopy. In contrast, 7-aminocoumarin probes shine in their remarkable pH-insensitivity, a critical feature for quantitative imaging within acidic organelles such as endosomes and lysosomes, where the fluorescence of many other dyes is quenched. The choice between these two families of probes will ultimately depend on the specific biological question, the target organelle, and the imaging modality employed.
Data Presentation: A Quantitative Comparison
The following table summarizes the key photophysical properties of representative rhodamine and 7-aminocoumarin derivatives to provide a clear basis for comparison. It is important to note that these values can be influenced by the specific molecular structure and the local microenvironment.
| Property | Rhodamine B | Rhodamine 123 | 7-Amino-4-methylcoumarin (AMC) |
| Excitation Maximum (λex) | ~540-550 nm | ~505 nm | ~380 nm |
| Emission Maximum (λem) | ~560-580 nm | ~525 nm | ~444 nm |
| Molar Extinction Coeff. (ε) | ~106,000 cm⁻¹M⁻¹ (in ethanol)[1] | Data not readily available | ~18,400 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | 0.31 (in water), 0.49-0.7 (in ethanol)[1][3] | Data not readily available | Varies with derivative, can be high[4] |
| Photostability | Good, but subject to photobleaching[1] | Good | Generally good |
| Cell Permeability | Readily enters cells[1] | Readily enters cells | Low, but derivatives can be cell-permeant |
| pH Sensitivity | Fluorescence can be pH-dependent | Fluorescence is dependent on mitochondrial membrane potential | Fluorescence is largely independent of pH in the range of 3-10[2][4] |
| Primary Cellular Targets | Mitochondria, general cytoplasm | Mitochondria | Acidic organelles (endosomes, lysosomes) |
| Cytotoxicity | Can be cytotoxic at higher concentrations | Can be cytotoxic at higher concentrations | Generally low cytotoxicity |
Key Performance Characteristics
Brightness and Photostability
Rhodamine dyes are celebrated for their high molar extinction coefficients and quantum yields, which translate to exceptionally bright fluorescent signals.[][6] This inherent brightness is a significant advantage, particularly when imaging low-abundance targets. Furthermore, many rhodamine derivatives exhibit excellent photostability, allowing for prolonged imaging sessions with minimal signal degradation.[][6]
7-aminocoumarin derivatives also offer good quantum yields and photostability.[4] While perhaps not reaching the exceptional brightness of some rhodamines, they provide robust and reliable signals for a variety of applications.
pH Sensitivity
The most significant distinguishing feature between these two classes of probes is their response to pH. The fluorescence of many rhodamine derivatives can be sensitive to the pH of their environment. In contrast, 7-aminocoumarin's fluorescence is remarkably stable across a broad pH range, from acidic to alkaline conditions.[2][4] This makes 7-aminocoumarin probes the superior choice for tracking molecules through the endocytic pathway, where they will be exposed to the progressively acidic environments of endosomes and lysosomes.[2]
Cellular Permeability and Targeting
Both rhodamine and 7-aminocoumarin derivatives have been developed with good cell permeability, allowing for the labeling of intracellular structures in live cells.[1] Rhodamine 123, a cationic rhodamine derivative, is well-known for its specific accumulation in mitochondria, driven by the mitochondrial membrane potential.[][7][8] This property makes it an excellent tool for assessing mitochondrial health and function.
7-aminocoumarin probes, due to their pH insensitivity, are particularly well-suited for labeling ligands that are internalized via endocytosis, allowing for the visualization of receptor trafficking through acidic compartments.[2]
Experimental Protocols
General Protocol for Live-Cell Staining
This protocol provides a general guideline for staining live cells with either rhodamine or 7-aminocoumarin probes. Optimization of probe concentration and incubation time is recommended for each specific cell type and experimental setup.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Rhodamine or 7-aminocoumarin probe stock solution (e.g., 1-10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe.
-
Imaging: Add fresh pre-warmed imaging medium (e.g., phenol red-free medium) to the cells. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.
Protocol for Mitochondrial Staining with Rhodamine 123
This protocol outlines the use of Rhodamine 123 to visualize mitochondria in live cells.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
Pre-warmed complete cell culture medium
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) solution (10 mM in DMSO, for control)
-
PBS
Procedure:
-
Probe Working Solution: Prepare a 1 µM Rhodamine 123 working solution by diluting the stock solution in pre-warmed complete cell culture medium.
-
Cell Staining: Remove the culture medium and incubate the cells with the Rhodamine 123 working solution for 15-30 minutes at 37°C.
-
(Optional Control): For a negative control to demonstrate the dependence on mitochondrial membrane potential, treat a separate set of cells with 10 µM CCCP for 10-20 minutes prior to or during Rhodamine 123 staining.
-
Washing: Wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh imaging medium and observe the cells under a fluorescence microscope. Healthy cells will exhibit bright, punctate mitochondrial staining, while CCCP-treated cells will show a significant decrease in fluorescence intensity.[8]
Protocol for Receptor Internalization Study with a 7-Aminocoumarin-Labeled Ligand
This protocol describes the use of a 7-aminocoumarin-labeled ligand to track receptor internalization.
Materials:
-
Live cells expressing the receptor of interest
-
7-aminocoumarin-labeled ligand
-
Serum-free cell culture medium
-
PBS
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes and grow to the desired confluency. Prior to the experiment, starve the cells in serum-free medium for 2-4 hours to reduce basal receptor internalization.[2]
-
Ligand Binding: Cool the cells on ice and incubate with the 7-aminocoumarin-labeled ligand in cold serum-free medium for 30-60 minutes to allow binding to cell surface receptors.[2]
-
Induction of Internalization: Wash the cells with cold PBS to remove unbound ligand. Add pre-warmed serum-free medium and transfer the cells to a 37°C incubator to initiate internalization.[2]
-
Time-Lapse Imaging: Acquire images at different time points (e.g., 0, 5, 15, 30, 60 minutes) to track the movement of the fluorescently labeled ligand from the cell surface to intracellular compartments.
Mandatory Visualization
Caption: A generalized workflow for staining live cells with fluorescent probes.
Caption: Rhodamine 123 accumulates in healthy mitochondria, resulting in bright fluorescence.
Caption: 7-Aminocoumarin probes are ideal for tracking receptor-mediated endocytosis.
Conclusion
Both rhodamine and 7-aminocoumarin probes are powerful tools for cellular imaging, each with a unique set of strengths. Rhodamines excel in applications requiring high brightness and photostability, making them suitable for a broad range of imaging experiments, including super-resolution techniques. Their utility in assessing mitochondrial function is also a key advantage.
7-Aminocoumarins, with their hallmark pH-insensitive fluorescence, are indispensable for quantitative studies of cellular processes that involve trafficking through acidic organelles, such as endocytosis and lysosomal dynamics. By carefully considering the specific experimental requirements, researchers can select the optimal probe to illuminate the intricate workings of the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 6. Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. apexbt.com [apexbt.com]
A Comparative Analysis of Alexa Fluor and Coumarin Dyes: Quantum Yield and Photostability for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental data. Among the plethora of available fluorophores, the Alexa Fluor and coumarin families are widely utilized. This guide provides an objective comparison of their quantum yield and photostability, supported by experimental data, to facilitate informed dye selection for various research applications.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the key photophysical properties of selected Alexa Fluor and coumarin dyes. It is important to note that these values are compiled from various sources and experimental conditions, which can influence performance.
Table 1: Quantum Yield Comparison of Alexa Fluor and Coumarin Dyes
Quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. A higher quantum yield corresponds to a brighter fluorescent dye.
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Buffer |
| Alexa Fluor | Alexa Fluor 350 | 346 | 442 | ~0.58 | PBS |
| Alexa Fluor 488 | 496 | 519 | 0.92 | PBS[1] | |
| Alexa Fluor 555 | 555 | 565 | 0.1 | Aqueous Solution | |
| Alexa Fluor 594 | 590 | 617 | 0.66 | Aqueous Solution | |
| Alexa Fluor 647 | 650 | 668 | 0.33 | PBS | |
| Coumarin | Coumarin 1 | ~373 | ~450 | 0.73 | Ethanol |
| Coumarin 6 | ~458 | ~503 | ~0.78 | Ethanol[2] | |
| Coumarin 30 | ~407 | ~500 | 0.67 | Acetonitrile[3] | |
| Coumarin 102 | ~360 | ~460 | 0.76 | Ethanol[3] | |
| Coumarin 153 | ~423 | ~530 | 0.53 | Ethanol[3] | |
| Coumarin 314 | ~436 | ~480 | 0.68 | Ethanol[3][4] | |
| Coumarin 343 | ~445 | ~490 | 0.63 | Ethanol |
Table 2: Photostability Comparison of Alexa Fluor and Coumarin Dyes
Photostability refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to light. Higher photostability is crucial for applications requiring long or repeated exposures, such as time-lapse microscopy.
| Dye Family | Specific Dye | Photostability | Quantitative Data (if available) |
| Alexa Fluor | Alexa Fluor 350 | High | - |
| Alexa Fluor 488 | Very High | Significantly more photostable than fluorescein.[5] | |
| Alexa Fluor 568 | High | More photostable than FITC.[6] | |
| Alexa Fluor 647 | High | More photostable than Cy5.[5] | |
| Coumarin | Coumarin Dyes (general) | Moderate | Generally considered to have good photostability.[7] |
| Coumarin 343 | Moderate | Photobleaching half-life of approximately 25 seconds in a standard glycerol/PBS mounting medium. | |
| Coumarin Disperse Yellow 82 | Moderate | Degradation is influenced by the solvent and presence of oxygen.[8] |
Experimental Protocols: Methodologies for Key Experiments
Accurate and reproducible measurements of quantum yield and photostability are essential for a fair comparison of fluorescent dyes. Below are detailed protocols for these key experiments.
Protocol 1: Relative Quantum Yield Determination
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Fluorimeter
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, PBS)
-
Fluorescent standard with a known quantum yield (e.g., quinine sulfate, rhodamine 6G)
-
Sample of the fluorescent dye to be tested
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a fluorimeter, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.
-
Determine the slope (gradient) of the resulting linear plots for both the standard (Grad_ST) and the test sample (Grad_X).
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Protocol 2: Photostability (Photobleaching Half-life) Measurement
This protocol outlines a method to determine the photobleaching half-life (t_1/2) of a fluorescent dye using fluorescence microscopy.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser, LED) and a sensitive camera.
-
Microscope slides and coverslips.
-
Solution of the fluorescent dye at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize it.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial intensity.[9]
-
-
Data Analysis:
-
Open the image series in the image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t_1/2).[9]
-
Mandatory Visualization: Comparative Workflow
The following diagram illustrates the logical workflow for a comprehensive comparison of fluorescent dyes.
Caption: Workflow for the comparative analysis of fluorescent dyes.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. omlc.org [omlc.org]
- 3. benchchem.com [benchchem.com]
- 4. omlc.org [omlc.org]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - BR [thermofisher.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Photostability of Coumarin 343 and Alexa Fluor Dyes for Advanced Research Applications
In the realm of fluorescence microscopy and quantitative cellular imaging, the photostability of a fluorophore is a critical determinant of experimental success. The relentless fading of a fluorescent signal under illumination, or photobleaching, can significantly limit data acquisition times and compromise the quantitative accuracy of measurements. This guide provides a detailed comparison of the photostability characteristics of Coumarin 343, a widely used blue-emitting dye, and the extensive family of Alexa Fluor dyes, which are renowned for their enhanced photophysical properties. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting fluorescent probes for their demanding applications.
In-Depth Photostability Comparison
Photostability refers to the ability of a fluorophore to resist photochemical destruction when excited by light. A higher photostability allows for longer or more intense illumination, which is crucial for sensitive detection and for time-lapse imaging of dynamic cellular processes.
Coumarin 343: As a member of the coumarin family of dyes, Coumarin 343 is generally characterized by moderate photostability.[1] While specific quantitative data for the photobleaching half-life of Coumarin 343 is not extensively documented under a standardized set of conditions, studies on the broader class of coumarin dyes have reported a photobleaching half-life of approximately 25 seconds in a standard glycerol/PBS mounting medium.[1] The use of commercial antifade reagents can significantly improve the photostability of coumarin dyes, with some studies showing an increase in the photobleaching half-life to over 100 seconds.[1]
Quantitative Data Presentation
The following table summarizes key photophysical properties of Coumarin 343 and a selection of spectrally relevant Alexa Fluor dyes. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Feature | Coumarin 343 | Alexa Fluor 350 | Alexa Fluor 488 | Alexa Fluor 555 |
| Excitation Max (nm) | ~445 | 346 | 496 | 555 |
| Emission Max (nm) | ~490 | 442 | 519 | 565 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~44,300 | 19,000 | >65,000 | 150,000 |
| Fluorescence Quantum Yield (Φ) | 0.63 (in ethanol) | ~0.58 (in PBS) | 0.92 (in PBS) | 0.10 (in water)[5] |
| Photostability | Moderate | High | Very High | High |
Experimental Protocols
To ensure accurate and reproducible assessment of fluorophore photostability, a standardized experimental protocol is crucial. Below is a detailed methodology for measuring the photobleaching rate of a fluorescent dye.
Protocol: Measurement of Photobleaching Half-life
This protocol outlines a common method for quantifying the photostability of a fluorophore by measuring the decay of its fluorescence intensity over time under continuous illumination.
1. Sample Preparation:
-
Prepare solutions of the fluorescent dyes (e.g., Coumarin 343 and an Alexa Fluor dye) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
To immobilize the dye and prevent diffusion, which can affect photobleaching measurements, the dye can be conjugated to a large molecule (e.g., an antibody or dextran) or embedded in a polymer matrix (e.g., a thin layer of polyacrylamide on a microscope slide).
-
Mount the sample on a microscope slide with a coverslip. For live-cell imaging, cells can be labeled with the fluorescent dyes according to standard protocols.
2. Microscope Setup:
-
Use a fluorescence microscope with a stable light source (e.g., a laser or an LED).
-
Allow the light source to warm up and stabilize before starting the experiment.
-
Select the appropriate filter set (excitation and emission filters) for the specific fluorophore being imaged.
-
Place the prepared slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to use the exact same illumination intensity and objective for all dyes being compared.
3. Image Acquisition:
-
Define a region of interest (ROI) within the sample.
-
Acquire an initial image at time zero (t=0).
-
Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds) until the fluorescence intensity has significantly decreased (e.g., to less than 20% of the initial intensity).
4. Data Analysis:
-
Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no fluorescent signal from the intensity of the ROI at each time point.[1]
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at t=0.[1]
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. A longer t₁/₂ indicates greater photostability.[1]
-
The photobleaching decay curve can often be fitted to a single or double exponential decay function to determine the photobleaching rate constant(s).[1]
Visualizations
Experimental Workflow for Photostability Measurement
The following diagram illustrates the key steps involved in the experimental workflow for determining the photobleaching half-life of a fluorescent dye.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Validation of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid as a Fluorescent Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid (ACA) as a fluorescent tracer against commonly used alternatives, Fluorescein Isothiocyanate (FITC) and Rhodamine B. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Introduction to this compound (ACA)
This compound (ACA) is a blue-emitting fluorescent probe derived from the coumarin family. Coumarin-based dyes are known for their environmental sensitivity, making them valuable tools for probing cellular microenvironments. ACA, in particular, has garnered interest for its utility in developing peptidase substrates for enzyme activity assays, especially within droplet-based microfluidic systems. Its hydrophilic nature, conferred by the acetic acid moiety, reduces leakage from water-in-oil emulsions, a significant advantage over more hydrophobic dyes like 7-amino-4-methylcoumarin (AMC).
Photophysical Properties: ACA vs. Alternatives
A direct comparison of the key photophysical properties of ACA with FITC and Rhodamine B is crucial for selecting the appropriate tracer for a given experiment. While specific quantitative data for ACA is limited, data from its close structural analog, 7-Amino-4-methyl-3-coumarinylacetic acid (AMCA), provides a reasonable approximation. AMCA is noted for its high fluorescence yield and relative photostability.
| Property | This compound (ACA) (data for AMCA) | Fluorescein Isothiocyanate (FITC) | Rhodamine B |
| Excitation Maximum (λex) | 345–355 nm[1] | ~495 nm | Gas Phase: 531 nm |
| Emission Maximum (λem) | 440–460 nm[1] | ~519 nm | Gas Phase: 542 nm |
| Quantum Yield (Φ) | High (specific value not available)[1] | Not specified in provided results | Highly solvent-dependent |
| Photostability | Relatively photostable | Prone to photobleaching | Solvent-dependent |
| Molecular Weight | 219.19 g/mol | 389.38 g/mol | 479.02 g/mol |
| Solubility | Enhanced water solubility due to acetic acid group[1] | Soluble in water and polar organic solvents | Soluble in water, ethanol, and other organic solvents |
Key Advantages and Disadvantages
| Tracer | Advantages | Disadvantages |
| ACA | - Excellent retention in aqueous droplets. - High fluorescence yield. - Relatively photostable. - Enhanced water solubility. | - Limited quantitative photophysical data available. - Excitation in the UV range may cause higher cellular autofluorescence and phototoxicity. |
| FITC | - Widely used and well-characterized. - Excitation in the visible range (blue light). - Amine-reactive, easy to conjugate to proteins. | - Prone to photobleaching. - pH-sensitive fluorescence. |
| Rhodamine B | - High photostability. - Bright fluorescence. - Excitation in the green-yellow range. | - Fluorescence properties are highly solvent-dependent. - Can form non-fluorescent dimers at high concentrations. |
Experimental Protocols for Validation
Validating a new fluorescent tracer involves a series of experiments to characterize its performance within a biological context. Below are detailed protocols for key validation assays.
Determination of Photophysical Properties
This protocol outlines the measurement of the fluorescence quantum yield, a critical parameter for assessing the brightness of a fluorophore.
Caption: Workflow for determining the fluorescence quantum yield of ACA.
Methodology:
-
Prepare a stock solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a stock solution of ACA in the same solvent or a solvent with a similar refractive index.
-
Prepare a series of dilutions for both the standard and ACA, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for all measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and ACA. The slope of this plot is proportional to the quantum yield.
-
Calculate the quantum yield of ACA using the following equation: Φ_ACA = Φ_std * (m_ACA / m_std) * (η_ACA² / η_std²) where Φ is the quantum yield, m is the slope of the plot, and η is the refractive index of the solvent.
Assessment of Photostability
This protocol describes a method to determine the photobleaching rate of a fluorescent tracer.
Caption: Workflow for assessing the photostability of ACA.
Methodology:
-
Prepare a solution of ACA at a suitable concentration in a buffer such as PBS.
-
Place a drop of the solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.
-
Use a fluorescence microscope with a stable light source (e.g., a laser or LED) and a sensitive camera. Select the appropriate filter set for ACA.
-
Focus on the sample and adjust the illumination intensity to a level that provides a good signal-to-noise ratio.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) under continuous illumination.
-
Analyze the image series using software such as ImageJ. Select a region of interest (ROI) and measure the mean fluorescence intensity for each time point.
-
Correct for background fluorescence by subtracting the intensity of a region without the fluorophore.
-
Normalize the intensity values to the initial intensity at time zero.
-
Plot the normalized intensity as a function of time and fit the data to an exponential decay curve to determine the photobleaching half-life (the time at which the intensity drops to 50% of its initial value).
Evaluation of Cellular Uptake and Localization
This protocol details the investigation of how ACA is taken up by cells and where it localizes within the cell.
Caption: Workflow for evaluating cellular uptake and localization of ACA.
Methodology:
-
Culture cells of interest on glass-bottom dishes or coverslips suitable for microscopy.
-
Prepare a stock solution of ACA in a biocompatible solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture medium.
-
Incubate the cells with the ACA-containing medium for various time points (e.g., 30 min, 1h, 2h).
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound tracer.
-
Image the live cells using a fluorescence microscope. For detailed localization, confocal microscopy is recommended.
-
To identify the subcellular localization , co-stain the cells with commercially available organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst for the nucleus).
-
Acquire images in the respective channels for ACA and the organelle markers.
-
Analyze the images to determine the intracellular distribution of ACA and quantify the extent of colocalization with the different organelle markers using appropriate software.
Assessment of Cytotoxicity
It is essential to ensure that the fluorescent tracer is not toxic to the cells at the concentrations used for imaging. The MTT assay is a common method for assessing cell viability.
Caption: Workflow for assessing the cytotoxicity of ACA using the MTT assay.
Methodology:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of ACA in cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of ACA. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plate for a period relevant to the intended imaging experiments (e.g., 24 or 48 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of ACA relative to the untreated control cells.
Conclusion
This compound presents a promising alternative to traditional fluorescent tracers, particularly for applications requiring high retention in aqueous microenvironments. Its favorable photophysical characteristics, including blue fluorescence and relative photostability, make it a valuable tool for cellular imaging and enzyme activity assays. However, researchers should conduct thorough validation experiments, as outlined in this guide, to ensure its suitability for their specific biological systems and imaging setups. By systematically evaluating its photophysical properties, cellular uptake, localization, and cytotoxicity, the scientific community can confidently expand the application of this versatile fluorescent probe.
References
A Comparative Guide to 7-Aminocoumarin and Cyanine Dyes for Advanced Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that profoundly influences the quality and reliability of experimental data. This guide provides an objective comparison of the performance of two widely used classes of fluorescent dyes: 7-aminocoumarin derivatives and cyanine dyes. The information herein is supported by experimental data and detailed methodologies to facilitate an informed choice for various research applications, from cellular imaging to high-throughput screening.
Key Performance Characteristics: A Quantitative Comparison
The utility of a fluorescent dye is determined by its intrinsic photophysical properties. Below is a summary of key performance metrics for representative 7-aminocoumarin and cyanine dyes. It is important to note that these values can be influenced by the experimental conditions, including the solvent, pH, and conjugation to biomolecules. For the most accurate comparison, data obtained under identical conditions are presented where available.
| Property | 7-Aminocoumarin Derivative (e.g., 7-Amino-4-methylcoumarin, AMC) | Cyanine Dye (e.g., Cy3) | Cyanine Dye (e.g., Cy5) |
| Excitation Maximum (λex) | ~344 nm[1] | ~550 nm | ~649 nm[2] |
| Emission Maximum (λem) | ~440 nm[1] | ~570 nm | ~667 nm[2] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~18,400 (for 7-Aminocoumarin)[3] | ~150,000[2] | ~250,000[2] |
| Fluorescence Quantum Yield (Φ) | Varies by derivative, can be high (e.g., 0.73 for Coumarin 1 in ethanol)[4] | ~0.15 - 0.30[2] | ~0.20 - 0.27[2] |
| Stokes Shift | ~96 nm | ~20 nm | ~18 nm |
| Photostability | Moderate | Moderate[2][5] | Moderate to Low[2][5] |
| pH Sensitivity | Fluorescence is largely independent of pH in the physiological range (pH 3-10)[3] | Generally stable in the physiological pH range | Generally stable in the physiological pH range |
Performance Deep Dive: 7-Aminocoumarin vs. Cyanine Dyes
Brightness: Cyanine dyes, such as Cy3 and Cy5, exhibit significantly higher molar extinction coefficients compared to 7-aminocoumarin derivatives.[2][3] This translates to a greater ability to absorb excitation light, contributing to their overall brightness. While 7-aminocoumarins can have high quantum yields, the superior light-absorbing capacity of cyanine dyes often makes them the brighter choice for applications where signal intensity is paramount.
Photostability: Photostability, the resistance of a fluorophore to light-induced degradation, is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy and super-resolution techniques.[5] Generally, cyanine dyes are considered to have moderate to good photostability, although they can be susceptible to photobleaching under continuous and high-intensity illumination.[2][5] 7-aminocoumarin derivatives are typically described as having moderate photostability, being more stable than fluorescein but generally less so than rhodamine and some cyanine dyes.[5] However, the photostability of both dye classes can be influenced by their local environment and the presence of antifade reagents.
Stokes Shift: 7-aminocoumarin dyes are known for their characteristically large Stokes shifts, which is the separation between the excitation and emission maxima.[6] This large separation is advantageous as it minimizes self-quenching and simplifies the design of multicolor imaging experiments by reducing spectral overlap. In contrast, cyanine dyes typically have smaller Stokes shifts.
Environmental Sensitivity: The fluorescence of 7-aminocoumarin dyes can be sensitive to the polarity of their environment. This property can be exploited for developing biosensors that report on changes in the local microenvironment. While cyanine dyes are generally less sensitive to environmental polarity, their fluorescence can be influenced by factors such as conjugation to biomolecules.
Experimental Protocols
Accurate and reproducible assessment of fluorophore performance is essential for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed protocols for measuring key performance metrics.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-purity solvent (e.g., ethanol, PBS)
-
Fluorophore of interest
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the chosen solvent to create a stock solution of a specific molar concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of at least five dilutions with known concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0.
-
Measure absorbance: Using the pure solvent as a blank, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).
-
Plot and calculate: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length), the slope of the resulting linear fit is the molar extinction coefficient (ε) when the path length is 1 cm.[7]
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Fluorophore of interest (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Prepare solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Integrate and plot: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[8]
Measurement of Photostability (Photobleaching Half-life)
This protocol outlines a method to determine the photobleaching half-life (t₁/₂) of a fluorescent dye using fluorescence microscopy.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
-
Microscope slides and coverslips
-
Image analysis software (e.g., ImageJ/Fiji)
-
Fluorescent dye solutions at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation: Prepare a slide with the fluorescent dye solution. To immobilize the dye, a thin film can be dried on the slide or the dye can be embedded in a polymer matrix.
-
Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for the dye. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.
-
Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decreased to less than 50% of the initial value.
-
Data Analysis:
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region with no dye.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).[5]
-
Applications in Signaling Pathway Analysis: Visualizing Apoptosis
The choice of fluorescent dye is critical when visualizing dynamic cellular processes such as apoptosis, or programmed cell death. Apoptosis is a tightly regulated pathway involving a cascade of events, including caspase activation, mitochondrial membrane potential changes, and phosphatidylserine (PS) externalization. Fluorescent probes are instrumental in monitoring these key events in real-time.
For instance, a researcher might want to visualize the activation of executioner caspases (e.g., caspase-3) and the subsequent externalization of PS. A common approach involves using a fluorogenic caspase-3 substrate that releases a fluorescent molecule upon cleavage, and a fluorescently labeled Annexin V that binds to exposed PS.
In a dual-staining experiment, a 7-aminocoumarin-based caspase-3 substrate could be chosen for its blue fluorescence, providing a "turn-on" signal upon enzyme activity. Simultaneously, a cyanine dye-conjugated Annexin V (e.g., Cy5-Annexin V) could be used to detect PS exposure with its far-red emission. The large spectral separation between the blue-emitting 7-aminocoumarin and the far-red emitting Cy5 would minimize spectral overlap, allowing for clear discrimination of the two apoptotic events.
Caption: Workflow for dual-color imaging of apoptosis.
Conclusion
Both 7-aminocoumarin and cyanine dyes are powerful tools for fluorescence-based research. The optimal choice depends on the specific experimental requirements.
Choose 7-Aminocoumarin Dyes for:
-
Applications requiring a large Stokes shift to minimize spectral overlap.
-
Developing environmentally sensitive probes.
-
Experiments where stable fluorescence across a wide pH range is critical.[3]
Choose Cyanine Dyes for:
-
Applications demanding high brightness and sensitivity.
-
Experiments where high photostability is a primary concern.
-
Far-red and near-infrared imaging applications to minimize autofluorescence and achieve deeper tissue penetration.
By carefully considering the photophysical properties and the demands of the experimental system, researchers can select the most appropriate fluorescent dye to generate high-quality, reliable data.
References
Alexa Fluor Dyes Outshine Traditional Coumarin Dyes in Key Performance Metrics
For researchers, scientists, and drug development professionals seeking robust and reliable fluorescence-based data, the choice of fluorophore is paramount. While traditional coumarin dyes have been utilized for years, the advent of Alexa Fluor dyes has marked a significant advancement in fluorescence applications. This guide provides an objective comparison, supported by experimental data, highlighting the superior performance of Alexa Fluor dyes in terms of photostability, brightness, and pH insensitivity.
Alexa Fluor dyes consistently demonstrate significant advantages over traditional coumarin dyes, offering researchers enhanced sensitivity and stability in a wide range of applications, from fluorescence microscopy to flow cytometry.[1][2][3] These improvements are largely attributed to the chemical structure of Alexa Fluor dyes, which are sulfonated versions of various dye classes, including coumarins.[4][5] This sulfonation imparts key characteristics that directly translate to improved performance in demanding experimental conditions.
Key Performance Characteristics: A Side-by-Side Comparison
Experimental data reveals the quantifiable advantages of Alexa Fluor dyes over their coumarin counterparts. The following table summarizes the key photophysical properties of Coumarin 343 and spectrally similar Alexa Fluor dyes.
| Feature | Coumarin 343 | Alexa Fluor 350 | Alexa Fluor 488 |
| Excitation Max (nm) | ~445 | 346 | 496 |
| Emission Max (nm) | ~490 | 442 | 519 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~44,300 | 19,000 | >65,000 |
| Fluorescence Quantum Yield (Φ) | 0.63 (in ethanol) | ~0.58 (in PBS) | 0.92 (in PBS) |
| Photostability | Moderate | High | Very High |
Note: These values are compiled from various sources and may have been determined under different experimental conditions.[1]
In-Depth Performance Analysis
Enhanced Photostability for Longer Imaging: A critical limitation of many traditional dyes, including coumarins, is their susceptibility to photobleaching – the irreversible photochemical destruction of the fluorophore upon exposure to light.[1] Alexa Fluor dyes are renowned for their superior photostability, allowing for longer exposure times and more robust image acquisition, which is particularly crucial for time-lapse imaging and the detection of low-abundance targets.[1][2][3][6] For instance, a direct comparison between the azide derivatives of Coumarin 343 and Alexa Fluor 350, both blue-emitting fluorophores, indicates that Alexa Fluor 350 possesses high photostability, making it a preferable choice for applications demanding exceptional resistance to photobleaching.[1] In contrast, Coumarin 343 is characterized as having moderate photostability.[1] Studies on the broader "coumarin" class of dyes have shown a photobleaching half-life of approximately 25 seconds in a standard glycerol/PBS mounting medium.[1]
Superior Brightness for Enhanced Signal: The brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).[7] Alexa Fluor dyes are generally brighter than spectrally similar coumarin dyes.[2][3][4] For example, Alexa Fluor 488 exhibits a significantly higher molar extinction coefficient and quantum yield compared to Coumarin 343, resulting in a much brighter signal.[1] This increased brightness allows for the use of lower dye concentrations, which can reduce background fluorescence and improve signal-to-noise ratios.[2]
Reduced pH Sensitivity for Reliable Results: The fluorescence intensity of many dyes is sensitive to the pH of their environment.[8] While some coumarin derivatives are insensitive to pH, others can show significant changes in fluorescence with varying pH.[8] In contrast, Alexa Fluor dyes are designed to be highly fluorescent over a broad pH range, typically from pH 4 to 10.[2][3][4][9][10] This pH insensitivity ensures more reliable and reproducible results in a variety of experimental buffers and cellular environments.
Improved Water Solubility: The sulfonation of Alexa Fluor dyes makes them more hydrophilic and water-soluble compared to their non-sulfonated coumarin precursors.[2][3][4][5] This improved solubility allows for easier conjugation to biomolecules in aqueous buffers without the need for organic solvents and reduces the tendency of the dye-conjugates to precipitate during storage.[2][3]
Experimental Methodologies
To ensure a comprehensive understanding of how these performance advantages are determined, the following are detailed protocols for key experiments.
Protocol for Measuring Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, as described by Williams et al., is a reliable way to determine this value.[11]
Materials:
-
High-purity solvents (e.g., ethanol, PBS)[12]
-
UV-Vis Spectrophotometer
-
Corrected Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
-
Standard dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test dye (e.g., Coumarin 343) and a standard dye in the same solvent.
-
Prepare Dilutions: Create a series of dilutions for both the test and standard dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[11][13]
-
Measure Absorbance: Record the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure Fluorescence: For each dilution, measure the fluorescence emission spectrum using the fluorescence spectrometer, ensuring identical excitation wavelength and instrument settings for both the test and standard samples.
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission spectrum for each measurement.
-
Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the test and standard dyes.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients (slopes) of the plots for the test and standard samples, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard samples, respectively.[11]
-
Protocol for Assessing Photostability
Photostability is assessed by measuring the rate of photobleaching under controlled illumination.
Materials:
-
Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser)
-
Camera for image acquisition
-
Sample of the fluorophore (e.g., conjugated to a secondary antibody)
-
Mounting medium (e.g., glycerol/PBS)
Procedure:
-
Sample Preparation: Prepare a microscope slide with the fluorescently labeled sample in the mounting medium.
-
Initial Imaging: Acquire an initial image of the sample using a defined set of imaging parameters (e.g., exposure time, light intensity).
-
Continuous Illumination: Continuously illuminate a specific region of the sample with the excitation light source.
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 10 seconds) over a set period (e.g., 5 minutes).
-
Data Analysis: Measure the mean fluorescence intensity of the illuminated region in each image over time.
-
Plot Data: Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence intensity is a measure of the photostability of the dye. A slower decay indicates higher photostability.[1]
Visualizing the Advantages
The following diagrams illustrate the key advantages of Alexa Fluor dyes and a typical experimental workflow for their comparison.
Caption: Logical relationship of Alexa Fluor dye advantages.
Caption: Workflow for comparing dye photostability.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes [biosyn.com]
- 5. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The different Personalities of Fluorophores (no one is perfect) — Luminous Bioanalytical Consulting [cytometry.me]
- 8. Are coumarin dyes pH sensitive? | AAT Bioquest [aatbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Making sure you're not a bot! [opus4.kobv.de]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Coumarin Derivatives as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Coumarin-based fluorescent probes are indispensable tools in a vast array of scientific disciplines, valued for their sensitivity to microenvironments, high quantum yields, and commendable photostability.[1] The versatility of the coumarin scaffold allows for the fine-tuning of its photophysical properties through chemical modifications, leading to a wide array of probes for detecting specific ions, viscosity, pH, and biomolecules.[1][2] This guide provides a comparative analysis of the photophysical properties of various coumarin-based probes, supported by experimental data and detailed protocols to aid in probe selection and application.
Data Presentation: A Comparative Overview of Photophysical Properties
The selection of a suitable fluorescent probe is critical for the success of any fluorescence-based experiment. The following tables summarize the key photophysical parameters of a selection of coumarin-based probes, including their photobleaching quantum yields, to provide a comprehensive comparison of their performance.
Table 1: Photophysical Properties of Selected Coumarin Derivatives
| Probe Name/Derivative | Application/Target | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Conditions |
| 7-Hydroxycoumarin (Umbelliferone) | General Fluorophore | 326[3] | 455-460[3] | 129-134 | 0.08[3] | Ethanol |
| 4-Methylumbelliferone | Enzyme Substrate | 360 | 450 | 90 | 0.63 | 0.1 M NaOH |
| Coumarin 120 | Laser Dye | 350 | 440 | 90 | 0.53 | Ethanol |
| Coumarin 307 | Laser Dye | 398 | 495 | 97 | 0.73 | Ethanol |
| Coumarin 102 | Laser Dye | 402 | 480 | 78 | 0.82 | Ethanol |
| Coumarin 39 | General Fluorophore | 390 | 490 | 100 | - | - |
| Carbostyril 124 | General Fluorophore | 350 | 440 | 90 | - | - |
| Benzo[g]coumarin Derivative | Bioimaging | - | - | - | - | - |
| CDCI-CO | Carbon Monoxide | - | 710 | 222[4] | - | - |
| CPD | Hypochlorite | - | - | - | 0.68[4] | - |
Table 2: Photobleaching Quantum Yields of Selected Coumarin Derivatives
| Coumarin Probe | Photobleaching Quantum Yield (φb) | Reference |
| Coumarin 120 | 4.3 x 10⁻⁴ | [5] |
| Coumarin 307 | 1.8 x 10⁻³ | [5] |
| Coumarin 102 | 4.3 x 10⁻⁴ | [5] |
| Coumarin 39 | 1.2 x 10⁻³ | [5] |
| Carbostyril 124 | 1.4 x 10⁻³ | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are representative methodologies for the synthesis of coumarin derivatives and key experiments for their evaluation as fluorescent probes.
General Synthesis of Coumarin Derivatives via Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[6][7]
Materials:
-
Phenol or substituted phenol
-
Ethyl acetoacetate or other β-keto ester
-
Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst
-
Ethanol
-
Ice
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add a mixture of the phenol and the β-keto ester to the cooled sulfuric acid with constant stirring.
-
Continue stirring the mixture for the recommended time (typically 3-4 hours), allowing it to slowly reach room temperature.[6]
-
Pour the reaction mixture into crushed ice.
-
The crude coumarin product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified coumarin derivative.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of fluorescence and is determined relative to a standard with a known quantum yield.[3][8][9]
Materials:
-
Test coumarin derivative
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)[3]
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[3][8]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.
-
The slope of each plot is proportional to the quantum yield.
-
Calculate the quantum yield of the test sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:
-
Φst is the quantum yield of the standard
-
Gradx and Gradst are the gradients of the plots for the test and standard samples, respectively
-
ηx and ηst are the refractive indices of the test and standard solutions, respectively (if different solvents are used).
-
-
Live-Cell Imaging with Coumarin-Based Probes
This protocol outlines a general procedure for staining and imaging live cells using coumarin-based fluorescent probes.[1][10]
Materials:
-
Coumarin-based fluorescent probe stock solution (e.g., in DMSO)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Cells of interest
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells onto a glass-bottom dish or chamber slide and culture until they reach the desired confluency.[1]
-
Staining Solution Preparation: Dilute the probe stock solution to the desired final concentration in pre-warmed serum-free or complete culture medium. The optimal concentration should be determined empirically for each probe and cell line.
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C in a CO₂ incubator.[1]
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove any excess probe.
-
Imaging: Add fresh, pre-warmed medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin derivative.[3]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of coumarin-based fluorescent probes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. chemmethod.com [chemmethod.com]
- 8. static.horiba.com [static.horiba.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Fluorescein Isothiocyanate (FITC) vs. Lissamine Rhodamine for Antibody Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label for antibodies is a critical decision that can significantly impact the outcome of immunoassays. Among the plethora of available fluorophores, fluorescein isothiocyanate (FITC) and lissamine rhodamine have long been staples in the laboratory. This guide provides an objective comparison of their performance for antibody labeling, supported by experimental data and detailed protocols, to aid in making an informed choice for your specific application.
Key Performance Indicators: A Quantitative Comparison
The choice between FITC and lissamine rhodamine often hinges on their intrinsic photophysical properties. These characteristics dictate the brightness, stability, and suitability of the labeled antibody for various applications.
| Property | Fluorescein Isothiocyanate (FITC) | Lissamine Rhodamine B |
| Excitation Maximum | ~495 nm[1] | ~570 nm[2] |
| Emission Maximum | ~525 nm[1] | ~590 nm |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹ | ~106,000 cm⁻¹M⁻¹[3] |
| Quantum Yield (Φ) | ~0.92[4] | ~0.70 in ethanol[3] |
| Photostability | Prone to rapid photobleaching[5] | More photostable than FITC[5][] |
| pH Sensitivity | Fluorescence is pH-sensitive and decreases in acidic environments[5][7] | Fluorescence is largely insensitive to pH[] |
| Reactive Group | Isothiocyanate | Sulfonyl Chloride |
| Color | Green | Red-Orange |
In-Depth Analysis of Performance Characteristics
Brightness: While FITC exhibits a very high quantum yield, the brightness of a fluorophore is a product of both its quantum yield and molar extinction coefficient. Lissamine rhodamine possesses a significantly higher molar extinction coefficient, contributing to bright conjugates. Experimental comparisons have suggested that lissamine rhodamine conjugates can produce brighter staining than FITC conjugates at similar dye-to-protein ratios.[5]
Photostability: One of the most significant drawbacks of FITC is its susceptibility to photobleaching. Under illumination, FITC's fluorescence fades rapidly, which can be problematic for applications requiring prolonged exposure, such as confocal microscopy.[5] In contrast, lissamine rhodamine demonstrates superior photostability, with its fluorescence showing minimal fading even after several minutes of irradiation.[5]
pH Sensitivity: The fluorescence intensity of FITC is highly dependent on the pH of its environment, with a significant decrease in fluorescence in acidic conditions.[5][7] This can be a critical limitation for studies involving acidic organelles or environments. Lissamine rhodamine, on the other hand, is relatively insensitive to pH, providing more consistent and reliable signal across a range of pH values.[]
Conjugation Chemistry: FITC's isothiocyanate group reacts with primary amines on the antibody to form a stable thiourea bond. Lissamine rhodamine, typically in the form of its sulfonyl chloride derivative, also reacts with primary amines to form a stable sulfonamide linkage. The reactivity of lissamine rhodamine B sulfonyl chloride is high between pH 7.5 and 8.5.[4]
Experimental Protocols
Detailed methodologies for the conjugation of FITC and lissamine rhodamine to antibodies are provided below. These protocols are generalized and may require optimization for specific antibodies and applications.
Antibody Labeling with Fluorescein Isothiocyanate (FITC)
Materials:
-
Purified antibody (1-10 mg/mL) in amine-free buffer (e.g., PBS)
-
FITC powder
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Carbonate-Bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5)
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M carbonate-bicarbonate buffer (pH 9.0) to ensure the optimal pH for the conjugation reaction and to remove any amine-containing buffers. Adjust the antibody concentration to 2-10 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC powder in anhydrous DMSO to a concentration of 1 mg/mL.
-
Conjugation Reaction: While gently stirring, add the FITC solution dropwise to the antibody solution. The recommended molar ratio of FITC to antibody is typically between 5:1 and 20:1.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution and incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from unreacted FITC using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the fractions containing the labeled antibody.
-
Characterization: Determine the degree of labeling (moles of FITC per mole of antibody) by measuring the absorbance at 280 nm and 495 nm.
Antibody Labeling with Lissamine Rhodamine B Sulfonyl Chloride
Materials:
-
Purified antibody (1-10 mg/mL) in amine-free buffer (e.g., PBS)
-
Lissamine rhodamine B sulfonyl chloride powder
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
0.1 M Carbonate-Bicarbonate buffer (pH 8.5-9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M carbonate-bicarbonate buffer (pH 8.5-9.0). Adjust the antibody concentration to 2-10 mg/mL.
-
Lissamine Rhodamine Solution Preparation: Immediately before use, dissolve lissamine rhodamine B sulfonyl chloride powder in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Conjugation Reaction: While gently stirring the antibody solution, add the dissolved lissamine rhodamine B sulfonyl chloride dropwise. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the quenching solution to stop the reaction and incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using a size-exclusion chromatography column equilibrated with PBS to remove unreacted dye.
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm and 570 nm.
Visualizing the Workflow and Decision-Making Process
To better illustrate the experimental process and the logic behind choosing a fluorophore, the following diagrams are provided.
References
- 1. ibidi.com [ibidi.com]
- 2. Spectrum [Lissamine Rhodamine] | AAT Bioquest [aatbio.com]
- 3. omlc.org [omlc.org]
- 4. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodamine B *CAS 81-88-9* | AAT Bioquest [aatbio.com]
Safety Operating Guide
Proper Disposal of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid (CAS No. 85157-21-7), a compound often used in chemical research.
Immediate Safety and Handling Considerations
Known Hazards:
-
Harmful if swallowed: (H302)
-
Causes skin irritation: (H315)[1]
-
Causes serious eye irritation: (H319)[1]
-
Harmful if inhaled: (H332)[1]
-
May cause respiratory irritation: (H335)[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural outline:
-
Waste Identification and Segregation:
-
Do not mix this chemical with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Label a dedicated, sealable, and chemically compatible waste container with the full chemical name: "this compound" and its CAS number: "85157-21-7".
-
-
Containerization of Waste:
-
Solid Waste: Collect any solid residue, contaminated lab materials (e.g., weighing paper, gloves, wipes), and the empty product container in the labeled waste container.
-
Solutions: If the compound is in a solution, it should be collected in a labeled, leak-proof liquid waste container. Do not pour chemical waste down the drain.
-
Ensure the waste container is kept securely closed when not in use.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with the full chemical name and any other required information about the waste.
-
Follow their specific procedures for waste handover. All chemical waste should be disposed of through an approved waste disposal plant.[2][3][4]
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.
-
Contain the Spill:
-
For solid spills: Carefully sweep up the material to avoid creating dust and place it in the labeled hazardous waste container.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the spill.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your supervisor and EHS office, as per your institution's policy.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 85157-21-7 | [5][6] |
| Molecular Formula | C11H9NO4 | [5][6] |
| Molecular Weight | 219.19 g/mol | [5][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic acid
Essential Safety and Handling Guide for 2-(7-amino-2-oxo-2H-chromen-4-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound (CAS No. 85157-21-7) in a laboratory setting. The following procedures are based on general laboratory safety protocols and information from safety data sheets (SDS) of structurally similar compounds, due to the absence of a specific SDS for this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against potential splashes. Standard safety glasses do not provide adequate protection.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene, are recommended. It is important to inspect gloves for any signs of degradation or puncture before use.[2] |
| Body Protection | A standard laboratory coat should be worn to protect the skin and personal clothing. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling the compound in a poorly ventilated area or if it is in a powdered form that could generate dust.[3] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]
Safe Handling Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe in dust or aerosols.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Keep the container tightly sealed when not in use.[4]
Storage:
-
Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is between 2-8°C.[4]
Disposal Plan
Waste Characterization:
-
Unused or waste this compound should be treated as hazardous chemical waste.
Disposal Procedure:
-
Dispose of the chemical waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Contaminated materials, such as gloves and lab coats, should also be disposed of as hazardous waste.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Visual Guide to Donning and Doffing PPE
To ensure safety, it is critical to put on and take off personal protective equipment in the correct order. The following diagrams illustrate the recommended procedures.
Caption: The correct sequence for putting on personal protective equipment.
Caption: The correct sequence for removing personal protective equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
